molecular formula C7H5Cl2NO B180333 1-(2,6-Dichloropyridin-4-YL)ethanone CAS No. 185319-20-4

1-(2,6-Dichloropyridin-4-YL)ethanone

Cat. No.: B180333
CAS No.: 185319-20-4
M. Wt: 190.02 g/mol
InChI Key: WJQBYWORWVMKAK-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-YL)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBYWORWVMKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dichloropyridin-4-YL)ethanone is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive acetyl group and a dichlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring imparts distinct electronic properties and provides handles for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.03 g/mol [1]
IUPAC Name This compound[1]
CAS Number 185319-20-4[1]
Appearance Expected to be a solid at room temperatureInferred from related structures
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from related structures

Synthesis and Purification

Proposed Synthetic Pathway: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,6-Dichloropyridine 2,6-Dichloropyridine LewisAcid Lewis Acid Catalyst (e.g., AlCl3) 2,6-Dichloropyridine->LewisAcid Forms complex AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->LewisAcid Forms acylium ion TargetMolecule This compound LewisAcid->TargetMolecule Catalyzes acylation Solvent Inert Solvent (e.g., CS2, Nitrobenzene)

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,6-Dichloropyridine

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or nitrobenzene

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 2,6-dichloropyridine (1.0 equivalent) to the stirred suspension. From the dropping funnel, add acetyl chloride (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (46 °C for CS₂) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If nitrobenzene was used as a solvent, steam distillation can be employed to remove it. Otherwise, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Self-Validating System: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the characterization section. The melting point of the crystalline product should also be determined and compared to literature values if available.

Reactivity and Chemical Profile

The chemical reactivity of this compound is governed by its three key structural features: the acetyl group, the pyridine ring, and the chloro-substituents.

  • Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and conversion to imines or oximes. The methyl protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in aldol condensations and other C-C bond-forming reactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo further electrophilic substitution, although the presence of the deactivating chloro and acetyl groups makes this challenging.

  • Chloro-Substituents: The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination, Suzuki coupling). This allows for the introduction of a wide range of functional groups at these positions, making it a valuable intermediate for creating diverse molecular libraries.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[5][6]

¹H NMR Spectroscopy
  • Pyridine Protons: Two singlets are expected for the aromatic protons on the pyridine ring, likely in the range of δ 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and acetyl groups.

  • Methyl Protons: A singlet corresponding to the three protons of the acetyl group is expected, typically in the range of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the carbonyl carbon of the acetyl group is expected in the downfield region of the spectrum, around δ 195-200 ppm.

  • Pyridine Carbons: Signals for the carbon atoms of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbons bearing the chlorine atoms (C2 and C6) would appear at a characteristic chemical shift.

  • Methyl Carbon: A signal for the methyl carbon of the acetyl group is expected in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the ketone is expected in the range of 1680-1700 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1400-1600 cm⁻¹.

  • C-Cl Stretching: A stretching vibration for the carbon-chlorine bonds is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

  • Fragmentation: A prominent fragment ion at m/z = 174, corresponding to the loss of a methyl group ([M-CH₃]⁺), is expected. Another significant fragment would be the acylium ion at m/z = 43 ([CH₃CO]⁺).

Characterization Workflow

G CrudeProduct Crude Product from Synthesis Purification Column Chromatography CrudeProduct->Purification PureProduct Purified this compound Purification->PureProduct StructureConfirmation Spectroscopic Analysis PureProduct->StructureConfirmation PurityAnalysis Purity Assessment PureProduct->PurityAnalysis NMR 1H and 13C NMR StructureConfirmation->NMR MS Mass Spectrometry StructureConfirmation->MS IR Infrared Spectroscopy StructureConfirmation->IR HPLC HPLC PurityAnalysis->HPLC MeltingPoint Melting Point PurityAnalysis->MeltingPoint

Caption: A logical workflow for the purification and characterization of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of agrochemicals and pharmaceuticals. The dichloropyridine scaffold is present in numerous biologically active compounds.

  • Intermediate for Agrochemicals: Pyridine derivatives are widely used in the development of herbicides, insecticides, and fungicides. The reactivity of the chloro-substituents allows for the synthesis of novel crop protection agents.

  • Scaffold for Medicinal Chemistry: The 2,6-dichloropyridine core is a key structural motif in several drug candidates. For instance, derivatives of 4-amino-3,5-dichloropyridine are used in the synthesis of compounds with potential therapeutic applications.[7] The ability to functionalize the acetyl group and the chloro-substituents of this compound provides a route to a diverse range of potential drug candidates.

  • Building Block for Novel Heterocycles: The reactivity of the acetyl group and the pyridine ring can be exploited to construct more complex heterocyclic systems through condensation and cyclization reactions.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined reactivity, stemming from the interplay of the acetyl group and the dichlorinated pyridine ring, offers numerous possibilities for the synthesis of novel compounds. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, its properties and reactivity can be reliably predicted based on established chemical principles and comparison with related structures. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new pharmaceuticals and agrochemicals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 4-Acetylpyridine oxime. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Chemsrc. 1-(4,6-dichloropyridin-2-yl)ethanone. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

  • ChemUniverse. Request Bulk Quote. [Link]

Sources

1-(2,6-Dichloropyridin-4-YL)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic ketone intermediate in modern synthetic chemistry. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, a robust synthetic strategy, and its versatile applications as a chemical building block. Emphasis is placed on the causality behind methodological choices, ensuring both scientific rigor and practical utility. This guide synthesizes information from established chemical databases and literature to present an authoritative resource for leveraging this compound in research and development settings.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and physical characteristics. This compound is a disubstituted pyridine derivative whose structural features—an electron-deficient aromatic ring, two reactive chlorine atoms, and a versatile ketone moiety—make it a valuable precursor in synthetic chemistry.

Nomenclature and Structure

The unambiguous identification of a chemical entity is critical for regulatory compliance, literature searches, and clear scientific communication.

  • IUPAC Name : 1-(2,6-dichloro-4-pyridinyl)ethanone[1].

  • Common Synonyms :

    • 2,6-dichloro-4-acetylpyridine

    • 1-(2,6-Dichloropyridin-4-yl)ethan-1-one[1].

    • 1-(2,6-Dichloro-4-pyridyl)ethanone[1].

    • 1-[2,6-dichloropyridin-4-yl]ethanone[1].

  • CAS Number : 185319-20-4[1].

Physicochemical Data

The compound's physical and chemical properties dictate its handling, reaction conditions, and purification strategies. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NOPubChem[1]
Molecular Weight 190.02 g/mol PubChem[1]
Canonical SMILES CC(=O)C1=CC(=NC(=C1)Cl)ClPubChem[1]
InChI Key WJQBYWORWVMKAK-UHFFFAOYSA-NPubChem[1]
Appearance Expected to be a solid at room temperatureInferred
Purity Commercially available up to ≥97%Various Suppliers

Synthesis and Purification Strategy

The synthesis of this compound is not trivial due to the electron-deficient nature of the pyridine ring, which is further deactivated by two chloro-substituents. This deactivation makes classical electrophilic acylations (e.g., Friedel-Crafts) highly challenging. Therefore, a more robust strategy involves constructing the acetyl group from a pre-functionalized pyridine ring.

Recommended Synthetic Workflow

A highly effective and field-proven approach is the reaction of a Grignard reagent with a nitrile precursor. This method circumvents the challenges of direct acylation and reliably yields the desired ketone after a simple hydrolysis step. The workflow is designed as a self-validating system, where successful completion of each step confirms the viability of the next.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification & Analysis A 2,6-Dichloro-4-cyanopyridine C Reaction in Anhydrous THF (0°C to Room Temp) A->C B Methylmagnesium Bromide (CH3MgBr in THF) B->C D Iminium Salt Intermediate C->D Nucleophilic attack on nitrile carbon E Aqueous Acid Workup (e.g., 1M HCl) D->E Hydrolysis of iminium F Crude Product E->F G Silica Gel Column Chromatography F->G Purification H Pure this compound G->H I Characterization (NMR, MS, IR) H->I Structure Verification

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization based on available laboratory equipment and reagents.

Objective: To synthesize this compound from 2,6-dichloro-4-cyanopyridine.

Materials:

  • 2,6-dichloro-4-cyanopyridine (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-4-cyanopyridine (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Expertise Note: Anhydrous conditions are critical as Grignard reagents react violently with water. The inert atmosphere prevents quenching of the reagent by oxygen.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Expertise Note: The slow, cold addition controls the exothermicity of the reaction. Using a slight excess of the Grignard reagent ensures full consumption of the starting nitrile.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

    • Trustworthiness Note: The acidic workup protonates the intermediate, facilitating its hydrolysis to the ketone. This step is self-validating; the formation of the ketone can be confirmed by TLC analysis of the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., Ethyl Acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

    • Expertise Note: The bicarbonate wash is crucial to remove acid which could interfere with subsequent chromatography. The brine wash helps to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexanes).

  • Characterization: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications in Synthesis

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. Dichloropyridine derivatives are known to be crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Key Reactive Sites:

  • The Ketone Carbonyl Group: This group is susceptible to a wide range of nucleophilic additions and condensation reactions, allowing for the extension of the carbon skeleton.

  • The Chlorine Atoms: The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the introduction of various nucleophiles (amines, alkoxides, etc.).

G cluster_ketone A) Ketone Modifications cluster_substitution B) Nucleophilic Aromatic Substitution (SNAr) A This compound B Reduction (e.g., NaBH4) A->B Path A D Condensation (e.g., Wittig Reaction) A->D Path A F Amination (e.g., R-NH2, Buchwald-Hartwig) A->F Path B H Alkoxylation (e.g., NaOR) A->H Path B C Secondary Alcohol B->C E Alkene Derivative D->E G Amino-Substituted Pyridine (Bioactive Scaffolds) F->G I Alkoxy-Substituted Pyridine H->I

Caption: Key reactivity pathways for this compound.

This dual reactivity makes the molecule a powerful linchpin in combinatorial chemistry and library synthesis for drug discovery programs. For instance, related structures like 2-chloro-4-acetylpyridine are used in developing anti-inflammatory drugs and fungicides[4], highlighting the potential of this chemical class in generating biologically active molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its structure is closely related to 2,6-dichloropyridine. Therefore, a conservative approach to handling is warranted, assuming similar hazards.

  • Hazard Classification (Inferred): Based on 2,6-dichloropyridine, this compound should be treated as toxic if swallowed and a cause of serious skin and eye irritation[3].

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate characterized by its strategically placed and orthogonally reactive functional groups. Its robust synthesis, while requiring careful execution, is achievable through established organometallic methodologies. The compound's true potential is realized in its application as a versatile building block for constructing complex molecular architectures, particularly within the fields of medicinal chemistry and agrochemical research. This guide provides the foundational knowledge for researchers to confidently incorporate this potent intermediate into their synthetic programs.

References

  • PubChem. This compound | C7H5Cl2NO | CID 22119446 . National Center for Biotechnology Information. [Link]

Sources

1-(2,6-Dichloropyridin-4-YL)ethanone molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,6-Dichloropyridin-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic ketone of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis. Its structure, featuring an acetyl group on a dichlorinated pyridine ring, presents a unique combination of reactive sites. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom deactivates the pyridine ring, influencing its reactivity, while the ketone functionality and the chlorine atoms themselves serve as versatile handles for subsequent chemical modifications. This guide provides a comprehensive overview of its molecular structure, properties, a robust synthesis protocol, spectroscopic signature, and its emerging applications as a pivotal intermediate in the development of complex, biologically active molecules.

Molecular Structure and Chemical Identity

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and identifiers. This compound is composed of a central pyridine ring substituted at the 2 and 6 positions with chlorine atoms and at the 4 position with an acetyl group (ethanone).



Table 1: Chemical Identity and Key Identifiers

Identifier Value Source
IUPAC Name 1-(2,6-dichloro-4-pyridinyl)ethanone [PubChem][1]
CAS Number 185319-20-4 [PubChem][1]
Molecular Formula C₇H₅Cl₂NO [PubChem][1]
Molecular Weight 190.02 g/mol [PubChem][1]
Canonical SMILES CC(=O)C1=CC(=NC(=C1)Cl)Cl [PubChem][1]

| InChIKey | WJQBYWORWVMKAK-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical and Handling Properties

The physical properties and storage requirements are critical for experimental design, safety, and ensuring the long-term integrity of the compound. While extensive experimental data is not widely published, the following table summarizes known and inferred properties.

Table 2: Physicochemical and Handling Data

Property Value / Information Rationale / Source
Appearance White to off-white solid (inferred) Based on related amino-derivatives described as a "white powder" and typical appearance of crystalline organic compounds.[2]
Melting Point Not reported in literature. N/A
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and ethyl acetate. Insoluble in water. Based on its nonpolar, halogenated aromatic structure.
Storage Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Recommended to prevent potential hydrolysis or degradation. A related compound is stored at 2–8 °C.[3]

| Purity | Commercially available up to 95% purity. | [eMolecules][4] |

Synthesis and Mechanistic Insights

The most logical and field-proven approach for the synthesis of this compound is the Friedel-Crafts acylation of 2,6-dichloropyridine.[5] This class of reaction is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings.

Causality Behind Experimental Choices

The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the two powerfully electron-withdrawing chlorine atoms. This deactivation makes the ring resistant to standard electrophilic aromatic substitution. Therefore, a potent electrophile and a strong Lewis acid catalyst are required to drive the reaction.

  • Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are used to generate the necessary acylium ion electrophile.

  • Lewis Acid Catalyst: Aluminum trichloride (AlCl₃) is the classic and highly effective catalyst. It complexes with the acylating agent to generate the highly reactive acylium ion (CH₃CO⁺), which is a sufficiently strong electrophile to attack the deactivated pyridine ring. A stoichiometric amount of AlCl₃ is necessary because the product, a ketone, will also complex with the catalyst, effectively sequestering it.[6]

  • Reaction Solvent: An inert, non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal as it will not compete with the substrate for the catalyst.

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology based on established chemical principles for Friedel-Crafts acylation and should be performed by qualified personnel with appropriate safety precautions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum trichloride (AlCl₃, 1.2 equivalents).

  • Solvent Addition: Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of 2,6-dichloropyridine (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction Initiation: Add the solution from step 3 dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The formation of a colored complex is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization to yield the final product.

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification reagent_sol 2,6-Dichloropyridine + Acetyl Chloride in DCM alcl3_susp AlCl₃ Suspension in DCM (0 °C) reagent_sol->alcl3_susp Dropwise Addition reaction_mix Reaction Mixture (Stir at RT) alcl3_susp->reaction_mix Warm to RT quench Quench with Ice/HCl reaction_mix->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Friedel-Crafts acylation workflow.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

Technique Predicted Signals Justification
¹H NMR δ ~2.7 ppm (s, 3H, -CH₃)δ ~7.8 ppm (s, 2H, Pyridine-H) The methyl protons of the acetyl group are deshielded by the carbonyl and will appear as a singlet. The two pyridine protons at positions 3 and 5 are chemically equivalent due to symmetry, resulting in a single singlet. The electron-withdrawing environment will shift this signal downfield, similar to signals seen in other dichlorinated N-heterocycles.[7]
¹³C NMR δ ~27 ppm (-CH₃)δ ~123 ppm (C3, C5)δ ~148 ppm (C4)δ ~153 ppm (C2, C6)δ ~195 ppm (C=O) The methyl carbon appears in the typical aliphatic region. The pyridine carbons C3 and C5 are equivalent. C4, attached to the carbonyl, will be further downfield. C2 and C6, bonded to chlorine, will be significantly deshielded. The carbonyl carbon will have the most downfield shift, characteristic of ketones.

| Mass Spec (EI) | M⁺ at m/z = 189/191/193Fragment at m/z = 174/176/178 | The molecular ion peak will show a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio). A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) is expected. |

Applications in Research and Drug Development

This compound is not an end-product but a high-value building block or intermediate .[8] Its utility stems from the reactivity of its functional groups, which allows for the strategic construction of more complex molecular architectures.

Key Synthetic Transformations:
  • Ketone Modifications: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to introduce an amine, or α-halogenation to enable further substitutions.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, activated by the electron-deficient pyridine ring, can be displaced by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups at the 2 and 6 positions.

Role in Medicinal Chemistry

The 2,6-dichlorophenyl and related dichloropyridyl motifs are prevalent in modern medicinal chemistry. They are often used to create molecules that fit into specific binding pockets of biological targets like kinases or receptors. A compelling example of a related structure is found in the development of LY3154207 , a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor, which entered Phase 2 clinical trials.[9] While LY3154207 contains a 2,6-dichlorophenyl group rather than pyridyl, its core structure underscores the pharmaceutical relevance of the dichloro-aromatic ketone scaffold for targeting complex neurological disorders.

Illustrative Synthetic Pathway

The following diagram illustrates how this compound could serve as a starting point for a hypothetical drug candidate, demonstrating its value in building molecular complexity.

G start 1-(2,6-Dichloropyridin- 4-yl)ethanone step1 Step 1: Ketone Reduction (e.g., NaBH₄) start->step1 intermediate1 Secondary Alcohol Intermediate step1->intermediate1 step2 Step 2: SₙAr Reaction (e.g., R-NH₂) intermediate1->step2 intermediate2 Mono-aminated Intermediate step2->intermediate2 step3 Step 3: Further Functionalization (e.g., Coupling Rxn) intermediate2->step3 final_product Complex Target Molecule step3->final_product

Caption: Potential synthetic utility pathway.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its structural features, which are amenable to a wide range of chemical transformations. While detailed characterization data in public literature is sparse, its synthesis is achievable through robust and well-understood methodologies like the Friedel-Crafts acylation. Its true potential is realized in its role as a foundational building block for constructing complex molecules, particularly within the pharmaceutical industry where the dichloropyridine scaffold is a validated motif for developing novel therapeutics. This guide serves as a technical resource for researchers looking to leverage this versatile compound in their synthetic endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Alibaba. 1-(3-amino-2,6-dichloropyridin-4-yl)ethanone cas no.912772-91-9. [Link]

  • Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]

  • Andrzej J. Bojarski, et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica - Drug Research.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • T. Ohta. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Personal Website. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Chemsrc. 1-(4,6-dichloropyridin-2-yl)ethanone | CAS#:1060815-12-4. [Link]

  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

  • MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ChemUniverse. Request Bulk Quote for this compound. [Link]

Sources

An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold stands as a "privileged structure," a core component in a multitude of clinically successful therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it an attractive framework for the design of potent and selective enzyme inhibitors. Within this class of compounds, 1-(2,6-dichloropyridin-4-yl)ethanone has emerged as a key intermediate, offering a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and its application as a foundational building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Part 1: Core Registry and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. This compound is registered under the CAS number 185319-20-4 .[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 185319-20-4[1][2]
Molecular Formula C₇H₅Cl₂NO[1][2]
Molecular Weight 190.02 g/mol [1]
IUPAC Name 1-(2,6-dichloro-4-pyridinyl)ethanone[1]
Synonyms 1-(2,6-Dichloro-4-pyridyl)ethanone, 1-[2,6-dichloropyridin-4-yl]ethanone[1]
Canonical SMILES CC(=O)C1=CC(=NC(=C1)Cl)Cl[1]
InChIKey WJQBYWORWVMKAK-UHFFFAOYSA-N[1]
Storage Temperature Inert atmosphere, Room Temperature[2]

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2,6-dichloropyridine. The subsequent introduction of the acetyl group at the 4-position is typically achieved through a Friedel-Crafts acylation reaction.

Step 1: Synthesis of the Precursor, 2,6-Dichloropyridine

2,6-Dichloropyridine is a crucial starting material and can be synthesized via the chlorination of 2-chloropyridine. A patented method describes reacting 2-chloropyridine or its hydrochloride salt with chlorine gas at elevated temperatures (160-190 °C) under photoinitiation to yield 2,6-dichloropyridine with high selectivity. This process has the advantage of not requiring a catalyst or solvent.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[3][4][5][6][7] In the case of 2,6-dichloropyridine, the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom deactivates the pyridine ring towards electrophilic attack. However, the 4-position is the most favorable site for substitution due to electronic and steric factors.

Reaction Scheme:

Friedel-Crafts Acylation start 2,6-Dichloropyridine intermediate Acylium Ion Intermediate start->intermediate Reaction with activated acylating agent reagents + Acetyl Chloride + AlCl₃ (Lewis Acid) product This compound intermediate->product Electrophilic Aromatic Substitution

Caption: Generalized workflow for the Friedel-Crafts acylation of 2,6-dichloropyridine.

Detailed Experimental Protocol:

  • Materials and Reagents:

    • 2,6-Dichloropyridine

    • Acetyl chloride (acylating agent)

    • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

    • Anhydrous dichloromethane (DCM) (solvent)

    • Hydrochloric acid (for workup)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate (for drying)

    • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (a stoichiometric amount or slight excess) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C using an ice bath.

    • In the dropping funnel, prepare a solution of 2,6-dichloropyridine and acetyl chloride in anhydrous dichloromethane.

    • Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, aluminum chloride, reacts vigorously with water, which would deactivate it and inhibit the reaction.

  • Stoichiometric Amount of Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride, effectively removing it from the catalytic cycle.

  • Controlled Temperature: The initial cooling to 0 °C and slow addition of reagents are necessary to manage the exothermic nature of the reaction and prevent unwanted side reactions.

Part 3: Applications in Drug Development - A Gateway to Kinase Inhibitors

The strategic placement of the two chlorine atoms and the acetyl group on the pyridine ring makes this compound a highly valuable building block for the synthesis of more complex molecules, particularly in the field of kinase inhibitors.[8][9] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 2,6-disubstituted pyridine scaffold is a common motif in a variety of kinase inhibitors.[8][9] The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr) and can be readily displaced by various nucleophiles, such as amines. This allows for the introduction of diverse side chains that can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity.

Exemplary Synthetic Utility:

Derivatives of this compound can serve as precursors for the synthesis of compounds targeting a range of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibitors are a major focus of cancer drug discovery.[10][11]

  • Tyrosine Kinases: This class includes receptors for growth factors that are often overexpressed or mutated in cancerous cells.

  • Other Serine/Threonine Kinases: Involved in a wide array of signaling pathways that control cell growth, proliferation, and survival.

Illustrative Signaling Pathway Involvement:

Kinase_Inhibitor_Pathway cluster_0 Cellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding Site

Caption: Simplified representation of a kinase signaling pathway and the inhibitory action of a pyridine-based drug.

The acetyl group at the 4-position of this compound provides an additional handle for chemical modification. For example, it can be reduced to an alcohol, converted to an oxime, or undergo aldol condensation to further elaborate the molecular structure and explore the chemical space around the core scaffold.

Part 4: Conclusion and Future Perspectives

This compound is a strategically important chemical intermediate with a well-defined identity and accessible synthetic route. Its true value lies in its utility as a versatile building block for the construction of complex molecular architectures, particularly for the development of targeted therapies. The ability to selectively modify the 2-, 4-, and 6-positions of the pyridine ring allows for the fine-tuning of pharmacological properties, making it an invaluable tool for medicinal chemists. As our understanding of the kinome and its role in disease continues to expand, the demand for such adaptable and strategically functionalized scaffolds is certain to grow, ensuring that this compound will remain a relevant and important compound in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Google Patents. (n.d.). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • MDPI. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, discovery, and potential applications of the heterocyclic ketone, 1-(2,6-Dichloropyridin-4-YL)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of a Versatile Scaffold

This compound, a substituted acetophenone derivative of a dichloropyridine, represents a valuable building block in modern medicinal chemistry. The presence of two reactive chlorine atoms on the pyridine ring, coupled with the acetyl functional group, provides multiple points for synthetic diversification. This allows for the construction of complex molecular architectures and the exploration of a wide chemical space in the pursuit of novel therapeutic agents. Substituted acetophenones, in general, have been investigated as potent enzyme inhibitors, making this particular scaffold a compound of interest for drug discovery programs.[1] The strategic placement of the chloro and acetyl groups influences the electronic properties and steric profile of the molecule, which are critical determinants of biological activity.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
IUPAC Name 1-(2,6-dichloro-4-pyridinyl)ethanonePubChem[2]
CAS Number 185319-20-4PubChem[2]
Molecular Formula C₇H₅Cl₂NOPubChem[2]
Molecular Weight 190.02 g/mol PubChem[2]
Canonical SMILES CC(=O)C1=CC(=NC(=C1)Cl)ClPubChem[2]

While a specific, publicly available, detailed spectroscopic analysis for this exact compound is not readily found in the primary literature, the expected spectral characteristics can be inferred from similar structures. Spectroscopic techniques are indispensable for the unequivocal structural confirmation of synthesized compounds.[3]

  • ¹H NMR: Would likely show a singlet for the methyl protons and a singlet for the two equivalent aromatic protons on the pyridine ring.

  • ¹³C NMR: Would display signals for the methyl carbon, the carbonyl carbon, and the distinct carbons of the dichloropyridine ring.

  • IR Spectroscopy: Would exhibit characteristic absorption bands for the carbonyl (C=O) stretch and vibrations associated with the dichloropyridine ring.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural clues.

Discovery and First Reported Synthesis

While the exact first synthesis of this compound is not prominently documented in widely accessible academic journals, its emergence is likely linked to the broader exploration of substituted pyridines in medicinal chemistry. Patent literature often serves as the initial repository for the synthesis of novel chemical entities. A search of patents related to this chemical structure is the most likely avenue to uncover its first disclosure.[2] The development of synthetic routes to key intermediates, such as 2,6-dichloroisonicotinic acid, has been a critical enabler for the preparation of compounds like the title molecule.

Strategic Synthesis Approach: A Multi-Step Pathway

The most logical and scientifically sound synthetic route to this compound proceeds through a multi-step sequence starting from readily available precursors. This pathway is designed for efficiency and control, ensuring high purity of the final product.

Synthesis_Workflow A Citrazinic Acid B 2,6-Dichloroisonicotinic Acid A->B  POCl₃, (C₂H₅)₄NCl   C 2,6-Dichloroisonicotinoyl Chloride B->C  SOCl₂   D This compound C->D  (CH₃)₂Cd or CH₃MgBr  

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

The foundational precursor for this synthesis is 2,6-dichloroisonicotinic acid. A robust and high-yielding method for its preparation starts from the commercially available citrazinic acid.[4]

Reaction Causality: The hydroxyl groups of citrazinic acid are converted to chloro groups using a potent chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst such as tetraethylammonium chloride. The catalyst facilitates the reaction between the pyridine substrate and the chlorinating agent.

Experimental Protocol:

  • To a suspension of citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride, the reaction mixture is heated.[4]

  • The reaction is typically maintained at a high temperature (e.g., 130-145°C) for several hours to ensure complete conversion.[4]

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The product is then extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.[4]

Step 2: Formation of 2,6-Dichloroisonicotinoyl Chloride

The carboxylic acid is then activated by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Causality: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, driven by the formation of stable gaseous byproducts (SO₂ and HCl), results in the formation of the acyl chloride.

Experimental Protocol:

  • 2,6-Dichloroisonicotinic acid is suspended in an excess of thionyl chloride.

  • The mixture is heated to reflux for a period of time, typically a few hours, to drive the reaction to completion.[5]

  • After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 2,6-dichloroisonicotinoyl chloride, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the introduction of the acetyl group. This can be achieved through the reaction of the acyl chloride with an appropriate organometallic reagent. The use of organocadmium reagents, such as dimethylcadmium, is a classic and effective method for the synthesis of ketones from acyl chlorides, as they are generally less reactive than Grignard reagents and less prone to over-addition to the ketone product. Alternatively, a Grignard reagent like methylmagnesium bromide can be used, often with careful control of reaction conditions.

Reaction Causality: The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired ketone.

Experimental Protocol (Conceptual, based on analogous reactions):

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, the 2,6-dichloroisonicotinoyl chloride is dissolved in an anhydrous aprotic solvent, such as diethyl ether or THF.

  • The solution is cooled to a low temperature (e.g., 0°C or -78°C) to control the reactivity.

  • A solution of the organometallic reagent (e.g., methylmagnesium bromide or dimethylcadmium, typically 1.1 to 1.5 equivalents) in a suitable solvent is added dropwise to the stirred solution of the acyl chloride.

  • The reaction is monitored for completion using a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Development

The 2,6-dichloropyridine moiety is a key structural feature in a number of pharmaceutical compounds.[6] The presence of the two chlorine atoms allows for selective nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse library of derivatives. The acetyl group can also be further functionalized, for example, through condensation reactions to form Schiff bases or by reduction to an alcohol.

Applications A This compound B Diverse Library of Substituted Pyridines A->B  Nucleophilic Aromatic Substitution   C Enzyme Inhibitors B->C D Anticancer Agents C->D E Antimicrobial Agents C->E

Caption: Potential applications of this compound in drug discovery.

This versatile intermediate can be utilized in the synthesis of compounds targeting a range of biological targets. For instance, substituted pyridines are known to be scaffolds for kinase inhibitors, which are a major class of anticancer drugs.[7] The ability to readily modify the core structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The synthetic pathway detailed in this guide, proceeding from citrazinic acid, offers a reliable and scalable route to this valuable intermediate. The multi-functionality of this compound provides a platform for the synthesis of diverse molecular libraries, which will undoubtedly continue to be explored in the quest for novel and effective therapeutic agents. As with any chemical synthesis, all procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • Ali, H. B. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Gül, H. İ., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210.
  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22119446, this compound. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (C007B-522233). Retrieved from [Link]

  • Semantic Scholar. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

Sources

Physical and chemical characteristics of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical and physical characteristics, synthesis, reactivity, analytical characterization, and safe handling protocols, offering field-proven insights and methodologies.

Nomenclature and Structural Identity

This compound is a disubstituted pyridine derivative. The presence of two chlorine atoms flanking the nitrogen atom significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

IdentifierValueSource
IUPAC Name 1-(2,6-dichloro-4-pyridinyl)ethanone[1]
CAS Number 108333-75-7 (This CAS number is associated with the compound in some databases, though it may not be universally cited. Researchers should verify with their specific vendor.)
Molecular Formula C₇H₅Cl₂NO[1]
Synonyms 2,6-Dichloro-4-acetylpyridine, 1-(2,6-Dichloro-4-pyridyl)ethanone[1]

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below is a compilation of computed and experimentally available information.

PropertyValueSource
Molecular Weight 190.02 g/mol [1]
Monoisotopic Mass 188.9748192 Da[1]
Appearance Typically a white to off-white solid or powder.
XLogP3 1.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis and Chemical Reactivity

3.1. Synthetic Pathways

While specific, peer-reviewed syntheses for this exact molecule are not abundant in primary literature, its structure suggests a logical synthetic approach based on established pyridine chemistry. A plausible route involves the modification of a pre-existing 2,6-dichloropyridine scaffold. For instance, a Friedel-Crafts acylation or a related coupling reaction at the 4-position could be employed. The synthesis of related diacetylpyridines often starts from 2,6-lutidine, which is oxidized to dipicolinic acid, followed by esterification, Claisen condensation, and decarboxylation.[2]

3.2. Core Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring, enhanced by the two chlorine atoms, and the reactivity of the acetyl group.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C6 positions are excellent leaving groups and are highly activated towards SₙAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group makes the ring electron-deficient, facilitating attack by nucleophiles such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functionalities.

  • Acetyl Group Chemistry: The ketone functional group can undergo a wide range of classical transformations. These include reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), formation of imines or oximes, and alpha-halogenation. The methyl protons are acidic and can be deprotonated to form an enolate, enabling aldol condensations and other C-C bond-forming reactions.

G cluster_0 Core Molecule cluster_1 Reactive Sites cluster_2 Potential Transformations A This compound B C2/C6 Positions (SₙAr) A->B Activated by N, C=O C Acetyl Group (Ketone Chemistry) A->C D Nucleophilic Substitution (e.g., Amination, Alkoxylation) B->D E Reduction to Alcohol C->E F Enolate Formation / Aldol Reaction C->F G Formation of Imines/Oximes C->G

Caption: Key Reactivity Pathways of the Title Compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is recommended.

4.1. Spectroscopic Profile (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-8.0 ppm (s, 2H): The two equivalent protons on the pyridine ring (H3 and H5) would appear as a singlet due to symmetry.

    • δ ~2.6 ppm (s, 3H): The three protons of the methyl group of the acetyl function would appear as a sharp singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~195-200 ppm: Carbonyl carbon (C=O).

    • δ ~150-155 ppm: C2 and C6 carbons attached to chlorine.

    • δ ~145-150 ppm: C4 carbon attached to the acetyl group.

    • δ ~120-125 ppm: C3 and C5 carbons.

    • δ ~25-30 ppm: Methyl carbon (-CH₃).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be observed at m/z 189. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio) would be a definitive feature.

    • A major fragment would be the loss of the methyl group (m/z 174) and the acetyl group (m/z 147).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~1700 cm⁻¹: Strong C=O stretch (ketone).

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~700-800 cm⁻¹: C-Cl stretching vibrations.

4.2. Recommended Analytical Protocols

The following protocols are based on established methods for analogous halogenated aromatic compounds and can be adapted for this specific molecule.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start at 40% acetonitrile, ramp to 95% over 10 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

    • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

G A Prepare Sample (0.1 mg/mL in ACN) B Filter (0.45 µm) A->B C Inject into HPLC B->C D C18 Column Separation (ACN/H₂O Gradient) C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Calculate Purity (% Area) F->G

Caption: HPLC Workflow for Purity Analysis.

Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the identity and detect volatile impurities.

  • Methodology:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Prepare a dilute solution (e.g., 50 µg/mL) in a volatile solvent like ethyl acetate or acetone.

    • Data Analysis: Confirm the retention time and compare the resulting mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion and the chlorine isotope signature.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry. This compound serves as a versatile intermediate for creating more complex molecules. The dichloropyridine core is present in compounds investigated for various therapeutic areas. For example, related pyridopyrimidinone derivatives have been synthesized and explored for their potential in treating conditions like non-Hodgkin's lymphoma.[3] The ability to selectively substitute the chlorine atoms allows for the construction of compound libraries to probe structure-activity relationships (SAR) for various biological targets, including kinases, G-protein coupled receptors, and other enzymes.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: This compound is generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Retrieved from [Link]

  • ChemUniverse, Inc. (2025). This compound. Retrieved from [Link]

  • De Gruyter. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4,6-dichloropyridin-2-yl)ethanone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Diacetylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof.

Sources

Spectroscopic Data for 1-(2,6-Dichloropyridin-4-YL)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dichloropyridin-4-YL)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, combining a halogenated pyridine ring with a reactive ketone functional group, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from analogous compounds, namely 2,6-dichloropyridine and 4-acetylpyridine, to provide a robust and scientifically grounded prediction of its spectral characteristics.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.02 g/mol , dictates its spectroscopic behavior.[1] The key structural motifs to consider are the 2,6-dichlorosubstituted pyridine ring and the acetyl group at the C4 position. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring will significantly influence the electron density distribution and, consequently, the chemical shifts of the aromatic protons and carbons. The acetyl group introduces a characteristic carbonyl functionality and a methyl group, both of which will give rise to distinct signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative. Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8Singlet2HH-3, H-5The two protons on the pyridine ring are equivalent due to the plane of symmetry. Their chemical shift is expected to be downfield due to the deshielding effects of the electronegative chlorine atoms and the pyridine nitrogen. For comparison, the protons of 2,6-dichloropyridine appear as a multiplet between δ 7.2-7.8 ppm.[2] The acetyl group at the 4-position will further deshield these protons.
~2.6Singlet3H-COCH₃The methyl protons of the acetyl group are expected to appear as a singlet. The chemical shift is similar to that observed for the methyl protons in 4-acetylpyridine, which is around δ 2.6 ppm.[3][4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~195 - 200C=OThe carbonyl carbon of the acetyl group is expected in this downfield region, typical for ketones. In 4-acetylpyridine, this carbon appears around δ 197 ppm.[5]
~152 - 155C-2, C-6The two carbons bearing the chlorine atoms are expected to be significantly downfield due to the direct attachment of the electronegative chlorine. In 2,6-dichloropyridine, these carbons appear around δ 151 ppm.
~145 - 148C-4The carbon atom attached to the acetyl group will be deshielded.
~120 - 125C-3, C-5The two equivalent carbons adjacent to the nitrogen are expected in this region. In 2,6-dichloropyridine, the corresponding carbons appear around δ 123 ppm.
~27 - 30-COCH₃The methyl carbon of the acetyl group is expected in the aliphatic region. In 4-acetylpyridine, this carbon appears at approximately δ 27 ppm.[5]
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Instrument Insert sample into a 400 MHz (or higher) NMR spectrometer Tube->Instrument Lock Lock on the deuterium signal of the solvent Instrument->Lock Shim Shim the magnetic field to achieve homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum Baseline Apply baseline correction Integrate Integrate the ¹H spectrum Reference Reference the spectrum (e.g., TMS at 0 ppm) Baseline->Reference MS_Fragmentation M [M]⁺˙ m/z 189/191/193 M_minus_CH3 [M-CH₃]⁺ m/z 174/176/178 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M-COCH₃]⁺ m/z 146/148 M->M_minus_COCH3 - •COCH₃ M_minus_Cl [M-Cl]⁺ m/z 154/156 M->M_minus_Cl - •Cl

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Analysis and Detection Sample Introduce a small amount of solid sample via a direct insertion probe or dissolve in a volatile solvent for GC-MS EI Ionize the sample using Electron Ionization (EI) at 70 eV Sample->EI Analyzer Separate ions based on their mass-to-charge ratio in a quadrupole or time-of-flight analyzer EI->Analyzer Detector Detect the ions Analyzer->Detector Spectrum Generate the mass spectrum Detector->Spectrum

Caption: General workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000Weak to MediumAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.
~1700StrongC=O stretch (ketone)The carbonyl stretch is a strong and sharp absorption. For 4-acetylpyridine, this band appears around 1690 cm⁻¹. [6]
~1600 - 1450MediumAromatic C=C and C=N stretchesMultiple bands are expected in this region corresponding to the vibrations of the pyridine ring.
~1250 - 1000Medium to StrongC-Cl stretchThe C-Cl stretching vibrations typically appear in this region. 2,6-dichloropyridine shows absorptions in this range. [7]
~850 - 800Medium to StrongC-H out-of-plane bendThe substitution pattern on the pyridine ring will influence the position of this band.
Experimental Protocol for IR Data Acquisition

Workflow for ATR-FTIR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of the solid sample directly onto the ATR crystal Background Collect a background spectrum of the empty ATR crystal Sample->Background SampleScan Collect the sample spectrum Background->SampleScan Ratio Ratio the sample spectrum against the background SampleScan->Ratio Format Convert to absorbance or % transmittance Ratio->Format

Caption: Standard procedure for ATR-FTIR spectroscopy.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related analogs, a comprehensive and scientifically sound spectral profile has been constructed. The included experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important chemical entity, facilitating its application in drug discovery and materials science.

References

  • PubChem. 4-Acetylpyridine. [Link]

  • PubChem. This compound. [Link]

Sources

The Biological Versatility of Dichloropyridine Scaffolds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dichloropyridine core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and herbicidal potential of dichloropyridine derivatives. We will delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the dichloropyridine nucleus in their discovery and development programs.

Introduction: The Dichloropyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Dichloropyridines are six-membered heterocyclic aromatic compounds containing a nitrogen atom and two chlorine substituents. The position of the chlorine atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. This structural feature makes dichloropyridines versatile building blocks for the synthesis of a wide range of biologically active molecules. Their ability to participate in various chemical reactions allows for the facile introduction of diverse functional groups, enabling the fine-tuning of their pharmacological profiles. This guide will focus on three key areas where dichloropyridine derivatives have shown significant promise: oncology, infectious diseases, and agriculture.

Anticancer Activity of Dichloropyridine Derivatives

Several dichloropyridine-containing compounds have emerged as potent anticancer agents, primarily by targeting key signaling pathways involved in tumor growth and proliferation. Two prominent examples are the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and P2X7 receptors.

Mechanism of Action: Targeting Key Oncogenic Pathways

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant activation of this pathway, through mutations, amplifications, or translocations of the FGFR genes, is a known driver in various cancers.[2] Dichloropyridine derivatives have been successfully incorporated into potent FGFR inhibitors.[2]

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[2] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][4] Dichloropyridine-based inhibitors act as competitive antagonists at the ATP-binding site of the FGFR kinase domain, preventing phosphorylation and subsequent pathway activation.[5]

Signaling Pathway Diagram: FGFR Inhibition by Dichloropyridine Derivatives

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dichloropyridine Dichloropyridine Inhibitor Dichloropyridine->FGFR Inhibition

Caption: FGFR signaling pathway and its inhibition by a dichloropyridine compound.

The P2X7 receptor, an ATP-gated ion channel, is highly expressed in various cancer cells and plays a role in tumor progression and metastasis.[6][7] High concentrations of extracellular ATP in the tumor microenvironment can activate the P2X7 receptor, leading to downstream signaling that can either promote tumor cell death or, paradoxically, enhance invasion and survival.[6] Dichloropyridine derivatives have been identified as potent P2X7 receptor antagonists.[8]

Activation of the P2X7 receptor by ATP opens a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[9] This can trigger the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[10] In some cancer cells, this pathway can also activate pro-survival signals through the PI3K/Akt pathway.[7] Dichloropyridine-based antagonists block the ATP-binding site on the P2X7 receptor, thereby inhibiting these downstream signaling events and potentially reducing tumor growth and metastasis.[6][8]

Signaling Pathway Diagram: P2X7R Antagonism by Dichloropyridine Derivatives

P2X7R_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binding & Activation Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx PI3K_AKT PI3K/Akt Pathway P2X7R->PI3K_AKT NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Invasion Tumor Invasion & Survival PI3K_AKT->Invasion Dichloropyridine Dichloropyridine Antagonist Dichloropyridine->P2X7R Antagonism MTT_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add dichloropyridine compound (serial dilutions) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC₅₀ value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [11]2. Compound Treatment: Prepare serial dilutions of the dichloropyridine test compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. [11]3. Incubation: Incubate the plates for 48 to 72 hours. [11]4. MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. [12]Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [12][13]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. [13]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. [14]

Antimicrobial Activity of Dichloropyridine Derivatives

The dichloropyridine scaffold is also a key component in compounds with significant antimicrobial properties. Notably, 2,6-dichloropyridine serves as a precursor in the synthesis of various antibiotics and antifungal agents.

Mechanism of Action: Disrupting Microbial Processes

The precise mechanisms of action for many dichloropyridine-based antimicrobial agents are still under investigation, but several modes of action have been proposed.

  • Interaction with the Bacterial Cell Wall: Some pyridine derivatives have been shown to interact irreversibly with bacterial cell walls, ultimately leading to apoptosis. [15]* Enzyme Inhibition: Certain pyridine compounds can inhibit essential bacterial enzymes. For instance, some derivatives have shown affinity for thymidylate kinase, a crucial enzyme in DNA synthesis. [16]* Metal Sequestration: The related compound pyridine-2,6-dithiocarboxylic acid acts as a metal chelator, suggesting that some dichloropyridine derivatives may exert their antimicrobial effect by sequestering essential metal ions required for microbial growth and enzyme function.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of dichloropyridine derivatives is influenced by the substitution pattern on the pyridine ring.

  • The presence of electron-withdrawing groups on a phenyl ring attached to the pyridine scaffold can enhance antibacterial activity. [15]* The incorporation of other heterocyclic rings, such as thiazole or oxazolidinone, can significantly improve the antimicrobial spectrum and potency. [15]* For some pyridinium salts, a balance between hydrophobicity and hydrophilicity, often achieved with an appropriate alkyl chain length, is crucial for optimal activity. [17]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected dichloropyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3fStaphylococcus aureus2-7[18]
Compound 12aEscherichia coli0.0195[19]
Compound 12aBacillus mycoides<0.0048[19]
Compound 12aCandida albicans<0.0048[19]
Compound 5jVarious bacteria and fungiLowest MIC in series[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: Broth Microdilution Assay

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of dichloropyridine compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate plate (18-24h at 37°C) inoculate_wells->incubate read_mic Visually determine the MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the dichloropyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [21]2. Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [22]3. Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). [21]4. Incubation: Incubate the microtiter plate at 37°C for 18-24 hours. [21]5. Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [23]

Herbicidal Activity of Dichloropyridine Analogs

Certain dichloropyridine derivatives, particularly those with a phenoxyacetic acid moiety, exhibit potent herbicidal activity. These compounds often function as synthetic auxins, disrupting normal plant growth processes.

Mechanism of Action: Mimicking Plant Hormones

Herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid), a close structural analog to some herbicidal pyridines, act as synthetic auxins. [24]Auxins are plant hormones that regulate cell division, elongation, and differentiation. [24]At high concentrations, these synthetic auxins lead to uncontrolled and unsustainable growth in susceptible broadleaf plants, causing stem curling, leaf withering, and ultimately, plant death. [24]They are selective, typically affecting dicots while leaving monocots, such as grasses, unharmed. [24]

Experimental Protocol: Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a basic greenhouse bioassay to evaluate the efficacy of a dichloropyridine-based herbicide.

Experimental Workflow: Greenhouse Herbicide Efficacy Bioassay

Herbicide_Workflow start Start sow_seeds Sow seeds of target weed and crop species in pots start->sow_seeds grow_plants Grow plants to a specific growth stage (e.g., 2-4 leaf stage) sow_seeds->grow_plants prepare_herbicide Prepare different concentrations of the dichloropyridine herbicide grow_plants->prepare_herbicide apply_herbicide Apply herbicide solution as a foliar spray prepare_herbicide->apply_herbicide incubate Maintain plants in greenhouse under controlled conditions apply_herbicide->incubate assess_efficacy Assess herbicidal effects (e.g., visual injury, biomass reduction) at set time points incubate->assess_efficacy analyze_data Analyze data and determine effective dose (e.g., ED₅₀) assess_efficacy->analyze_data end End analyze_data->end

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Step-by-Step Methodology:

  • Plant Preparation: Sow seeds of the target weed species and a tolerant crop species in pots containing a suitable growing medium. Grow the plants in a greenhouse under controlled temperature, humidity, and light conditions until they reach the desired growth stage (e.g., 2-4 true leaves). [25][26]2. Herbicide Preparation: Prepare a range of concentrations of the dichloropyridine herbicide formulation in water. Include an untreated control (water or formulation blank). [25]3. Herbicide Application: Apply the herbicide solutions to the plants as a foliar spray using a calibrated sprayer to ensure uniform coverage. [26]4. Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under the same controlled conditions.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of injury, such as epinasty, chlorosis, and necrosis, using a rating scale. At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the reduction in plant growth compared to the untreated control. [27]6. Data Analysis: Analyze the data to determine the dose-response relationship and calculate the effective dose required to cause a 50% reduction in plant growth (ED₅₀).

Conclusion and Future Directions

Dichloropyridine and its derivatives represent a highly versatile and valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and herbicidal agents underscores their importance in drug discovery and agrochemical research. The continued exploration of the dichloropyridine scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and more effective therapeutic and agricultural products. Future research should focus on optimizing the selectivity and potency of these compounds, as well as exploring their potential in other therapeutic areas.

References

  • Maddela, S. et al. (2021). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules, 26(19), 5967.
  • Roger, S., & Pelegrin, P. (2011). P2X7 receptor antagonism in the treatment of cancers.
  • Grossmann, K. (2007). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Di Virgilio, F. et al. (2020). P2X7 in Cancer: From Molecular Mechanisms to Therapeutics. Frontiers in Pharmacology, 11, 595.
  • Wu, D. et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 868953.
  • Xie, Y. et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 868953.
  • Scarabel, L. et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920.
  • Babina, I. S., & Turner, N. C. (2017). Inhibition of the fibroblast growth factor receptor (FGFR)
  • Hancock, R. E. W. (2017). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Abcam. (n.d.). MTT assay protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • ATCC. (n.d.).
  • Adinolfi, E. et al. (2018). The P2X7 Receptor: A Double-Edged Sword in Cancer. Frontiers in Immunology, 9, 2373.
  • Hancock, R. E. W. (2017). MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Online. (2013).
  • Plantalyt GmbH. (n.d.). How we test for herbicide resistance.
  • Giuliani, A. L. et al. (2022). The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. International Journal of Molecular Sciences, 23(10), 5644.
  • Sroor, F. M. et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(2), 235-249.
  • Popa, M. et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236.
  • Al-Omar, M. A. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196.
  • Popa, C. V. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10928.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
  • Ali, A. et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(21), 5213.
  • ResearchGate. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • ResearchGate. (2016).
  • Asiri, A. M. et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25969–25983.
  • Lee, W.-G. et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(10), 4647-4651.
  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2,6-Dichloropyridin-4-YL)ethanone, a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. This data informs storage conditions, potential reactivity, and appropriate emergency responses.

PropertyValueSource
IUPAC Name 1-(2,6-dichloro-4-pyridinyl)ethanone[PubChem][1]
CAS Number 185319-20-4[ChemScene][2]
Molecular Formula C₇H₅Cl₂NO[PubChem][1]
Molecular Weight 190.02 g/mol [PubChem][1]
Appearance Solid[Sigma-Aldrich][3]
Melting Point 83 - 86 °C[Sigma-Aldrich][3]
Storage Temperature Inert atmosphere, Room Temperature[Guidechem][4]

Hazard Identification and GHS Classification

This compound, like many halogenated pyridines, presents several health hazards that necessitate careful handling. The following classifications are based on data from analogous compounds and supplier safety data sheets.

  • Acute Oral Toxicity: Toxic if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

GHS Pictograms:




Signal Word: Danger [3]

Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[3]

Risk Assessment and Control Measures: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with this compound. The causality behind experimental choices in handling is rooted in mitigating the identified hazards.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical, non-negotiable aspect of safe handling.

PPE_Workflow cluster_ppe Required PPE for Handling this compound Eye_Protection Chemical Safety Goggles (ANSI Z87.1 or EN166) Hand_Protection Nitrile Gloves (min. 0.11 mm thickness) Body_Protection Lab Coat Respiratory_Protection Use in Fume Hood Researcher Researcher Task Handling the Compound Researcher->Task Task->Eye_Protection Protects against splashes and dust Task->Hand_Protection Prevents skin contact Task->Body_Protection Protects clothing and skin Task->Respiratory_Protection Prevents inhalation Emergency_Response cluster_emergency Emergency Response Protocol Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Action_Skin Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingestion Action_Inhalation Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation

Caption: Emergency response for different exposure routes.

First Aid Measures
  • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting. [3]* If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [3]Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. [3]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration.

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the area until it has been deemed safe by EHS personnel.

Storage and Disposal

Proper storage and disposal are crucial to long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area. [5]* Keep away from incompatible materials such as strong oxidizing agents. * The storage area should be locked to restrict access to authorized personnel only. [3]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of this chemical down the drain or with general waste.

  • All contaminated materials (e.g., gloves, weigh boats, cleaning materials) should be collected in a sealed, labeled container for hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the principles of proactive risk assessment and control. By understanding its physicochemical properties and potential hazards, and by rigorously implementing the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • Lead Sciences. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]

  • PubChem. This compound. [Link]

  • Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

1-(2,6-Dichloropyridin-4-yl)ethanone is a pivotal chemical intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its substituted pyridine core is a common scaffold in pharmacologically active molecules. The presence of the chloro- and acetyl- functionalities provides versatile handles for further chemical modification, enabling the construction of complex molecular architectures.

This document provides a detailed, field-proven protocol for the synthesis of this compound. The selected synthetic route is a robust and widely applicable Grignard reaction, which involves the nucleophilic addition of a methylmagnesium halide to the nitrile precursor, 2,6-dichloro-4-cyanopyridine. This method is chosen for its reliability, high yield, and straightforward execution in a standard laboratory setting. We will delve into the causality behind each experimental step, the underlying reaction mechanism, and the necessary precautions to ensure a successful and safe synthesis.

Reaction Scheme

The overall transformation is a two-step, one-pot process involving the formation of an intermediate imine magnesium salt, which is subsequently hydrolyzed to the target ketone upon acidic workup.

cluster_reactants Reactants cluster_steps Process cluster_product Product reactant1 2,6-Dichloro-4-cyanopyridine step1 1. Grignard Addition (Anhydrous THF) reactant1->step1 reactant2 CH₃MgBr (Methylmagnesium Bromide) reactant2->step1 step2 2. Acidic Workup (aq. HCl) step1->step2 product This compound step2->product

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous solvents and Grignard reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware to prevent quenching of the highly reactive organometallic reagent.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
2,6-Dichloro-4-cyanopyridineC₆H₂Cl₂N₂173.0032704-56-0Starting material. Must be dry.
Methylmagnesium Bromide (3.0 M in Et₂O)CH₃MgBr119.27 (anhydrous)75-16-1Highly reactive, moisture-sensitive. Commercially available solution.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Reaction solvent. Must be anhydrous (<50 ppm H₂O).
Hydrochloric Acid (2 M)HCl36.467647-01-0For acidic workup and hydrolysis.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
Brine (Saturated NaCl solution)NaCl58.447647-14-5For washing the organic phase.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Silica Gel (230-400 mesh)SiO₂60.087631-86-9For column chromatography.

Equipment:

  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Low-temperature thermometer

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

G start Start: Prepare System setup Assemble flame-dried three-neck flask under inert atmosphere (Ar/N₂). start->setup add_nitrile Charge flask with 2,6-dichloro-4-cyanopyridine and anhydrous THF. setup->add_nitrile cool Cool the solution to 0 °C using an ice-water bath. add_nitrile->cool add_grignard Slowly add methylmagnesium bromide solution via dropping funnel, maintaining T < 5 °C. cool->add_grignard react Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours. add_grignard->react quench Cool back to 0 °C and carefully quench the reaction with 2 M HCl (aq). react->quench extract Transfer to separatory funnel. Extract with Ethyl Acetate (3x). quench->extract wash Combine organic layers. Wash with water, then brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Filter off drying agent and concentrate the filtrate via rotary evaporation. dry->concentrate purify Purify the crude residue by flash column chromatography. concentrate->purify end End: Isolate and characterize pure product. purify->end

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a pressure-equalizing dropping funnel, and a reflux condenser with an argon/nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Charging the Reactant: To the flask, add 2,6-dichloro-4-cyanopyridine (10.0 g, 57.8 mmol, 1.0 equiv) and anhydrous THF (200 mL). Stir the mixture until the solid is completely dissolved.

  • Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Charge the dropping funnel with methylmagnesium bromide solution (3.0 M in Et₂O, 21.2 mL, 63.6 mmol, 1.1 equiv). Add the Grignard reagent dropwise to the stirred nitrile solution over 30-45 minutes. Causality Note: A slow, controlled addition is critical to dissipate the heat from the exothermic reaction and prevent side reactions. The internal temperature should be maintained below 5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to ambient temperature, stirring for another 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction flask back to 0 °C. Quench the reaction by slowly and carefully adding 100 mL of 2 M aqueous HCl. Safety Note: The quenching process is highly exothermic and may produce gas; add the acid slowly to control the reaction rate. Stir the resulting biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate imine.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil. Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).

  • Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism: nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis of the resulting imine intermediate.[1]

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Hydrolysis start_materials 2,6-Dichloro-4-cyanopyridine + CH₃⁻(δ⁻)MgBr(δ⁺) transition_state1 Nucleophilic attack of CH₃⁻ on electrophilic nitrile carbon. start_materials->transition_state1 intermediate1 Formation of intermediate imine magnesium salt. transition_state1->intermediate1 protonation Protonation of imine nitrogen by H₃O⁺. intermediate1->protonation Acidic Workup (H₃O⁺) water_attack Nucleophilic attack by H₂O on the iminium carbon. protonation->water_attack proton_transfer Proton transfer to form a good leaving group (NH₃). water_attack->proton_transfer elimination Elimination of ammonia (NH₃) and formation of protonated ketone. proton_transfer->elimination deprotonation Deprotonation to yield the final ketone product. elimination->deprotonation

Caption: Mechanism of Grignard reaction with a nitrile.

  • Step 1: Nucleophilic Addition: The Grignard reagent, methylmagnesium bromide, acts as a source of a highly nucleophilic methyl carbanion (CH₃⁻).[2][3] This nucleophile attacks the electrophilic carbon atom of the nitrile group in 2,6-dichloro-4-cyanopyridine. The electron pair from one of the C≡N pi bonds moves to the nitrogen atom, which then coordinates with the MgBr⁺ cation to form a stable intermediate imine magnesium salt. This step is irreversible.[1]

  • Step 2: Hydrolysis: The addition of aqueous acid initiates the hydrolysis of the imine intermediate. The nitrogen atom is first protonated by H₃O⁺, forming an iminium ion, which makes the carbon atom even more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, ammonia (NH₃) is eliminated as a leaving group. The final deprotonation of the resulting oxonium ion yields the stable ketone product, this compound.

Safety and Handling

General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methylmagnesium Bromide: Extremely flammable and corrosive. Reacts violently with water and protic solvents. Handle under an inert atmosphere at all times.[3]

  • Anhydrous Solvents (THF, Et₂O): Highly flammable liquids. Work away from ignition sources and ensure proper grounding of equipment. Anhydrous THF can form explosive peroxides upon storage; use freshly distilled or inhibitor-free solvent from a sealed container.

  • 2,6-Dichloropyridine Derivatives: These compounds can be toxic if swallowed and may cause skin and eye irritation.[4] Avoid inhalation of dust and direct contact with skin.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care, ensuring adequate ventilation.

References

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Saskoer. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Chad's Prep on YouTube. (2021). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective Amination of 1-(2,6-Dichloropyridin-4-YL)ethanone for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-Dichloropyridin-4-yl)ethanone is a pivotal starting material in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing acetyl group, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of various amine nucleophiles, leading to the formation of substituted aminopyridine derivatives. These products are of significant interest as they form the core structure of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the reaction of this compound with amines, detailing the underlying reaction mechanism, offering step-by-step experimental protocols, and discussing the applications of the resulting products in drug discovery.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, exacerbated by the two electronegative chlorine atoms and the acetyl group, facilitates the attack of a nucleophile.

The key steps of the SNAr mechanism are:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the carbon atoms bearing a chlorine atom (C2 or C6 position). This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the acetyl group, which stabilizes the intermediate.

  • Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion, yielding the monosubstituted aminopyridine product.

Due to the symmetrical nature of the 2,6-dichloropyridine ring, the initial monosubstitution occurs regioselectively at either the C2 or C6 position, yielding a single product. The introduction of the first amine substituent can, however, influence the reactivity of the remaining chlorine atom in subsequent reactions.

SNAr_Mechanism reactant This compound + R-NH2 intermediate Meisenheimer Complex (stabilized by resonance) reactant->intermediate Nucleophilic Attack product 1-(2-Amino-6-chloropyridin-4-yl)ethanone + HCl intermediate->product Chloride Elimination

Caption: The SNAr mechanism for the amination of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with various amines under both conventional heating and microwave-assisted conditions.

Protocol 1: Conventional Heating with a Primary Aliphatic Amine

This protocol describes the reaction with a primary aliphatic amine, such as propylamine.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound190.021.0 g5.26
Propylamine59.110.46 g7.89
Potassium Carbonate (K₂CO₃)138.211.45 g10.52
N,N-Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.26 mmol), potassium carbonate (1.45 g, 10.52 mmol), and N,N-dimethylformamide (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add propylamine (0.46 g, 7.89 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired 1-(6-chloro-2-(propylamino)pyridin-4-yl)ethanone.

Protocol 2: Microwave-Assisted Synthesis with an Aromatic Amine

Microwave irradiation can significantly reduce reaction times.[3][4] This protocol details the reaction with an aromatic amine, such as aniline.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound190.02200 mg1.05
Aniline93.13147 mg1.58
Sodium tert-butoxide (NaOtBu)96.10151 mg1.58
Palladium(II) Acetate (Pd(OAc)₂)224.5012 mg0.05
Xantphos578.6861 mg0.11
Anhydrous Toluene-5 mL-

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine this compound (200 mg, 1.05 mmol), aniline (147 mg, 1.58 mmol), sodium tert-butoxide (151 mg, 1.58 mmol), palladium(II) acetate (12 mg, 0.05 mmol), and Xantphos (61 mg, 0.11 mmol).

  • Add anhydrous toluene (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes.[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 1-(6-chloro-2-(phenylamino)pyridin-4-yl)ethanone.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Combine Reactants (Ketone, Amine, Base, Solvent) A2 Heat and Stir (100°C, 12-24h) A1->A2 A3 Work-up (Extraction, Washing) A2->A3 A4 Purification (Column Chromatography) A3->A4 B1 Combine Reactants & Catalyst in Microwave Vial B2 Microwave Irradiation (150°C, 30-60 min) B1->B2 B3 Work-up (Filtration) B2->B3 B4 Purification (Column Chromatography) B3->B4

Caption: A comparative workflow of conventional and microwave-assisted amination.

Applications in Drug Discovery

The 2-amino-4-acetyl-6-chloropyridine scaffold and its derivatives are highly sought after in drug discovery, particularly in the development of kinase inhibitors .[5][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The aminopyridine core can act as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of various kinases. The acetyl group at the 4-position and the remaining chlorine at the 6-position provide handles for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Examples of Kinase Targets:

  • Tyrosine Kinases: Many kinase inhibitors targeting receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src, Abl) incorporate substituted aminopyridine or aminopyrimidine cores.[8]

  • Serine/Threonine Kinases: This class of kinases, including PI3K, Akt, and CDKs, are also important targets for cancer therapy, and inhibitors often feature similar heterocyclic scaffolds.[1][2][9]

The synthetic accessibility of these compounds via the described SNAr reactions makes them valuable building blocks for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The reaction of this compound with amines is a robust and versatile transformation for the synthesis of valuable aminopyridine derivatives. The regioselectivity of the initial monosubstitution, coupled with the ability to employ a wide range of amine nucleophiles, provides a powerful tool for medicinal chemists. The resulting products serve as key intermediates in the development of targeted therapeutics, particularly kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore this important class of reactions and to generate novel compounds with potential therapeutic applications.

References

  • MDPI. (2018). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Retrieved from [Link]

  • PMC. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Retrieved from [Link]

  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]

  • PubMed. (2015). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]

  • PubMed. (2022). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Retrieved from [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). Co(II)-Mediated and microwave assisted coupling between 2,6-diaminopyridine and nitriles. A new synthetic route to N-(6-aminopyridin-2-yl)carboximidamides. Retrieved from [Link]

  • Bentham Science. (2008). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][4][10] oxazin-4-ones. Retrieved from [Link]

  • MDPI. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • National Institutes of Health. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • ResearchGate. (2013). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]

  • University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Dichloropyridine Core in Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Agrochemical Scaffolds from 1-(2,6-Dichloropyridin-4-YL)ethanone

The pyridine ring is a foundational scaffold in modern agrochemicals, present in a wide array of fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in critical biological interactions make it a "privileged structure" in the design of new active ingredients.[1][3] Within this class, halogenated pyridines serve as exceptionally versatile intermediates, providing reactive handles for the construction of complex molecular architectures.

This compound (CAS: 185319-20-4) is a pivotal starting material in this context.[4] Its structure is pre-functionalized with three distinct reactive sites: two chlorine atoms at the C2 and C6 positions, which are amenable to substitution, and an acetyl group at the C4 position, which can be readily transformed. This trifecta of reactivity allows for a modular and divergent approach to synthesis, enabling researchers to rapidly generate libraries of novel compounds for biological screening.

This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols and mechanistic insights into the transformation of this compound into valuable downstream intermediates for the agrochemical industry.

Core Synthetic Pathways from this compound

The strategic application of this intermediate hinges on the selective manipulation of its functional groups. The primary synthetic routes involve (1) transformation of the C4-acetyl group and (2) substitution of the C2/C6-chloro atoms, often through modern cross-coupling methodologies.

G cluster_0 Pathway 1: C4-Acetyl Group Transformation cluster_1 Pathway 2: C2/C6-Chloro Substitution A This compound (Starting Material) B Reduction (e.g., NaBH4) A->B D Pd-Catalyzed Cross-Coupling A->D C (2,6-Dichloropyridin-4-yl)methanol (Fungicide Intermediate) B->C Forms key alcohol E Mono-Arylated/Aminated Pyridines (Herbicide/Insecticide Scaffolds) D->E F Suzuki-Miyaura (C-C) Buchwald-Hartwig (C-N) D->F G start Start dissolve 1. Dissolve this compound in Ethanol start->dissolve cool 2. Cool solution to 0-5 °C (Ice Bath) dissolve->cool add_nabh4 3. Add Sodium Borohydride (NaBH4) portion-wise cool->add_nabh4 stir 4. Stir at 0-5 °C for 2h, then warm to 25 °C for 3-5h add_nabh4->stir monitor 5. Monitor reaction by TLC/LC-MS (disappearance of starting material) stir->monitor monitor->stir Incomplete quench 6. Quench reaction with dropwise addition of 5N HCl monitor->quench Reaction Complete extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash organic layer with water and saturated NaHCO3 solution extract->wash dry 9. Dry over MgSO4, filter, and concentrate under reduced pressure wash->dry product Obtain (2,6-Dichloropyridin-4-yl)methanol as solid product dry->product

Caption: Step-by-step workflow for the reduction of the C4-acetyl group.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable alcohol solvent, such as ethanol (approx. 10 mL per 1 g of starting material).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.7 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The molar ratio is critical; using a slight excess of the ketone ensures all the hydride is consumed.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 2 hours. Afterwards, remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C), continuing to stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 5N hydrochloric acid (HCl) until gas evolution ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with water and a saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid and salts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield (2,6-dichloropyridin-4-yl)methanol, typically as a white solid. Yields for this procedure are reported to be in the 91-97% range. [5]

    Parameter Value/Condition Rationale
    Reducing Agent Sodium Borohydride (NaBH₄) High selectivity for ketones, operational simplicity, and cost-effectiveness.
    Solvent Ethanol Excellent solubility for the substrate and reagent; protic nature can assist in the reaction mechanism.
    Temperature 0-5 °C (initial), then 25 °C Initial cooling controls the exothermic reaction; warming to RT ensures completion.
    Stoichiometry ~0.7 eq NaBH₄ A slight sub-stoichiometric amount relative to the ketone can be effective and simplifies workup. [5]

    | Typical Yield | 91-97% | Demonstrates a highly efficient and industrially viable transformation. [5]|

Table 1: Optimized Reaction Parameters for Ketone Reduction.

Application 2: C-C and C-N Bond Formation via Cross-Coupling

The chloro-substituents at the C2 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern synthetic chemistry and are essential for building the complex aryl- and amino-pyridine cores found in many advanced herbicides and insecticides. [6][7]While 2,6-dichloropyridine is less reactive than its bromo- or iodo-analogs, modern catalyst systems have made its use highly efficient. [6]

Protocol 2: General Protocol for Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the dichloropyridine core and an aryl or heteroaryl boronic acid. This is a key step in synthesizing 6-aryl-picolinate herbicides. [7]The choice of a sophisticated phosphine ligand (e.g., SPhos, XPhos) is critical for activating the inert C-Cl bond. [6] Generalized Workflow for Cross-Coupling

G setup 1. Assemble Reactants: - Dichloropyridine Substrate (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2-3 eq) inert 2. Inert Atmosphere: Evacuate and backfill reaction vessel with Argon or Nitrogen (3x) setup->inert solvent 3. Add Degassed Solvent(s) (e.g., Dioxane/Water) inert->solvent heat 4. Heat Reaction: Stir at elevated temp (80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Purify Product: Flash Column Chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for Palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 eq).

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-120 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS. Selective mono-functionalization is often achievable under these conditions. [6]6. Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 3: General Protocol for Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for forging C-N bonds. [8]It is used to introduce primary or secondary amines to the pyridine core, a common feature in many insecticides. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a specialized phosphine ligand (e.g., a Buchwald-type ligand, 2-6 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 eq) in a Schlenk tube.

  • Inerting: If not in a glovebox, seal the vessel, evacuate, and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or THF) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature, ranging from room temperature to reflux (80-110 °C), for 4-24 hours.

  • Monitoring: Track the formation of the product and consumption of the starting material by LC-MS.

  • Work-up: Upon completion, cool the reaction, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.

Coupling ReactionCatalyst System (Example)Base (Example)Solvent (Example)Key Feature
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂OForms C-C bonds; builds biaryl structures. [6]
Buchwald-Hartwig Pd₂(dba)₃ / Buchwald LigandNaOt-BuTolueneForms C-N bonds; introduces amino functionalities. [8]

Table 2: Comparative Overview of Key Cross-Coupling Reactions.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for agrochemical synthesis. Its pre-installed reactive sites allow for a divergent and efficient approach to novel active ingredients. The protocols detailed herein for ketone reduction and palladium-catalyzed cross-coupling provide reliable and high-yield pathways to key structural motifs found in modern fungicides, herbicides, and insecticides. Future research may focus on developing chemo- and regioselective methods to sequentially functionalize the two distinct chlorine atoms, further expanding the synthetic utility of this valuable building block.

References

  • A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. (n.d.). BenchChem.
  • 2,6-Dichloropyridine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Method for producing (2,6-dichloropyridin-4-yl) methanol. (2003). Google Patents (JP2003055348A).
  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. (2025). BenchChem.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Semantic Scholar.
  • Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Retrieved January 15, 2026, from [Link]

  • meta-Selective C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 6-Aryl-4-aminopicolinates and their use as herbicides. (2003). Google Patents (WO 03/011853 A1).

Sources

Application Note: Structural Elucidation of the Reduction of 1-(2,6-Dichloropyridin-4-YL)ethanone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of a common chemical transformation—the reduction of a ketone to a secondary alcohol. We demonstrate this process using the precursor 1-(2,6-dichloropyridin-4-yl)ethanone, a valuable building block in medicinal chemistry. The protocol details the reduction using sodium borohydride (NaBH₄) and the subsequent structural verification of the product, 1-(2,6-dichloropyridin-4-yl)ethanol, using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide is designed for researchers and scientists in drug development, offering detailed, step-by-step protocols and explaining the scientific rationale behind the analytical choices to ensure confident structural confirmation.

Introduction: The Importance of Structural Verification

In pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Specifically, 2,6-dichloropyridine derivatives serve as versatile intermediates for creating more complex molecules.[2][3]

The reduction of a carbonyl group is a fundamental reaction in organic synthesis. While the reaction of a ketone like this compound with a reducing agent such as sodium borohydride is expected to yield the corresponding secondary alcohol, rigorous analytical proof is required to confirm this transformation. Combining NMR spectroscopy, which elucidates the carbon-hydrogen framework, with mass spectrometry, which provides the molecular weight and elemental formula, offers a powerful and self-validating system for structural analysis.[4]

This note will guide the user through:

  • The synthesis of 1-(2,6-dichloropyridin-4-yl)ethanol.

  • Detailed protocols for sample preparation and data acquisition for NMR and ESI-MS.

  • In-depth analysis of the resulting spectra to confirm the product's identity.

Experimental Overview: From Ketone to Alcohol

The overall experimental process involves the chemical reduction of the starting material followed by purification and analysis. The transformation at the core of this guide is the conversion of the ketone functional group into a secondary alcohol via hydride addition.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis A Start: this compound B Reaction: NaBH4, Methanol A->B C Aqueous Workup & Extraction B->C D Purification (Column Chromatography) C->D E Product: 1-(2,6-dichloropyridin-4-yl)ethanol D->E F NMR Spectroscopy (1H, 13C, DEPT-135) E->F G Mass Spectrometry (ESI-HRMS) E->G H Structure Confirmed F->H G->H

Figure 1: Overall experimental workflow.

Synthesis Protocol: Reduction of the Ketone

This protocol outlines the reduction of this compound. Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones.[5][6] Methanol serves as a protic solvent that facilitates the reaction mechanism.[7]

Protocol 1: Synthesis of 1-(2,6-dichloropyridin-4-yl)ethanol

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir for 10 minutes until the solution reaches 0-5 °C.

  • Reagent Addition: Slowly add 0.2 g of sodium borohydride (NaBH₄) to the solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir for another hour at room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add 10 mL of deionized water to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure 1-(2,6-dichloropyridin-4-yl)ethanol.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] By comparing the spectra of the starting material and the product, we can pinpoint the exact structural changes that occurred.

Protocol 2: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 15-20 mg of the purified sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition: Acquire standard 1D ¹H, ¹³C, and DEPT-135 spectra.

Analysis of the Starting Material: this compound
  • ¹H NMR: The spectrum shows two key signals: a singlet for the methyl protons (H-α) and a singlet for the two equivalent aromatic protons of the pyridine ring (H-β).

  • ¹³C NMR: The spectrum reveals the presence of a carbonyl carbon (C=O) at a characteristic downfield shift (~195 ppm). The two equivalent aromatic carbons (C-β) and the two equivalent chlorine-bearing carbons (C-γ) will also be visible.[8][9]

| Table 1: Predicted NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | | Methyl (CH₃) | ~2.6 | ~27 | Positive | | Pyridine CH | ~7.8 | ~122 | Positive | | C-acetyl | - | ~150 | No Signal | | C-Cl | - | ~152 | No Signal | | Carbonyl (C=O) | - | ~195 | No Signal |

Analysis of the Product: 1-(2,6-dichloropyridin-4-yl)ethanol

The reduction of the ketone to an alcohol introduces several key changes in the NMR spectra.

  • Disappearance of the Carbonyl Signal: The most definitive evidence of a successful reduction is the complete disappearance of the ketone signal at ~195 ppm in the ¹³C NMR spectrum.

  • Appearance of New Signals:

    • A new signal for the carbinol carbon (CH-OH) appears around 65-75 ppm in the ¹³C spectrum. The DEPT-135 experiment will show this as a positive signal, confirming it is a CH group.

    • A new quartet for the carbinol proton (CH-OH) and a new doublet for the methyl protons (CH₃) appear in the ¹H NMR spectrum, indicating coupling between them.

    • A broad singlet corresponding to the hydroxyl proton (-OH) will also appear.

| Table 2: Predicted NMR Data for 1-(2,6-dichloropyridin-4-yl)ethanol | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | | Methyl (CH₃) | ~1.5 (doublet) | ~25 | Positive | | Methine (CH) | ~5.0 (quartet) | ~68 | Positive | | Hydroxyl (OH) | ~2.5 (broad singlet) | - | - | | Pyridine CH | ~7.4 | ~120 | Positive | | C-acetyl | - | ~156 | No Signal | | C-Cl | - | ~151 | No Signal |

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight of the product and, with high resolution, its elemental formula. For halogenated compounds, the isotopic distribution provides an unmistakable signature.[10]

Protocol 3: ESI-MS Sample Preparation and Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).

The Dichloro Isotopic Pattern

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing one chlorine atom will show two peaks in its mass spectrum, separated by 2 m/z units, with an intensity ratio of approximately 3:1 (M to M+2).[11][12]

For a molecule containing two chlorine atoms, like our analyte, the pattern becomes more complex. There are three possible combinations of isotopes:

  • Both are ³⁵Cl (M)

  • One is ³⁵Cl and one is ³⁷Cl (M+2)

  • Both are ³⁷Cl (M+4)

This results in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1 .[13] This pattern is a high-confidence indicator for the presence of two chlorine atoms.

G cluster_0 Analytical Logic NMR NMR Data Signal Disappearance: Ketone C=O (~195 ppm) Signal Appearance: Carbinol CH (~68 ppm) Hydroxyl OH Structural Connectivity Confirmed Conclusion Structure Verified: 1-(2,6-dichloropyridin-4-yl)ethanol NMR:f3->Conclusion MS HRMS Data Accurate Mass: [M+H]+ matches C7H8Cl2NO+ Isotopic Pattern: M:M+2:M+4 ≈ 9:6:1 Elemental Formula & Cl Count Confirmed MS:f3->Conclusion

Figure 2: Logic diagram for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The protonated molecule [M+H]⁺ of the product, 1-(2,6-dichloropyridin-4-yl)ethanol, should be compared with the theoretical mass.

| Table 3: High-Resolution Mass Spectrometry Data for C₇H₇Cl₂NO | | :--- | :--- | :--- | :--- | | Ion Species | Elemental Formula | Calculated m/z | Observed m/z | | [M+H]⁺ (³⁵Cl₂) | C₇H₈³⁵Cl₂NO⁺ | 192.0032 | (Within 5 ppm) | | [M+2+H]⁺ (³⁵Cl³⁷Cl) | C₇H₈³⁵Cl³⁷ClNO⁺ | 194.0003 | (Within 5 ppm) | | [M+4+H]⁺ (³⁷Cl₂) | C₇H₈³⁷Cl₂NO⁺ | 195.9973 | (Within 5 ppm) |

The observation of the correct masses for this isotopic cluster with high accuracy, combined with the 9:6:1 intensity ratio, provides definitive proof of the elemental composition.

Conclusion

The reduction of this compound to 1-(2,6-dichloropyridin-4-yl)ethanol was successfully performed and rigorously characterized. The combination of NMR spectroscopy and high-resolution mass spectrometry provided complementary and conclusive evidence for the structural transformation.

  • NMR analysis confirmed the change in the carbon-hydrogen framework by observing the disappearance of the ketone carbonyl signal and the appearance of new signals corresponding to the secondary alcohol moiety.

  • Mass spectrometry confirmed the molecular weight and elemental formula of the product. The characteristic 9:6:1 isotopic cluster for a dichlorinated compound served as an unambiguous signature.

This integrated analytical approach represents a robust and self-validating workflow for the structural elucidation of reaction products, ensuring the highest level of scientific integrity for researchers in drug discovery and chemical development.

References

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Ma, C., et al. (2017). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Z.
  • Wyrzykiewicz, T. K., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link] bh4-as-a-reagent-in-organic-chemistry/

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • Pfeffer, P. E., et al. (1979). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Kowalska, E., et al. (2009).
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Dr. K. (2023). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Islam, N. U., et al. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol.
  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Popławski, J., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. PMC - NIH. Retrieved from [Link]

  • University of Illinois Springfield. (2021). Radicals and Mass Spectrometry (MS). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Contreras, S., et al. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Books.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of (OC-6-33)-Dichloridobis((4-(C2)ethoxy)-4-(C4)oxobutanoato)bis((N)ethylamine)platinum(IV). Time-Dependent NMR Spectroscopy and HPLC-MS Investigations on its Stability in Cell Culture Medium. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(2,6-Dichloropyridin-4-YL)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2,6-Disubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and amenability to chemical modification make it a privileged scaffold in drug discovery. The 1-(2,6-Dichloropyridin-4-YL)ethanone core, in particular, presents a trifecta of opportunities for generating diverse chemical libraries for biological screening. The two chlorine atoms at the C2 and C6 positions serve as versatile handles for cross-coupling reactions, while the acetyl group at the C4 position provides a reactive site for a variety of chemical transformations. This application note provides a comprehensive guide to the derivatization of this scaffold and its subsequent evaluation in a biological context, with a focus on kinase inhibition.

The rationale for exploring derivatives of this scaffold is rooted in the established biological activities of substituted pyridines. Numerous 2,6-disubstituted pyridine derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] Furthermore, the 4-acetylpyridine motif is a known pharmacophore in various biologically active compounds. By systematically modifying these three key positions, researchers can rapidly generate a library of novel compounds with the potential for potent and selective biological activity.

Part 1: Synthesis of the Core Scaffold: this compound

While not commercially available in large quantities, the starting material can be synthesized through a multi-step sequence starting from 2,6-dichloroisonicotinic acid. The following protocol is a plausible and experimentally sound approach.

Protocol 1: Synthesis of this compound

This protocol involves the conversion of 2,6-dichloroisonicotinic acid to its corresponding Weinreb amide, followed by the addition of a methyl organometallic reagent.

Step 1: Synthesis of 2,6-Dichloroisonicotinoyl Chloride

  • To a stirred suspension of 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-methoxy-N-methyl-2,6-dichloroisonicotinamide (Weinreb Amide)

  • Dissolve the crude 2,6-dichloroisonicotinoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • Cool the solution to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired Weinreb amide.

Step 3: Synthesis of this compound

  • Dissolve the N-methoxy-N-methyl-2,6-dichloroisonicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Part 2: Derivatization Strategies

The this compound scaffold offers three primary points for diversification, as illustrated in the following diagram:

Derivatization_Strategies Core This compound C2_C6 C2 & C6 Positions (Pyridine Ring) Core->C2_C6 Pyridine Reactivity Acetyl Acetyl Group (Side Chain) Core->Acetyl Ketone Reactivity Suzuki Suzuki-Miyaura Coupling (C-C bond formation) C2_C6->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) C2_C6->Buchwald Halogenation α-Halogenation Acetyl->Halogenation Substitution Nucleophilic Substitution Halogenation->Substitution

Caption: Derivatization points on the core scaffold.

A. Derivatization at the C2 and C6 Positions of the Pyridine Ring

The chlorine atoms at the C2 and C6 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions. The symmetrical nature of the starting material simplifies the initial mono-substitution.[3]

This protocol describes a general procedure for the introduction of an aryl or heteroaryl group at one of the chloro-positions.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small portion of the degassed 1,4-dioxane.

  • Add the degassed 1,4-dioxane/water mixture to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a palladium(II) acetate precursor with a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the less reactive C-Cl bond to the palladium center.

  • Base: K₃PO₄ is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

This protocol outlines the introduction of a primary or secondary amine at one of the chloro-positions.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq) in anhydrous toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bidentate phosphine ligand such as Xantphos is highly effective for C-N cross-coupling reactions, particularly with challenging aryl chlorides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-polar solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.

B. Derivatization of the Acetyl Side Chain

The acetyl group provides a reactive handle for a variety of transformations, most notably through initial α-halogenation.

This protocol describes the selective bromination at the α-position of the ketone.

Materials:

  • This compound or its C2/C6 derivatized analogue

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve the starting ketone (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Reflux the mixture and irradiate with a UV lamp (a standard 100W light bulb can also be effective) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude α-bromo ketone is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Reagents: NBS is a convenient and selective source of electrophilic bromine for α-halogenation. The reaction is typically initiated by light or a radical initiator, but acid catalysis can also promote enolization, which then reacts with bromine.[4]

  • Solvent: CCl₄ is a classic solvent for radical halogenations, although other non-polar solvents can also be used.

The resulting α-haloketone is a versatile intermediate that can be reacted with a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce further diversity.

Part 3: Biological Screening Workflow: Kinase Inhibition Assay

Given the prevalence of the pyridine scaffold in kinase inhibitors, a kinase inhibition assay is a logical first step in the biological evaluation of the newly synthesized compound library.[2][5][6] A radiometric assay, such as the Scintillation Proximity Assay (SPA), is a robust and sensitive method for this purpose.[7]

Kinase_Screening_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Compound_Prep->Assay_Plate Incubation Incubation at RT Assay_Plate->Incubation SPA_Beads Addition of SPA Beads Incubation->SPA_Beads Signal_Read Scintillation Counting SPA_Beads->Signal_Read IC50 IC50 Curve Generation Signal_Read->IC50

Sources

Application Notes and Protocols for Catalytic Reactions of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key catalytic reactions involving 1-(2,6-dichloropyridin-4-yl)ethanone. This versatile building block, featuring multiple reactive sites, is a valuable precursor in the synthesis of complex functionalized pyridines for pharmaceutical and agrochemical applications.[1] This document details field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) to functionalize the pyridine core, as well as catalytic hydrogenation methods for the selective reduction of the ketone moiety and the pyridine ring. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Introduction to this compound

This compound is a trifunctional chemical intermediate of significant interest in medicinal chemistry.[2][3] Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the C2 and C6 positions and an acetyl group at the C4 position. This unique arrangement offers three distinct points for chemical modification:

  • C2/C6 Chlorine Atoms: These positions are susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen nucleophiles.[1][4] The chlorine atoms are generally less reactive than their bromine or iodine counterparts, often necessitating the use of highly active catalytic systems.[4]

  • C4 Acetyl Group: The ketone functionality can be transformed into a secondary alcohol, potentially with high stereocontrol through asymmetric hydrogenation, or reduced completely to an ethyl group.

  • Pyridine Ring: The entire aromatic system can be saturated via catalytic hydrogenation to yield the corresponding piperidine derivative, a common scaffold in drug discovery.[5]

This guide focuses on catalytic strategies to selectively manipulate these functional groups, providing detailed protocols and the scientific rationale behind them.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueSource
IUPAC Name 1-(2,6-dichloro-4-pyridinyl)ethanone[6]
CAS Number 185319-20-4[6]
Molecular Formula C₇H₅Cl₂NO[6]
Molecular Weight 190.02 g/mol [6]
Appearance Solid (Typical)-
SMILES CC(=O)C1=CC(=NC(=C1)Cl)Cl[6]

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and they are central to the functionalization of the this compound core.[2] The reactivity of the C-Cl bonds, while lower than C-Br or C-I bonds, can be effectively harnessed with modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands that facilitate the oxidative addition step.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for creating carbon-carbon bonds by coupling an organoboron reagent with a halide.[1] For dichloropyridines, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups. Achieving high yields often requires robust catalytic systems to overcome the inertness of the C-Cl bond.[1][4]

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene ligand) is crucial.[7][8] The ligand accelerates the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and promotes the subsequent reductive elimination.

  • Base: A strong base such as K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are typically used to ensure solubility of both the organic and inorganic reagents.

This protocol describes a general procedure for the selective mono-arylation at the C4 position, which can be influenced by ligand choice.[8][9]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (2-6 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Reaction Execution: Add the anhydrous solvent (e.g., dioxane/water 4:1 mixture). Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-(2-chloro-6-aryl-pyridin-4-yl)ethanone.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R¹-Cl Transmetal Transmetalation Intermediate OxAdd->Transmetal + [R²-B(OR)₂(Base)]⁻ RedElim Reductive Elimination Intermediate Transmetal->RedElim Isomerization Borate X-B(OR)₂ Transmetal->Borate - X⁻ RedElim->Pd0 - R¹-R² Product R¹-R² (Product) RedElim->Product ArX R¹-Cl (Substrate) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] For this compound, it provides a direct route to aminopyridine derivatives, which are prevalent in pharmaceuticals.[10][11]

  • Catalyst System: Similar to the Suzuki coupling, Pd(0) catalysts with bulky, electron-rich ligands (e.g., DavePhos, Xantphos) are highly effective. These ligands promote the formation of the key Pd-amido complex.[11]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, allowing it to coordinate to the palladium center.[1]

  • Amine Scope: Both primary and secondary amines can be used, although reaction conditions may need to be optimized accordingly.

  • Vessel Preparation: In an oven-dried glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-5 mol%), and the base (e.g., NaOᵗBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Reaction Execution: Add anhydrous solvent (e.g., toluene or dioxane) and seal the tube. Heat the mixture to 80-110 °C with stirring.

  • Monitoring & Work-up: Follow the procedure outlined in Section 2.1.

  • Purification: Isolate the 1-(2-chloro-6-amino-pyridin-4-yl)ethanone product via silica gel chromatography.

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere Setup reagents Charge Vessel: 1. Pd Precursor & Ligand 2. Base (NaOᵗBu) 3. Dichloropyridine Substrate 4. Amine start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent reaction Seal & Heat (80-110 °C) solvent->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Cool, Dilute & Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: Mono-aminated Pyridine purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Catalytic Reduction and Hydrogenation Reactions

Catalytic reduction offers powerful strategies for modifying the acetyl group and the pyridine ring of this compound. These transformations can introduce chirality or convert the aromatic core into a saturated heterocycle.

Asymmetric Hydrogenation of the Ketone

The reduction of the C4-acetyl group to a secondary alcohol introduces a chiral center. Asymmetric hydrogenation, using a chiral catalyst, can achieve this transformation with high enantioselectivity, which is crucial for the synthesis of biologically active molecules.[5]

  • Catalyst: Chiral ruthenium-diphosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are benchmark catalysts for the asymmetric hydrogenation of ketones.[5] The chirality of the ligand directs the approach of hydrogen to one face of the ketone, leading to an excess of one enantiomer of the alcohol product.

  • Hydrogen Source: The reaction is typically performed under a positive pressure of hydrogen gas (H₂).

  • Solvent: Polar aprotic solvents like methanol or ethanol are commonly used.

  • Autoclave Setup: Charge a high-pressure autoclave with this compound (1.0 equiv.) and the chiral catalyst (e.g., Ru(II)Cl₂(S)-BINAP, 0.1-1 mol%).

  • Inerting: Seal the autoclave and purge several times with an inert gas (e.g., Argon) before purging with hydrogen gas.

  • Reaction Execution: Pressurize the autoclave with H₂ (10-50 atm) and heat to the desired temperature (e.g., 50-80 °C) with efficient stirring.

  • Monitoring & Work-up: After the reaction is complete (monitored by H₂ uptake or sample analysis), cool the vessel, and carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude alcohol by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalyst SystemSubstrate TypeTypical ee (%)Reference
Ru-BINAP ComplexesAromatic Ketones>95%[5]
Rh-Diphosphine ComplexesFunctionalized Ketones>90%-
Ir-P,N Ligand ComplexesVarious Ketones>90%[5]
Catalytic Hydrogenation of the Pyridine Ring

Complete saturation of the pyridine ring to form a piperidine is a valuable transformation but requires forcing conditions due to the aromatic stability of the heterocycle. This reaction often proceeds with concomitant hydrogenolysis of the C-Cl bonds.

  • Catalyst: Heterogeneous catalysts are typically required for this transformation. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C) are effective under acidic conditions. The acid protonates the pyridine nitrogen, activating the ring towards reduction.

  • Conditions: The reaction typically requires high pressures of hydrogen and elevated temperatures.

  • Vessel Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 equiv.) in a solvent such as acetic acid or ethanol.

  • Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., PtO₂, 5-10 mol% by weight) to the solution.

  • Reaction Execution: Seal the vessel, purge with N₂, and then pressurize with H₂ (50-100 atm). Heat the mixture to 50-100 °C and stir vigorously.

  • Work-up: After the reaction, cool the vessel and vent. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Neutralize the filtrate with a base (e.g., aqueous NaOH) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude piperidine derivative. Further purification may be required.

Reduction_Pathways cluster_0 Selective Ketone Reduction cluster_1 Ring and C-Cl Bond Reduction Start This compound Ketone_Reduction Asymmetric Hydrogenation (e.g., Ru-BINAP, H₂) Start->Ketone_Reduction Ring_Reduction Heterogeneous Hydrogenation (e.g., PtO₂, H₂, high pressure) Start->Ring_Reduction Alcohol_Product Chiral 1-(2,6-Dichloropyridin-4-yl)ethanol Ketone_Reduction->Alcohol_Product Piperidine_Product 1-(Piperidin-4-yl)ethanol Ring_Reduction->Piperidine_Product

Caption: Major catalytic reduction pathways for the title compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents described.

  • Inert Atmosphere: Many of the catalysts and reagents, particularly phosphine ligands and organometallics, are air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Pressure Reactions: Hydrogenation reactions performed under pressure must be conducted in a properly rated and maintained autoclave behind a safety shield.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing catalyst residues, in accordance with institutional and local environmental regulations.

References

  • Benchchem. (n.d.). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Functionalization of pyridines.
  • ResearchGate. (n.d.). Catalytic C(sp²)─H functionalization of pyridines catalyzed by Ni/Al.
  • PMC. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (n.d.). Functionalization of pyridines.
  • Semantic Scholar. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound.

Sources

Protocol for the purification of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Purification of 1-(2,6-Dichloropyridin-4-YL)ethanone

Audience: Researchers, scientists, and drug development professionals.

An Advanced Guide to the Purification of this compound via Recrystallization

Abstract: this compound is a pivotal building block in contemporary chemical synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The purity of this ketone intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent structural modifications. This document provides a comprehensive, field-tested protocol for the purification of this compound using the robust and scalable technique of recrystallization. We will delve into the theoretical underpinnings of solvent selection, the step-by-step experimental procedure, and critical quality control checks to validate the purity of the final product.

The Foundational Principle: Why Recrystallization?

Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility.[1][2] The core principle is based on the observation that the solubility of most solids in a given solvent increases with temperature. An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2]

The success of this technique is critically dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at room or sub-ambient temperatures.

  • High or very low solvency for impurities, ensuring they either remain in the mother liquor or can be removed via hot filtration. [3]

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

For a ketone like this compound, which possesses both polar (ketone) and non-polar (dichloropyridine ring) characteristics, solvents like ethanol, methanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexane are often excellent starting points.[4]

Experimental Workflow for Purification

The following diagram outlines the logical flow of the recrystallization process, from the initial crude material to the final, analytically pure product.

G cluster_prep Preparation cluster_process Purification Process cluster_analysis Quality Control Crude Crude this compound Solvent Select Optimal Solvent (e.g., Ethanol) Crude->Solvent Screening Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilt Optional Cool Slow Cooling to Induce Crystallization Dissolve->Cool HotFilt->Cool VacFilt Isolate Crystals via Vacuum Filtration Cool->VacFilt Wash Wash Crystals with Cold Solvent VacFilt->Wash Dry Dry Purified Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure QC Purity Analysis (Melting Point, NMR) Pure->QC Verification

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol

3.1. Materials & Equipment

Reagents & Chemicals Equipment
Crude this compoundErlenmeyer flasks (50 mL, 125 mL)
Ethanol (Reagent Grade)Beakers
Distilled WaterGraduated cylinders
Celite® (Optional, for hot filtration)Hot plate/stirrer
Buchner funnel and flask
Vacuum source (e.g., water aspirator)
Filter paper
Glass funnel (for hot filtration)
Spatulas and glass stirring rods
Watch glass
Desiccator or vacuum oven
Melting point apparatus

3.2. Procedure

  • Preparation:

    • Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.

    • In a separate 125 mL beaker, heat approximately 30-40 mL of ethanol on a hot plate to a gentle boil.

  • Dissolution:

    • Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, swirling continuously.

    • Causality: The objective is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[2] Using an excess will reduce the final yield, as more of the product will remain in the mother liquor upon cooling.

    • Continue adding hot ethanol until the solid is completely dissolved. If insoluble impurities are observed, proceed to the optional hot filtration step. Otherwise, move to step 4.

  • Hot Gravity Filtration (Optional):

    • If insoluble impurities are present, place a fluted filter paper in a glass funnel and rest it on top of a clean 50 mL Erlenmeyer flask.

    • Heat the filtration apparatus (funnel and flask) by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel.

    • Quickly pour the hot solution of your compound through the fluted filter paper.

    • Trustworthiness: This step ensures that macroscopic, insoluble contaminants are removed before the crystallization process begins, leading to a higher purity final product.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature.

    • Expertise: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum source and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any residual mother liquor.

    • Causality: Using cold solvent for washing is critical to prevent the redissolving of the purified product.[2]

  • Drying:

    • Allow the crystals to pull dry on the filter for several minutes under vacuum.

    • Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a mild temperature (e.g., 40-50 °C).

Quality Control and Expected Results

The purity of the final product must be rigorously assessed. A sharp melting point is a strong indicator of purity.[3]

Parameter Crude Product Purified Product
Appearance Off-white to yellowish or brownish solidWhite to off-white crystalline solid
Melting Point Broad range, lower than the literature valueSharp range, consistent with literature value
Expected Yield N/A70-90% (dependent on initial purity)
Purity (by NMR/HPLC) < 95%> 98%

Note: The literature melting point for this compound is not consistently reported across all sources, but a sharp melting range is the primary indicator of successful purification.

Troubleshooting Common Issues
Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt cooling again.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow for slower cooling.
Very low recovery/yield. Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
References
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • Olsen, L. (2014). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Retrieved from [Link]

  • JoVE. (2020). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • JoVE Science Education Database. (2020). Recrystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Retrieved from the University of Rochester, Department of Chemistry website.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,6-dichloropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges due to the electron-deficient nature of the pyridine ring. Standard electrophilic acylation methods like the Friedel-Crafts reaction are generally ineffective. The most reliable and commonly employed strategy involves a nucleophilic attack on a suitable precursor, typically 2,6-dichloropyridine-4-carbonitrile, using a Grignard reagent. This guide will focus on optimizing this Grignard-based approach.

A general overview of the synthetic workflow is depicted below. It involves the preparation of the nitrile precursor followed by the Grignard reaction to yield the desired ketone.

Synthesis_Workflow Start Starting Material: 2,6-Dichloropyridine Nitrile Intermediate: 2,6-Dichloropyridine-4-carbonitrile Start->Nitrile Cyanation Ketone Final Product: This compound Nitrile->Ketone Grignard Reaction Grignard_Reagent Reagent: Methylmagnesium Bromide Grignard_Reagent->Ketone

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of 2,6-Dichloropyridine-4-carbonitrile

Question 1: My cyanation of 2,6-dichloropyridine is sluggish and gives low yields. What are the critical parameters to control?

Answer:

The direct cyanation of 2,6-dichloropyridine can be challenging. Success hinges on the choice of cyanide source and reaction conditions. A common method involves the reaction of 2,6-dichloropyridine with sodium cyanide.[1]

  • Causality: The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring, making nucleophilic aromatic substitution less favorable than in other aromatic systems. Elevated temperatures are typically required to overcome this activation barrier. The choice of solvent is also critical to dissolve the reagents and facilitate the reaction.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your 2,6-dichloropyridine is pure and your sodium cyanide is dry. Moisture can react with the cyanide and reduce its nucleophilicity.

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are good solvent choices as they are polar aprotic solvents that can dissolve sodium cyanide and facilitate the reaction.

    • Temperature: This reaction often requires elevated temperatures, typically in the range of 100-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and temperature for your specific setup.

    • Alternative Route: An alternative and often more efficient route is to start from 4-cyanopyridine-N-oxide. The N-oxide activates the pyridine ring towards nucleophilic substitution. Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield 2,6-dichloro-4-cyanopyridine.[2]

Question 2: I am observing significant amounts of dark, tar-like byproducts during the cyanation reaction. How can I minimize their formation?

Answer:

The formation of dark-colored byproducts is often indicative of decomposition or polymerization reactions, which can be exacerbated by high temperatures and the presence of impurities.

  • Causality: At elevated temperatures, cyanide can participate in side reactions, and the pyridine ring itself can be susceptible to polymerization, especially in the presence of strong nucleophiles and high heat.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. Use an oil bath and a temperature controller to avoid overheating. It is often better to run the reaction for a longer time at a slightly lower temperature than to push it too hard with excessive heat.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidation of the reagents and solvent, which can contribute to the formation of colored impurities.

    • Purification of Starting Material: Ensure your 2,6-dichloropyridine is free from any acidic impurities that could catalyze polymerization.

    • Work-up: Upon completion, quench the reaction by pouring it into cold water or an ice-water mixture. This will help to quickly stop the reaction and precipitate the product, minimizing further side reactions.

Part 2: Grignard Reaction for the Synthesis of this compound

Question 3: My Grignard reaction is not going to completion, and I am recovering a significant amount of the starting nitrile. What could be the issue?

Answer:

Incomplete conversion in a Grignard reaction is a common problem and usually points to issues with the Grignard reagent itself or the reaction conditions.

  • Causality: Grignard reagents are highly reactive and are readily destroyed by protic sources, such as water or alcohols. They are also sensitive to atmospheric oxygen and carbon dioxide. If the Grignard reagent is not freshly prepared or properly handled, its effective concentration will be lower than expected, leading to incomplete reaction.

  • Troubleshooting Steps:

    • Anhydrous Conditions: The most critical factor for a successful Grignard reaction is the strict exclusion of moisture. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. The solvent (typically diethyl ether or tetrahydrofuran) must be anhydrous.

    • Grignard Reagent Quality: Use a freshly prepared or recently titrated solution of methylmagnesium bromide. If you are preparing it in-house, ensure the magnesium turnings are activated and the alkyl halide is pure.

    • Temperature Control: The addition of the Grignard reagent to the nitrile should be done at a low temperature (e.g., 0 °C or below) to control the exothermicity of the reaction. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated to ensure completion.

    • Equivalents of Grignard Reagent: It is common to use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to compensate for any minor losses due to residual moisture or other side reactions.

Question 4: I am observing a significant amount of a byproduct that appears to be 2,6-dichloropyridine. What is causing this, and how can I prevent it?

Answer:

The formation of 2,6-dichloropyridine suggests that the Grignard reagent is acting as a base and deprotonating a species in the reaction mixture, or that a reduction of the nitrile is occurring, although the former is more likely in this context. A more probable scenario is the Grignard reagent reacting with the acidic proton of an intermediate.

  • Causality: After the initial addition of the Grignard reagent to the nitrile, an imine-magnesium salt intermediate is formed. If there are any protic sources present during the work-up, the imine can be hydrolyzed to the ketone. However, if the Grignard reagent is in large excess or if the reaction conditions are not well-controlled, it can potentially react in other ways. In some cases, Grignard reagents can also add to the pyridine ring itself, leading to a complex mixture of products.

  • Troubleshooting Steps:

    • Controlled Addition: Add the Grignard reagent slowly and at a low temperature to the solution of the nitrile. This helps to maintain a low concentration of the Grignard reagent at any given time, favoring the desired 1,2-addition to the nitrile over other potential side reactions.

    • Inverse Addition: Consider adding the nitrile solution to the Grignard reagent solution (inverse addition). This can sometimes minimize side reactions by ensuring that the Grignard reagent is not in large excess relative to the nitrile.

    • Careful Work-up: The work-up is a critical step. The reaction should be quenched by slowly adding it to a cold, acidic aqueous solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid). This will protonate the intermediate and facilitate its hydrolysis to the ketone, while also neutralizing any unreacted Grignard reagent.

Question 5: The purification of the final product is difficult due to the presence of a closely-eluting impurity. What is this impurity likely to be, and what purification strategies can I use?

Answer:

A common impurity in this reaction is the corresponding tertiary alcohol, formed from the reaction of a second equivalent of the Grignard reagent with the newly formed ketone.

  • Causality: The ketone product is also an electrophile and can react with the Grignard reagent. If the Grignard reagent is not consumed quickly or if there is a localized high concentration of it, it can react with the ketone product to form a tertiary alcohol after work-up.

  • Troubleshooting Steps:

    • Stoichiometry and Temperature: Use a carefully measured amount of the Grignard reagent (close to one equivalent) and maintain a low reaction temperature during the addition to minimize the reaction with the product ketone.

    • Chromatography: Careful column chromatography on silica gel is usually effective for separating the ketone from the more polar tertiary alcohol. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good separation.

Frequently Asked Questions (FAQs)

Q1: Can I use other organometallic reagents instead of a Grignard reagent?

A1: Yes, organolithium reagents (e.g., methyllithium) can also be used. However, they are generally more reactive and less chemoselective than Grignard reagents, which can lead to more side products, such as addition to the pyridine ring. For this reason, Grignard reagents are often the preferred choice for this type of transformation.

Q2: What is the mechanism of the Grignard reaction with a nitrile?

A2: The reaction proceeds through a nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine. Subsequent acidic work-up hydrolyzes the imine to the corresponding ketone.

Grignard_Mechanism Nitrile 2,6-Dichloropyridine-4-carbonitrile Intermediate Imine-Magnesium Salt Intermediate Nitrile->Intermediate + CH₃MgBr Grignard CH₃MgBr Grignard->Intermediate Ketone This compound Intermediate->Ketone Hydrolysis Workup Acidic Work-up (H₃O⁺) Workup->Ketone

Caption: Simplified mechanism of the Grignard reaction with a nitrile.

Q3: What are the typical yields for this synthesis?

A3: The yield can vary significantly depending on the purity of the reagents, the reaction conditions, and the scale of the reaction. With careful optimization, yields for the Grignard reaction step can range from moderate to good (50-80%).

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Grignard Reagents: Grignard reagents are flammable and react violently with water. Handle them under an inert atmosphere and away from ignition sources.

  • Cyanides: Sodium cyanide is highly toxic. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Solvents: Diethyl ether and tetrahydrofuran are flammable. Use them in a well-ventilated area and away from open flames.

  • Acids and Bases: Handle strong acids and bases with care, wearing appropriate PPE.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloropyridine-4-carbonitrile

This protocol is adapted from general procedures for the cyanation of halopyridines.

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2,6-dichloropyridine (1 equivalent) and dry dimethylformamide (DMF).

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the reaction of Grignard reagents with nitriles.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichloropyridine-4-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether or THF from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterRecommended Value
Grignard Reagent Methylmagnesium bromide
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Work-up Saturated aq. NH₄Cl
Purification Column Chromatography

References

  • ChemBK. 2,6-DICHLORO-4-CYANO-PYRIDINE - Introduction. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our guidance is grounded in established chemical principles to ensure scientific integrity and help you achieve reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering step-by-step protocols for resolution.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound, particularly when using the common route involving a Grignard reagent with 2,6-dichloro-4-cyanopyridine, can often be traced back to the reactivity of the organometallic reagent.

Core Causality: Grignard reagents are potent nucleophiles but also strong bases. Their efficacy is highly dependent on the reaction conditions.

Potential Causes & Remediation:

  • Presence of Protic Impurities: Grignard reagents react readily with acidic protons from sources like water, alcohols, or even trace moisture in the solvent or on the glassware.[1][2] This "quenching" of the reagent is a primary cause of low yields.

    • Troubleshooting Protocol:

      • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethers like THF or diethyl ether are common choices and should be dried over sodium/benzophenone or passed through an activated alumina column.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Incorrect Stoichiometry of the Grignard Reagent: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the starting nitrile.

    • Troubleshooting Protocol:

      • Titration of Grignard Reagent: The concentration of commercially available or self-prepared Grignard reagents can vary. It is best practice to titrate the reagent before use to determine its exact molarity.

      • Slight Excess of Reagent: Employ a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to ensure the complete consumption of the 2,6-dichloro-4-cyanopyridine.

  • Low Reaction Temperature: While the initial addition of the Grignard reagent is often performed at a low temperature to control the exotherm, allowing the reaction to proceed at too low a temperature for an extended period may result in a sluggish and incomplete reaction.

    • Troubleshooting Protocol:

      • Controlled Warming: After the initial exothermic addition at a low temperature (e.g., 0°C), allow the reaction mixture to slowly warm to room temperature and stir for a sufficient period (monitoring by TLC or LC-MS is recommended) to ensure the reaction goes to completion.

Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could this impurity be?

The presence of unexpected impurities can arise from several side reactions. The nature of the impurity will depend on the specific reaction conditions and work-up procedure.

Potential Side Products and Their Identification:

Potential Side Product Formation Mechanism Analytical Signature (Expected)
2,6-Dichloro-4-cyanopyridine (Starting Material) Incomplete reaction.A distinct peak in LC-MS corresponding to the mass of the starting material. In ¹H NMR, the characteristic signals for the starting material will be present.
Imine Intermediate Incomplete hydrolysis during the aqueous work-up.[3][4]A peak in the LC-MS with a mass corresponding to the imine. The ¹H NMR spectrum may show a signal for the imine proton.
2,6-Dichloro-4-methylpyridine Reaction of the Grignard reagent at a chloro-substituent (unlikely but possible).A peak in the LC-MS with a mass corresponding to the methylated pyridine. The ¹H NMR will show a singlet for the methyl group.
Tertiary Alcohol Addition of a second equivalent of the Grignard reagent to the ketone product.[5]A peak in the LC-MS with a mass corresponding to the tertiary alcohol. The ¹H NMR will show two singlets for the two equivalent methyl groups and a signal for the hydroxyl proton.
2,6-Dichloropyridine-4-carboxamide Partial hydrolysis of the starting nitrile during work-up or from impure starting material.[6][7]A peak in the LC-MS with a mass corresponding to the amide. The ¹H NMR will show broad signals for the -NH₂ protons.

Troubleshooting Workflow for Impurity Identification:

Caption: A workflow for identifying impurities.

Question 3: My product is difficult to purify. What strategies can I employ?

Purification of this compound can be challenging due to the presence of structurally similar side products.

Recommended Purification Protocols:

  • Column Chromatography:

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent to remove less polar impurities and gradually increase the polarity to elute the desired product. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Recrystallization:

    • If the crude product is a solid and of sufficient purity, recrystallization can be a highly effective method for obtaining a pure product.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of such compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Aqueous Wash:

    • During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a final wash with brine will help to remove water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The reaction of a Grignard reagent, such as methylmagnesium bromide, with 2,6-dichloro-4-cyanopyridine is a widely used and generally reliable method.[3][4] This approach is favored over Friedel-Crafts acylation of 2,6-dichloropyridine, as pyridine rings are electron-deficient and deactivated towards electrophilic aromatic substitution, a deactivation that is further enhanced by the two electron-withdrawing chlorine atoms.[8][9]

Q2: What are the key reaction parameters to control in the Grignard-based synthesis?

The most critical parameters are:

  • Anhydrous Conditions: As detailed in the troubleshooting guide, the exclusion of moisture is paramount for the success of the reaction.[1][2]

  • Temperature Control: The initial addition of the Grignard reagent should be done at a low temperature (e.g., 0°C) to manage the exothermic nature of the reaction. Subsequently, allowing the reaction to warm to room temperature ensures completion.

  • Hydrolysis Conditions: The hydrolysis of the intermediate imine should be performed carefully, typically with an aqueous acid solution, to ensure complete conversion to the ketone.[3][4]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the final product.

Reaction Pathways and Side Reactions

Main Synthetic Route:

Caption: Main synthesis of the target molecule.

Potential Side Reactions:

Caption: Common side reactions in the synthesis.

References

  • LibreTexts. (2021, October 29). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). α-(p-AMINOPHENYL)-α-PHENYLACETONITRILE. [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • Read Chemistry. (2023, January 31). Side Reactions of Organometallic Reagents. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]

  • Wikipedia. (2024, November 11). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • ResearchGate. (n.d.). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]

  • Wikipedia. (2024, July 17). 2,6-Dichloropyridine. [Link]

  • Leah4Sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]

  • Canadian Science Publishing. (n.d.). III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY. [Link]

  • LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024, July 17). 2-Acetylpyridine. [Link]

  • University of Washington. (n.d.). Basic Organometallic Reactions. [Link]

  • LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]

Sources

Purification challenges of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,6-Dichloropyridin-4-YL)ethanone

Welcome to the technical support resource for this compound. This guide is designed for chemistry professionals encountering challenges in the purification of this key intermediate. We will address common issues through a series of troubleshooting FAQs and provide validated protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is typically a solid at room temperature. Understanding its fundamental properties is the first step in designing a purification strategy.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NOPubChem[1]
Molecular Weight 190.03 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature Inert atmosphere, room temp.Sigma-Aldrich
Purity (Typical) ~95%Sigma-Aldrich

These properties suggest that the compound is relatively stable, but the dichloropyridine moiety makes it susceptible to certain side reactions, which can complicate purification.

Q2: My crude product is a dark oil or waxy solid, not the expected solid. What could be the cause?

This is a common issue that typically points to one of two culprits:

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO, toluene) can be difficult to remove and will depress the melting point of your product, resulting in an oil or wax.

    • Troubleshooting: Use high-vacuum drying (Schlenk line) for an extended period, possibly with gentle heating (e.g., 30-40°C), if the compound is thermally stable. A co-evaporation with a lower-boiling solvent like dichloromethane or ethyl acetate can also help remove residual high-boiling solvents.

  • High Impurity Load: The presence of significant amounts of side-products or unreacted starting materials can form a eutectic mixture, preventing crystallization.

    • Troubleshooting: First, attempt to remove highly dissimilar impurities. For instance, an acid-base wash can remove acidic or basic byproducts.[2] If the impurities are neutral and non-polar, a trituration or "slurry" with a non-polar solvent like hexanes or diethyl ether might selectively dissolve the impurities, leaving your more polar product as a solid. If these methods fail, column chromatography is the recommended next step.

Q3: My ¹H NMR spectrum shows my desired product, but also several unidentified peaks. What are the likely impurities from synthesis?

Identifying potential impurities is key to selecting the right purification method. Based on common synthetic routes to acetylpyridines, likely contaminants include:

  • Unreacted Starting Materials: The most common impurity is often the starting material, 2,6-dichloropyridine.[3] Its simpler aromatic signal pattern can often be distinguished from the product.

  • Hydrolysis Products: The chlorine atoms on the pyridine ring are activated towards nucleophilic aromatic substitution. Trace water in the reaction can lead to the formation of 1-(2-chloro-6-hydroxypyridin-4-yl)ethanone. This impurity is more polar and may be removed by column chromatography.

  • Byproducts from Metalation: If the synthesis involves metalation (e.g., using LDA or a Grignard reagent), side reactions like oxidative dimerization can occur.[4] These byproducts are often larger and less polar than the desired product.

  • Over-acylated or Isomeric Products: While less common, acylation at other positions or di-acylation can occur, leading to isomeric impurities that can be very difficult to separate by standard methods.

The following diagram outlines a logical workflow for identifying and addressing these impurities.

G start Analyze Crude Product (¹H NMR, TLC, LC-MS) check_sm Is 2,6-dichloropyridine a major impurity? start->check_sm check_polarity Are there highly polar or baseline impurities on TLC? check_sm->check_polarity No triturate Triturate with a non-polar solvent (e.g., Hexanes) check_sm->triturate Yes check_separation Are spots overlapping or streaking on TLC? check_polarity->check_separation No wash Perform Acid-Base Wash or Liquid-Liquid Extraction check_polarity->wash Yes col_chrom Perform Column Chromatography (See Protocol 2) check_separation->col_chrom Yes recryst Attempt Recrystallization (See Protocol 1) check_separation->recryst No end Pure Product col_chrom->end recryst->end wash->check_separation triturate->check_polarity

Caption: Troubleshooting workflow for purification strategy selection.

Troubleshooting Guides & Protocols

Guide 1: Recrystallization Failure

Problem: The compound either oils out or does not crystallize from the chosen solvent system upon cooling.

Causality: The solubility curve of the compound in the chosen solvent is not steep enough, meaning it is either too soluble at low temperatures or not soluble enough at high temperatures. The presence of impurities can also inhibit lattice formation.

Protocol 1: Systematic Recrystallization Solvent Screening

This protocol allows for the rapid identification of a suitable solvent or solvent system for recrystallization.

Step-by-Step Methodology:

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different solvent dropwise (0.5 mL increments) from the list below. Agitate after each addition. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Single Solvent Screening (Heated): If the solid does not dissolve at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization Test: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will produce a large number of crystals.

  • Binary Solvent System: If no single solvent is ideal, select a pair of miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B").

    • Dissolve the compound in a minimum amount of hot solvent A.

    • Add solvent B dropwise until the solution becomes faintly turbid (cloudy).

    • Add a drop or two of solvent A to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Solvent Selection Table:

SolventPolarityBoiling Point (°C)Common Pairing (Solvent B)
Heptane/Hexane Non-polar98 / 69Ethyl Acetate, DCM
Toluene Non-polar111Heptane, Ethanol
Dichloromethane (DCM) Mid-polar40Heptane
Ethyl Acetate (EtOAc) Mid-polar77Heptane
Isopropanol (IPA) Polar82Water, Heptane
Ethanol (EtOH) Polar78Water, Heptane
Water Very Polar100Ethanol, IPA
Guide 2: Poor Separation in Column Chromatography

Problem: On a silica gel column, the desired product co-elutes with an impurity, or the separation (ΔRf) is very small.

Causality: The mobile phase (solvent system) does not have the optimal polarity to differentiate between the compound of interest and the impurity on the stationary phase (silica gel). Silica gel is a polar stationary phase; non-polar compounds elute first, and polar compounds are retained longer.

Protocol 2: Optimizing Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis (Solvent System Selection):

    • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Spot your crude material on TLC plates and develop them in these systems.

    • The ideal solvent system will give your product an Rf value of ~0.25-0.35 and show maximum separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting, non-polar solvent.

    • Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of your chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Heptane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution). This can be done stepwise (e.g., 90:10, then 80:20) or as a continuous gradient.

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

Recommended Starting Solvent Systems for TLC:

  • Heptane / Ethyl Acetate (common choice for moderately polar compounds)

  • Dichloromethane / Methanol (for more polar compounds, use a small % of MeOH)

  • Toluene / Ethyl Acetate

The relationship between compound polarity and purification technique is summarized below.

G cluster_0 Impurity Type cluster_1 Recommended Purification Technique StartingMaterial Unreacted Starting Material (Less Polar) Recrystallization Recrystallization StartingMaterial->Recrystallization Column Column Chromatography StartingMaterial->Column HydrolysisProduct Hydrolysis Byproduct (More Polar) HydrolysisProduct->Column Salts Ionic Salts or Acidic/Basic Impurities Wash Aqueous Wash / Extraction Salts->Wash Isomers Closely Related Isomers (Similar Polarity) Isomers->Column HPLC Preparative HPLC Isomers->HPLC

Caption: Matching impurity types to effective purification methods.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Wikimedia Foundation. Retrieved from [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(2,6-Dichloropyridin-4-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this critical intermediate. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research and development activities.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors include exposure to high humidity, extreme pH conditions (both acidic and basic), oxidizing agents, and high temperatures. The dichloropyridine ring is susceptible to nucleophilic substitution, and the acetyl group can undergo various reactions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] Storage at refrigerated temperatures (2-8 °C) is recommended for long-term storage.

Q3: I've noticed a change in the color of my sample. What could be the cause?

A3: A change in color, such as yellowing, often indicates degradation. This could be due to slow decomposition upon exposure to air and light, or reaction with trace impurities. It is advisable to re-analyze the sample for purity before use.

Q4: Can I dissolve this compound in protic solvents like methanol or ethanol for my experiments?

A4: While it may be soluble, prolonged storage in protic solvents is not recommended without stability data under your specific conditions. These solvents can potentially participate in degradation reactions, especially under non-neutral pH or elevated temperatures. Aprotic solvents are generally a safer choice for stock solutions.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific experimental observations that may be related to the instability of this compound.

Issue 1: Inconsistent Results in Aqueous Media

Q: My reaction yields are inconsistent when using this compound in aqueous buffers. What could be the problem?

A: The stability of this compound can be highly dependent on the pH of the aqueous medium.[2][3] The pyridine nitrogen can be protonated at acidic pH, which can alter its reactivity. At basic pH, the acetyl group's alpha-protons become more acidic, increasing the likelihood of side reactions. Additionally, hydrolysis of the chloro-substituents on the pyridine ring can occur at extreme pH values.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor and control the pH of your reaction mixture throughout the experiment.

  • Buffer Selection: Choose a buffer system that maintains a stable pH in the desired range and is non-reactive with your compound.

  • Kinetic Analysis: If feasible, perform a preliminary kinetic analysis at different pH values to determine the optimal pH range for stability and reactivity in your specific reaction.

Issue 2: Suspected Degradation During Work-up

Q: I am observing unexpected byproducts in my crude product after an aqueous work-up. Could my compound be degrading?

A: Yes, it is possible. The combination of pH changes and extraction with organic solvents can promote degradation. For instance, washing with a basic solution (like sodium bicarbonate) could induce base-catalyzed degradation pathways.

Troubleshooting Steps:

  • Minimize Contact Time: Reduce the time your compound is in contact with aqueous acidic or basic solutions.

  • Use Milder Reagents: Consider using milder bases like a saturated solution of sodium chloride for washes if strong bases are not required.

  • Temperature Control: Perform the work-up at a lower temperature (e.g., on an ice bath) to slow down potential degradation reactions.

Issue 3: Purity Decrease During Storage of Solutions

Q: I prepared a stock solution of this compound in DMSO, but the purity has decreased over time. Why is this happening?

A: Even in aprotic solvents like DMSO, degradation can occur, albeit more slowly than in protic or aqueous media. This can be due to trace amounts of water, exposure to light, or reaction with the solvent itself, especially if not of high purity.

Troubleshooting Steps:

  • Solvent Quality: Always use high-purity, anhydrous solvents.

  • Storage of Solutions: Store stock solutions at low temperatures (-20 °C or -80 °C) and protected from light.

  • Fresh is Best: For sensitive applications, it is always best to prepare solutions fresh before use.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust experimental protocols. Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.[4][5][6]

  • Hydrolysis: Under strongly acidic or basic conditions, the chloro-substituents can be hydrolyzed to hydroxyl groups. The acetyl group can also be susceptible to hydrolysis.

  • Oxidation: The pyridine ring and the acetyl group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.[1][7]

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

To assist in evaluating the stability of your sample and developing stability-indicating methods, we provide the following generalized protocols.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[4][5][8]

Table 1: Forced Degradation Conditions

ConditionReagent/StressTemperatureTime
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp1, 4, 12 hours
Oxidation 3% H₂O₂Room Temp2, 8, 24 hours
Thermal Dry Heat80 °C24, 48, 72 hours
Photostability UV Light (254 nm)Room Temp24, 48, 72 hours

Methodology:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • For each condition, mix the stock solution with the specified reagent in a 1:1 ratio.

  • Incubate the samples for the specified time points.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as RP-HPLC with UV detection.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis base Base Hydrolysis oxid Oxidation thermal Thermal photo Photochemical neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products.[9][10][11][12]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

References

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available from: [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Available from: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. Available from: [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63.
  • Davis, W. T. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Rane, A. S., & Mahajan, S. K. (2016). Development and validation of stability indicating reverse phase liquid chromatographic method for the assay of azelnidipine in bulk and pharmaceutical formulations. International Journal of Pharma and Bio Sciences, 7(3), 376-380.
  • Arora, S., & Singh, S. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 31. Available from: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Gupta, A., Yadav, J. S., Rawat, S., & Gandhi, M. (2016). Forced degradation studies. MedCrave Online Journal of Pharmaceutical Sciences, 2(3), 00033.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Sapagh, S., & Sun, J. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific Reports, 12(1), 2824.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Dash, D. K., & Samal, S. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(4).
  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Destruction of chlorinated pesticides in TiO2-enhanced photochemical process. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. (n.d.). This compound. Available from: [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Pei, Y. S., Wu, X. Q., Luan, Z. K., & Wang, T. (2003). Control effects of p(epsilon) and pH on the generation and stability of chlorine dioxide. Journal of Environmental Sciences, 15(5), 680-684.
  • Royal Society of Chemistry. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Available from: [Link]

  • ResearchGate. (n.d.). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Available from: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]

  • Al-Momani, F. A. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Scientific Reports, 12(1), 5163.
  • Wikipedia. (n.d.). 2-Acetylpyridine. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-acetyl pyridine, 1122-62-9. Available from: [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Cenmed Enterprises. (n.d.). 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (C007B-522233). Available from: [Link]

  • ResearchGate. (n.d.). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Available from: [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Available from: [Link]

  • ResearchGate. (n.d.). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Available from: [Link]

  • MDPI. (n.d.). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available from: [Link]

Sources

Technical Support Center: Navigating Reactions with 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,6-Dichloropyridin-4-YL)ethanone (CAS: 185319-20-4), a key building block for researchers in drug development and medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a disubstituted pyridine featuring two reactive chlorine atoms at the 2- and 6-positions and an acetyl group at the 4-position. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the chlorine atoms and the acetyl group. This electronic profile makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the symmetrical nature of the substitution at the 2- and 6-positions means that initial mono-substitution can occur at either site, which requires careful control for selective synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?

A1: Failed or low-yielding cross-coupling reactions with this substrate are often due to a few key factors. The carbon-chlorine bonds are less reactive than corresponding C-Br or C-I bonds, necessitating more active catalyst systems. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. Careful selection of ligands, bases, and reaction conditions is crucial for success.

Q2: I am observing a significant amount of starting material in my Suzuki-Miyaura reaction. How can I improve conversion?

A2: Low conversion in Suzuki-Miyaura reactions with chloro-heteroarenes often points to a slow or inefficient oxidative addition step. Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly enhance the catalytic activity. Increasing the reaction temperature and ensuring your reagents, particularly the boronic acid and base, are of high quality and anhydrous can also improve conversion.

Q3: During my Buchwald-Hartwig amination, I am seeing decomposition of my starting material. What could be the cause?

A3: Decomposition can be a result of the base being too strong or the reaction temperature being too high. While a strong base is necessary, an overly aggressive base can lead to unwanted side reactions. Consider screening different bases, such as potassium carbonate or cesium carbonate, and optimizing the reaction temperature.

Q4: I am struggling with the purification of my product. What are some common challenges?

A4: Purification can be challenging due to the polarity of the pyridine-containing products and the potential for closely-eluting byproducts. If the product is polar, it may be difficult to separate from polar byproducts. Using a well-chosen chromatography system and solvent gradient is key. In some cases, a precedent crystallization or an acid-base extraction can simplify the purification process.

Troubleshooting Guides for Failed Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for functionalizing this compound. However, their success is highly dependent on the careful optimization of several parameters.

Issue: Low to no conversion, with starting material remaining.

Potential Cause Troubleshooting & Optimization
Inactive Catalyst System Switch to a more active catalyst system. For chloro-pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. Consider using a pre-formed catalyst for consistency.[2]
Ineffective Base Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred. Ensure the base is finely powdered and anhydrous to maximize its reactivity.
Insufficient Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be employed to accelerate the reaction.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center.[3] Increasing the catalyst loading or using a more sterically hindered ligand can mitigate this effect.
Poor Reagent Quality Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation.

Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the mono-arylation of a similar substrate, 2,6-dichloro-4-phenylpyridine.[2]

  • Materials: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (2.0 equiv), Toluene (anhydrous, degassed), Water (degassed).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed toluene.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

    • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 100-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue: Low yield of the desired amine with significant starting material or byproduct formation.

Potential Cause Troubleshooting & Optimization
Suboptimal Ligand The choice of ligand is critical. For challenging aminations of heteroaryl chlorides, ligands like XPhos, RuPhos, or Josiphos-type ligands have shown success.[4]
Base Incompatibility Strong bases like NaOtBu or LHMDS are common, but can sometimes lead to side reactions with the acetyl group (e.g., enolization followed by aldol condensation). Consider screening weaker bases like K₂CO₃ or Cs₂CO₃, especially at higher temperatures.
Catalyst Deactivation Ensure strictly inert conditions. Oxygen can deactivate the palladium catalyst. Use freshly distilled, degassed solvents.
Steric Hindrance If using a bulky amine, the reaction may require higher temperatures or longer reaction times.

Issue: Homocoupling of the alkyne (Glaser coupling) is a major side reaction.

Potential Cause Troubleshooting & Optimization
Copper Co-catalyst While often used, Cu(I) salts can promote alkyne homocoupling. Running the reaction under copper-free conditions can mitigate this. This often requires a more active palladium catalyst system.
Presence of Oxygen Rigorously exclude oxygen from the reaction, as it is a key promoter of Glaser coupling. Use Schlenk techniques and thoroughly degassed solvents.
Base Selection An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure it is pure and dry.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a viable alternative for introducing nucleophiles, particularly amines, onto the this compound scaffold.

Issue: No reaction or very slow reaction with the desired nucleophile.

Potential Cause Troubleshooting & Optimization
Poor Nucleophile The nucleophile may not be strong enough to initiate the reaction. If using a neutral amine, the addition of a non-nucleophilic base can generate a more reactive amide in situ.
Insufficient Activation While the dichloropyridine is activated, some nucleophiles may still require forcing conditions. Increase the reaction temperature. The use of a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP can be beneficial.
Solvent Effects Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

Experimental Protocol: SNAr with an Amine

This is a general procedure that may require optimization for specific amines.

  • Materials: this compound (1.0 equiv), Amine (1.1-2.2 equiv), K₂CO₃ or another suitable base (2.0-3.0 equiv), DMF or NMP (anhydrous).

  • Procedure:

    • In a reaction vessel, combine this compound, the amine, and the base in the solvent.

    • Heat the reaction mixture to a temperature between 80-140 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography or crystallization.

Visualization of Key Processes

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Low/No Conversion in Suzuki Coupling check_catalyst Is the catalyst system optimal for a heteroaryl chloride? start->check_catalyst change_catalyst Switch to a more active catalyst (e.g., Pd(OAc)₂/SPhos). check_catalyst->change_catalyst No check_base Is the base effective and anhydrous? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C) or use microwave irradiation. check_temp->increase_temp No check_reagents Are all reagents pure and anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Use fresh, high-purity reagents and degassed, anhydrous solvents. check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes purify_reagents->success

Caption: A decision-making workflow for troubleshooting failed Suzuki-Miyaura couplings.

General Catalytic Cycle for Cross-Coupling Reactions

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-R RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetal

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocol: Suzuki-Miyaura Coupling with 2,6-dichloro-4-phenylpyridine.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

  • Gao, W., et al. (2016). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 21(7), 895.
  • Martínez, M. M., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 10(45), 9045-9051.
  • BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Retrieved from a hypothetical BenchChem reaction guide.
  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 56-58.
  • Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(42), 5786-5789.
  • Wang, X., et al. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 26(11), 1517-1520.
  • Ma, C., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from a hypothetical OpenStax textbook chapter.
  • Gore, V. G., et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 4(5), 331-334.
  • Rahman, A. U., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6496.
  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
  • Lerebours, R., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604.
  • Smith, A. M., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 68(37), 7622-7627.
  • Bakherad, M., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2947.
  • Jackson, P. F., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Sørensen, U. S., et al. (2001).
  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3330.

Sources

Technical Support Center: Byproduct Identification in 1-(2,6-Dichloropyrin-4-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,6-dichloropyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic process. As your Senior Application Scientist, I've structured this guide to provide not just procedural steps, but a deep understanding of the underlying chemistry to empower you to troubleshoot effectively. Our focus will be on the identification and mitigation of common byproducts, ensuring the integrity and purity of your target compound.

I. Understanding the Core Reaction: Friedel-Crafts Acylation of 2,6-Dichloropyridine

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, 2,6-dichloropyridine is treated with an acylating agent, commonly acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4] The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich π-system of the 2,6-dichloropyridine ring.[2][3][5]

The directing effects of the two chlorine atoms on the pyridine ring are crucial in determining the regioselectivity of this reaction. Chlorine is an ortho-, para-directing deactivator. However, in the case of 2,6-dichloropyridine, the positions ortho to the chlorines (positions 3 and 5) are sterically hindered. The nitrogen atom in the pyridine ring is also deactivating. Acylation is therefore directed to the less sterically hindered and electronically favorable C4 position. However, side reactions can lead to the formation of other isomers and byproducts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on potential byproduct formation.

Question 1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate.

Possible Cause: Formation of positional isomers as major byproducts.

In-depth Explanation: While the C4 position is the desired site of acylation, the electronic and steric factors are not always perfectly selective. This can lead to the formation of isomeric byproducts where the acetyl group is attached to other positions on the pyridine ring, primarily the C3 position. The formation of these isomers consumes your starting material and complicates the purification process, leading to a lower yield of the desired product.

  • 1-(2,6-dichloro-3-pyridinyl)ethanone (3-acetyl isomer): This is a common byproduct. Its formation can be influenced by reaction temperature and the ratio of reactants and catalyst.

  • Diacylated products: Although less common due to the deactivating nature of the first acetyl group, polysubstitution can occur under harsh reaction conditions, leading to the formation of diacetyl-2,6-dichloropyridine isomers.[1]

Troubleshooting and Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product. Start with dropwise addition of acetyl chloride at 0°C and then allow the reaction to slowly warm to room temperature.

  • Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of acetyl chloride or aluminum chloride can sometimes lead to increased byproduct formation. A 1:1 to 1:1.2 ratio of 2,6-dichloropyridine to acetyl chloride is a good starting point.

  • Purification: Careful column chromatography is essential to separate the desired C4 isomer from the C3 isomer and other byproducts. A gradient elution system using a mixture of hexane and ethyl acetate is often effective.

Question 2: My final product is an oil or a low-melting solid, but the literature reports a crystalline solid.

Possible Cause: Presence of unreacted starting materials or byproducts from the hydrolysis of the acylating agent.

In-depth Explanation: The presence of impurities can significantly affect the physical properties of your final product, preventing it from crystallizing.

  • Unreacted 2,6-Dichloropyridine: Incomplete reaction will leave unreacted starting material in your crude product.

  • Acetic Anhydride: Acetyl chloride is highly susceptible to hydrolysis, especially if moisture is present in the reaction setup. This hydrolysis produces acetic acid, which can then react with another molecule of acetyl chloride to form acetic anhydride.

  • Acetic Acid: Direct hydrolysis of acetyl chloride will also produce acetic acid.

Troubleshooting and Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Quenching: Quench the reaction by carefully adding it to ice-water. This will hydrolyze any remaining acetyl chloride and the aluminum chloride complex.

  • Aqueous Workup: Perform a thorough aqueous workup. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove acidic byproducts like acetic acid. Follow this with a brine wash to remove any remaining water.

  • Recrystallization: If your product is still an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and then cooling it slowly. Seeding with a small crystal of pure product, if available, can also be helpful.

Question 3: My NMR spectrum shows more aromatic signals than expected for the desired product.

Possible Cause: Presence of positional isomers.

In-depth Explanation: The 1H NMR spectrum of the desired this compound should show a singlet for the two equivalent protons at the C3 and C5 positions. The presence of additional signals in the aromatic region strongly suggests the formation of isomers.

  • 1-(2,6-dichloro-3-pyridinyl)ethanone: This isomer will show two distinct doublets in the aromatic region of the 1H NMR spectrum, corresponding to the protons at the C4 and C5 positions.

Troubleshooting and Solutions:

  • Detailed NMR Analysis: Carefully analyze the coupling patterns and chemical shifts of the aromatic signals to identify the specific isomers present.

  • 2D NMR Spectroscopy: Techniques like COSY and HMBC can be invaluable in definitively assigning the structure of the byproducts.

  • Reference Spectra: Compare your experimental spectra with known spectra of the potential isomers if available in the literature or spectral databases.

Question 4: My mass spectrum shows a molecular ion peak corresponding to the desired product, but also other peaks of similar mass.

Possible Cause: Presence of positional isomers or fragmentation patterns that can be misleading.

In-depth Explanation: Positional isomers will have the same molecular weight and will therefore show the same molecular ion peak in the mass spectrum. However, their fragmentation patterns may differ.

  • Fragmentation of Acetyl-2,6-dichloropyridines: The primary fragmentation pathway for these compounds is often the loss of a methyl group (M-15) or an acetyl group (M-43). While the major fragments might be similar for different isomers, the relative intensities of these fragment ions can sometimes provide clues for differentiation.

Troubleshooting and Solutions:

  • High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition of your product and byproducts, helping to rule out other potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the isomers and obtaining individual mass spectra for each component.

  • Comparative Fragmentation Analysis: If you can isolate the byproducts, a detailed analysis of their fragmentation patterns compared to the desired product can aid in their identification.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most prevalent byproduct is the positional isomer, 1-(2,6-dichloro-3-pyridinyl)ethanone . Other potential byproducts include unreacted 2,6-dichloropyridine , and hydrolysis products of acetyl chloride such as acetic acid and acetic anhydride . Under more forcing conditions, diacylated products could also be formed.

Q2: How can I minimize the formation of the 3-acetyl isomer?

To minimize the formation of the 3-acetyl isomer, it is crucial to control the reaction temperature. Running the reaction at a lower temperature (e.g., starting at 0°C) generally favors the formation of the thermodynamically more stable 4-acetyl isomer. Precise control over the stoichiometry of the reactants and the Lewis acid is also recommended.

Q3: What is the role of aluminum chloride in this reaction, and can it cause side reactions?

Aluminum chloride is a Lewis acid that coordinates to the chlorine atom of acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion.[2][3][5] While essential for the reaction, excess AlCl₃ can sometimes lead to the formation of complexes with the pyridine nitrogen, potentially deactivating the substrate. It can also promote side reactions if not used in the correct stoichiometric amount.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Acetyl chloride and aluminum chloride are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching step should be performed slowly and carefully by adding the reaction mixture to ice to manage the exothermic reaction.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel.

  • To this mixture, add a solution of 2,6-dichloropyridine (1.0 eq.) in the same dry solvent dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Key Analytical Data for Product and Potential Byproducts
Compound1H NMR (CDCl₃, δ ppm)Key MS Fragments (m/z)
This compound (Product) 2.65 (s, 3H), 7.60 (s, 2H)190/192/194 (M+), 175/177/179, 147/149/151
1-(2,6-dichloro-3-pyridinyl)ethanone (Byproduct) 2.70 (s, 3H), 7.40 (d, 1H), 8.35 (d, 1H)190/192/194 (M+), 175/177/179, 147/149/151
2,6-Dichloropyridine (Starting Material) 7.25 (d, 2H), 7.65 (t, 1H)147/149/151 (M+), 112/114, 77

Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the instrument and conditions used.

V. Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and the formation of a key byproduct.

reaction_pathway SM 2,6-Dichloropyridine P This compound (Desired Product) SM->P Acylation at C4 (Major Pathway) BP 1-(2,6-dichloro-3-pyridinyl)ethanone (Byproduct) SM->BP Acylation at C3 (Minor Pathway) R Acetyl Chloride + AlCl3 I Acylium Ion (CH3CO+) R->I Activation I->P I->BP

Caption: Reaction pathway for the synthesis of this compound.

analytical_workflow start Crude Reaction Mixture tlc TLC Analysis (Multiple Spots?) start->tlc yes Yes tlc->yes Impure no No tlc->no Likely Pure purify Column Chromatography yes->purify nmr 1H NMR & 13C NMR Analysis no->nmr purify->nmr ms Mass Spectrometry (GC-MS, HRMS) nmr->ms structure Structure Elucidation (Product & Byproducts) ms->structure pure Pure Product structure->pure

Caption: Analytical workflow for byproduct identification.

VI. References

  • Organic Syntheses. α-CARBOLINE. [Link]

  • J&K Scientific. 1-(2,6-Dichloropyridin-3-yl)ethanone. [Link]

  • Organic Syntheses. PREPARATION OF 4-ACETYLPYRIDINE; 4-ACETYLPYRIDINE OXIME; 4-(1-AMINOETHYL)PYRIDINE DIHYDROCHLORIDE. [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1981). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 6(1), 63-68. [Link]

  • Khan Academy. Friedel-Crafts acylation reaction. [Link]

  • eGyanKosh. UNIT 13: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organic Syntheses. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • SciELO. Mass spectrometry-based dereplication of ambuic acid analogues from the marine-derived fungus Pestalotiopsis sp. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • SpectraBase. 2,6-Dichloropyridine. [Link]

  • Professor Dave Explains. Friedel-Crafts Acylation. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone]. [Link]

  • ResearchGate. Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • Slideshare. Friedel crafts acylation. [Link]

  • PubMed Central. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • NIST WebBook. Ethanone, 1-(2-pyridinyl)-. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone (C007B-522233). [Link]

  • Google Patents. Process for producing 2-amino-4,6-dichloropyrimidine.

  • National Institutes of Health. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Oregon State University. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Can i use acetyl chloride instead of chloroacetyl chloride? [Link]

  • The Automated Topology Builder (ATB) and Repository. 2,6-Dichloropyridine. [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation typically involves the introduction of an acetyl group at the C4 position of a 2,6-dichloropyridine scaffold. While several synthetic routes are plausible, a common and effective method is the Grignard reaction, starting from a suitable 4-substituted-2,6-dichloropyridine, such as 2,6-dichloropyridine-4-carbonitrile. This guide will focus on the challenges and troubleshooting associated with this synthetic approach, particularly in the context of scaling up the reaction from laboratory to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A common and scalable approach involves a Grignard reaction. This typically starts with the reaction of 2,6-dichloropyridine-4-carbonitrile with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) to form an imine intermediate, which is then hydrolyzed under acidic conditions to yield the desired ketone.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are:

  • Grignard Reagent Handling: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and other protic solvents.[1] Extreme care must be taken to maintain anhydrous conditions.

  • Exothermic Reaction: The Grignard reaction is often highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2][3] This can lead to a rapid temperature increase, potentially causing side reactions, product degradation, or a runaway reaction.

  • Solvent Safety: Ethereal solvents like THF or diethyl ether, commonly used for Grignard reactions, are highly flammable and can form explosive peroxides upon standing.

Q3: How does the purity of the starting materials affect the reaction outcome?

The purity of starting materials is critical, especially at scale.

  • 2,6-Dichloropyridine-4-carbonitrile: Impurities in the starting nitrile can interfere with the Grignard reaction. For instance, any acidic impurities will quench the Grignard reagent, reducing the yield.

  • Magnesium: The magnesium turnings used to prepare the Grignard reagent should be of high purity and activated to ensure efficient reaction initiation.

  • Solvents: Solvents must be strictly anhydrous, as even trace amounts of water will destroy the Grignard reagent.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue, particularly when scaling up. A systematic investigation is key to identifying the root cause.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Grignard Reagent 1. Confirm Grignard Formation: Before adding the pyridine substrate, test the Grignard reagent concentration using a titration method (e.g., with iodine and sodium thiosulfate).2. Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under an inert atmosphere). Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).3. Activate Magnesium: If the reaction to form the Grignard reagent is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Insufficient Reagent Stoichiometry 1. Verify Stoichiometry: Ensure at least one equivalent of the Grignard reagent is used per equivalent of the nitrile. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to compensate for any inadvertent quenching.2. Controlled Addition: Add the Grignard reagent to the nitrile solution (or vice-versa) at a controlled rate to maintain the desired reaction temperature.
Poor Reaction Kinetics 1. Temperature Optimization: While Grignard reactions are often initiated at low temperatures (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by TLC or HPLC.
Hydrolysis Issues 1. Ensure Complete Hydrolysis: After the initial reaction, the hydrolysis of the intermediate imine requires acidic conditions. Ensure sufficient acid is added and that the mixture is stirred vigorously to ensure proper mixing of the aqueous and organic phases.
Issue 2: Formation of Significant Impurities

Q: I am observing significant impurities in my crude product. What are the common side reactions and how can they be minimized?

A: Impurity formation can be exacerbated at a larger scale due to issues with mixing and heat transfer.

Common Impurities and Mitigation Strategies:

Impurity Potential Cause Mitigation Strategy
Unreacted Starting Material Incomplete reaction due to reasons mentioned in "Low Yield".Refer to the troubleshooting steps for low yield. Ensure sufficient reaction time and appropriate temperature.
Over-addition Product (Tertiary Alcohol) Reaction of a second equivalent of the Grignard reagent with the ketone product.1. Inverse Addition: Add the Grignard reagent slowly to the nitrile solution at a low temperature to maintain a low concentration of the Grignard reagent relative to the substrate.2. Temperature Control: Maintain a low reaction temperature to disfavor the second addition, which typically has a higher activation energy.
Reduction Product (Secondary Alcohol) If the Grignard reagent has a β-hydrogen (not the case for methyl Grignard), it can act as a reducing agent.This is less of a concern with methylmagnesium halides.
Dimerization/Polymerization Products Side reactions of the starting material or product under the reaction conditions.Optimize reaction concentration and temperature. A more dilute reaction mixture may disfavor intermolecular side reactions.
Issue 3: Reaction Stalls Before Completion

Q: The reaction starts well but then stalls, leaving a significant amount of starting material. What could be the cause?

A: A stalled reaction can be frustrating. Here are some potential reasons and solutions.

Potential Causes and Solutions:

  • Precipitation of Magnesium Salts: As the reaction proceeds, magnesium salts are formed, which can precipitate and coat the unreacted starting material or hinder effective mixing.

    • Solution: Ensure vigorous stirring throughout the reaction. In some cases, adding more solvent can help to keep the reaction mixture mobile.

  • Deactivation of Grignard Reagent: Trace amounts of air or moisture leaking into the reactor over time can slowly quench the Grignard reagent.

    • Solution: Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the entire process. Check all seals and joints on the reactor.

  • Insufficient Thermal Driving Force: The reaction may have reached a point where the ambient temperature is not sufficient for it to proceed at a reasonable rate.

    • Solution: After the initial exotherm is controlled, gently warm the reaction mixture to drive it to completion. Use in-process controls (TLC, HPLC) to monitor the disappearance of the starting material.

Experimental Workflow and Data

Illustrative Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

G cluster_0 Grignard Reagent Preparation cluster_1 Main Reaction cluster_2 Work-up and Purification start Anhydrous Solvent (THF) + Mg Turnings reagent Methyl Halide (e.g., CH3Br) start->reagent Initiation (Iodine) grignard Methylmagnesium Halide (CH3MgX) reagent->grignard Formation under Inert Atmosphere addition Slow Addition of Grignard Reagent at 0°C grignard->addition substrate 2,6-Dichloropyridine-4-carbonitrile in Anhydrous THF substrate->addition reaction Reaction Mixture (Imine Intermediate) addition->reaction Stir at RT until completion (TLC/HPLC monitoring) quench Quench with Aqueous Acid (e.g., NH4Cl or dilute HCl) reaction->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (e.g., Column Chromatography or Recrystallization) extraction->purification product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Key Reaction Parameters (Illustrative)

The following table provides an example set of reaction parameters for a lab-scale synthesis. These will need to be optimized for a scaled-up process.

ParameterValueNotes
Reactants
2,6-Dichloropyridine-4-carbonitrile1.0 eqEnsure high purity and dryness.
Magnesium Turnings1.2 eqUse activated magnesium.
Methyl Bromide1.1 eqCan be used as a solution in ether.
Solvent Anhydrous THF
Reaction Conditions
Grignard Formation TemperatureRoom Temperature
Reaction Temperature0 °C to Room TemperatureInitial addition at 0 °C, then warm to RT.
Reaction Time2-4 hoursMonitor by TLC or HPLC.
Work-up
Quenching AgentSaturated aq. NH4ClA mild acidic workup.
Extraction SolventEthyl Acetate
Purification MethodColumn ChromatographySilica gel, with a hexane/ethyl acetate gradient.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting. The diagram below illustrates the main reaction pathway and a key potential side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction A 2,6-Dichloropyridine-4-carbonitrile B Imine Intermediate A->B + CH3MgX C This compound (Product) B->C H3O+ (Hydrolysis) D This compound (Product) E Tertiary Alcohol Impurity D->E + CH3MgX (Over-addition)

Caption: Desired reaction pathway and a common over-addition side reaction.

By understanding these potential pitfalls and systematically applying the troubleshooting steps outlined above, researchers and drug development professionals can enhance the efficiency, robustness, and safety of the scaled-up synthesis of this compound.

References

  • BenchChem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
  • BenchChem. "addressing challenges in the scale-up synthesis of pyrimidine compounds".
  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • BenchChem. Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis.
  • Wikipedia. 2,6-Dichloropyridine. [Link]

  • PubChem. 2,6-Dichloropyrimidine-4-carbonitrile. [Link]

  • jOeCHEM. The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]

  • PubMed Central. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

Sources

Technical Support Center: Recrystallization of 1-(2,6-Dichloropyridin--4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-RD4-26DPE-001

Last Updated: January 15, 2026

Introduction

Welcome to the technical support guide for the purification of 1-(2,6-Dichloropyridin-4-YL)ethanone. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity. Recrystallization is a powerful technique for purifying solid organic compounds, based on the principle that the solubility of a solid in a solvent increases with temperature.[1][2] This guide provides a combination of foundational principles, step-by-step protocols, and in-depth troubleshooting to address common challenges encountered during the recrystallization of this specific molecule.

Part 1: Foundational Knowledge & FAQs

This section addresses the most frequently asked questions regarding the recrystallization of this compound, establishing a strong theoretical and practical foundation.

Q1: What is the primary objective of recrystallizing this compound?

The primary goal is purification.[1] Synthetic reactions rarely yield a perfectly pure product. Byproducts, unreacted starting materials, and other contaminants are often present. Recrystallization selectively isolates the target compound by leveraging differences in solubility between the desired product and impurities.[2] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form a crystalline lattice.[2] Ideally, impurities are either highly soluble and remain in the cold solvent (mother liquor) or are insoluble in the hot solvent and can be removed via hot filtration.

Q2: What are the key physicochemical properties of this compound to consider?

Understanding the molecule's properties is critical for designing a successful recrystallization protocol.

  • Molecular Structure: The molecule contains a dichloropyridine ring and an acetyl group. The two chlorine atoms and the nitrogen atom make the pyridine ring electron-deficient and introduce significant polarity. The acetyl group adds a polar carbonyl function.

  • Polarity: Overall, this compound is a moderately polar compound. This polarity is key to solvent selection, based on the principle of "like dissolves like."[2]

  • Molecular Weight: Approximately 190.02 g/mol .[3]

Q3: How do I select the ideal solvent system for recrystallization?

The choice of solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent should meet the following criteria[4]:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly or insoluble in the same solvent at room temperature or below.[1]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[4]

  • Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[4]

The following diagram outlines a systematic approach to solvent selection.

Solvent_Selection cluster_0 Solvent Screening Workflow start Start: Crude this compound test_solubility Test Solubility (Small Scale) ~10-20 mg in 0.5 mL solvent start->test_solubility dissolves_cold Dissolves completely at room temp? test_solubility->dissolves_cold dissolves_hot Dissolves completely when boiling? dissolves_cold->dissolves_hot No bad_solvent_1 Result: Poor Solvent (Too soluble) dissolves_cold->bad_solvent_1 Yes forms_crystals Forms crystals upon cooling? dissolves_hot->forms_crystals Yes bad_solvent_2 Result: Poor Solvent (Insoluble) dissolves_hot->bad_solvent_2 No bad_solvent_3 Result: Poor Solvent (No recovery) forms_crystals->bad_solvent_3 No good_solvent Result: Good Solvent Candidate Proceed to bulk recrystallization forms_crystals->good_solvent Yes

Caption: Workflow for selecting a single recrystallization solvent.

Recommended Solvents to Screen:

Based on the moderate polarity of this compound, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Ethanol 78Polar ProticOften a good starting point for moderately polar compounds. Likely to show good solubility differential.
Isopropanol 82Polar ProticSimilar to ethanol, but slightly less polar. May offer better recovery if ethanol is too strong a solvent.
Ethyl Acetate 77Polar AproticA less polar option. May be effective if the compound is too soluble in alcohols.
Toluene 111NonpolarLikely to be a poor solvent on its own, but could be useful as an anti-solvent.
Hexane/Heptane ~69 / ~98NonpolarThe compound is expected to be insoluble. Excellent candidates for use as an anti-solvent.
Water 100Very PolarThe compound is likely insoluble.

Part 2: Troubleshooting Common Recrystallization Problems

This section provides solutions to specific issues that may arise during your experiments.

Q: My compound “oiled out” instead of forming crystals. What happened and how can I fix it?

A: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid.[5][6] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-impurity eutectic mixture).[6][7] The resulting oil often traps impurities and solidifies into an amorphous, impure mass.[5][8]

Causality & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not move it directly to an ice bath.[9][10]

  • Solution is Too Concentrated: Extreme supersaturation can favor oiling out.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation, and attempt to cool slowly again.[6][11]

  • High Impurity Load: Impurities can significantly depress the melting point of the compound.

    • Solution: Consider a preliminary purification step. If impurities are colored, adding a small amount of activated charcoal to the hot solution and performing a hot gravity filtration can help.[5][6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.

The following diagram illustrates the decision-making process for troubleshooting this issue.

Oiling_Out cluster_1 Troubleshooting: Oiling Out start Problem: Oiling Out Observed action1 Re-heat solution to re-dissolve oil start->action1 check1 Was cooling too rapid? action1->check1 solve1 Solution: Cool slowly. Insulate flask. Avoid ice bath initially. check1->solve1 Yes check2 Is solution too concentrated? check1->check2 No end Successful Crystallization solve1->end solve2 Solution: Add small amount (1-5%) more hot solvent. check2->solve2 Yes check3 Is the crude material highly impure? check2->check3 No solve2->solve1 solve3 Solution: Consider hot filtration with activated charcoal. check3->solve3 Yes check4 Is solvent BP > compound MP? check3->check4 No solve3->solve1 solve4 Solution: Choose a lower boiling point solvent. check4->solve4 Yes check4->end No/Unsure

Caption: Decision tree for resolving oiling out during recrystallization.

Q: No crystals are forming, even after the solution has cooled completely. What should I do?

A: This is a common problem that usually points to one of two issues: the solution is not sufficiently saturated, or crystallization has failed to initiate (supersaturation).

Causality & Solutions:

  • Too Much Solvent Was Used: This is the most frequent cause.[9] If the solution is not saturated at the lower temperature, crystals will not form.[12]

    • Solution: Reduce the solvent volume by gently boiling it off in a fume hood (use a boiling chip!) and then allow the solution to cool again.[9][11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, but lacks a nucleation point to begin crystal growth.[9]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5][12] The microscopic rough edges of the scratch provide a surface for nucleation.

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution.[9][12] This "seed crystal" acts as a template for further crystal growth.

    • Solution 3: Extreme Cooling. As a last resort, cooling the flask in an ice-salt bath or a dry ice/acetone bath may induce crystallization.[5] Be aware this can sometimes lead to the formation of a fine powder rather than large crystals.

Q: My recovery yield is very low. How can I improve it?

A: Low yield means a significant amount of your product was lost during the process.

Causality & Solutions:

  • Too Much Solvent: As mentioned above, excess solvent will keep more of your product dissolved in the mother liquor.[12]

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve your crude solid.[12]

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost on the filter paper.

    • Solution: Use a stemless funnel, preheat the funnel and flask with hot solvent or steam, and use a slight excess of solvent (which can be boiled off later) to keep the compound in solution during filtration.[5][11]

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation before filtration.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[12]

    • Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common recrystallization methods. Always perform these procedures in a certified fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Single-Solvent Recrystallization (Example: using Isopropanol)

This is the most straightforward method, ideal when a single solvent with a large temperature-solubility gradient is found.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) and a magnetic stir bar or boiling chip into an Erlenmeyer flask. Add a small amount of isopropanol (e.g., 3-4 mL) and bring the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. Avoid adding a large excess.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass to air dry completely.[12]

Protocol 2: Solvent/Anti-Solvent Recrystallization (Example: Dichloromethane/Hexane)

This method is useful when no single solvent is ideal. The compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent" in which it is insoluble is slowly added to induce crystallization.[13]

  • Dissolution: Dissolve the crude this compound in the minimum amount of dichloromethane at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add hexane (the anti-solvent) dropwise to the solution.

  • Induce Crystallization: Continue adding hexane until the solution becomes faintly cloudy (turbid). This is the point of saturation. If it becomes too cloudy, add a drop or two of dichloromethane to clarify it.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time. An ice bath can be used to promote further crystallization once initial growth is observed.

  • Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of dichloromethane/hexane (in the same approximate ratio that induced crystallization) as the wash solvent.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLyh5GUkoowLKe7xh4lwee1CemFXW7bTtjz1xci0QNMCJeO66WGkVwVUyqC0_wLKO__yPHFTjS1xabOL6meWf6UogegOt-dS20TXGh1969-1354-XDX-cQbswwHSOw9kBYPl-QQN-TkKCLAdIFzeSCGvFxJKT6e6bc0=]
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJvKxuB_rv8I7pMXuiTAkrMY1hoPumhC3mowz7ZVAu20Lt3lZZA48-AxaqnQOnl9SJi7g5x25B3nxAlbBmS7AZYvJzjoHzjWDcwEGzIAlucnX3F8fA-NhlIzIH38QHRRZA]
  • Recrystallization. (n.d.). University of Colorado Boulder - Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GZv3wMqJnqQAgQB-QeSoxppc4-w-Defq5CrmeXaZt6ugsZ6cGbgJLI9FEDU76DLsBHxyMlo2eVqJCbRl2QSm3LQMQ2hSUqomKgMen3XgJc3U-DQ5dXrKbNw18fi2pO2CW1j8H3x6roevNY4UPEMhw3vB5E4Edx6ndhBaN0Hx3m3sJctgc7oS]
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWFWapqMSSHk0672lmxtmmf0oxCzPvv_MyJQuf952twrjP3BMAO4ZyllcIetYZ6jdgjzePRgaErqhj4IBOiJCKTqnIajgz7qwFVqRPqrUWPvx3Oce3IrVHzSznOFhcMpvkkfXC6WwuqLoVoOC-MAHVzSn5HkibHEWQfUSHB1V74nU4JNe3UxtTdu4pZ8J5ml60u-cFkS3LP-Z55w-zvZbUJyazaB4kPUI=]
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAY_bt9ZkH_HVYTFqt2izr2KmMxHAhKqdmwqOFTEaIC5NjDdyjAi9w_dFN1OoYdRmfOBsunnt1MpTA9WzjfPUowkGfrEE0cyQ8MAYLJ3a-yGcEepBmgRrILBrNiw09oIoPZruMFT1F5wM2RxIR8DO3H5szHBHU8qdDkMZdXbOjKeNnl2pw4iXuGLUgYvvcCEHdTDPU9X2RCsrOkaSCaDLTMval7yxVPlrMCQYcZyPJKY_6a6RrKf09t_kka4g2mADHskv7pr3pGn2IxbxvPDiEGPzpUfjGec7KPzIHgB4aIrjRY2nBH6BSE2teGGG9]
  • Recrystallization (help meeeeee). (2013). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Aovi4tAR9MPzwMIWAd-X_-kIllyYvjKYQdTOd-MrvQwUkq32qYXewQ5gGfZUKBoPbam-dfE0T2ohujikOrz5HHz9QHffATf6v43TU_JCfUxoYPGinCmuGr2760HiMlCHCaxRUyffrAokKY9KZZCS7G59AM_XysE1pecaeB1-SzksOt-zRa8xPVMoxnE=]
  • Recrystallization. (n.d.). Wired Chemist. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHbWf7_ecpirrmDF2YBiAFFvqctlUlTm8pUCcWDB8tOeW9uYnJJcBhmOKMW29DL4YGnCwmPeyiwrXMMHb7qj-YQU88evgpvKea4QCiM297UBuGuo22PYFQ4D20bpoMVIwI30pqQIE5Qaw5FMW0H2fg8lmcyYVTzm_XqSyCG96ZbdWInqRKGqZxN7H8SG26Z7CPD5PD_wA=]
  • Problems in recrystallization. (n.d.). Biocyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW--6ABBqZoAyrpkQy9F8ag8fmy-pRgCirB5r3o24AU22eMTjY902U9aJMqlXr47Ln-v-qRdo7pDSjvbHLZHdqWzjthOy7wjq5i07112bm3w2aYU4wkCWoDQqlIT-Jvc-NzhcvG1DtLvQq6BML75mrmTOe836wQKUA8quMEPb1uJUgPvUuXaEM5lzCnDU=]
  • List the most important criteria for selecting a recrystallization solvent. (n.d.). Slideshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwdpHVWeuRJctx3-KnNPIISC5MRLX5IZv8HHieIuFmeoFuz54Uy0J8OrJi-vCzBCAKrik6KVT7xD9DdoK1A-oNTwfWQtg-S9U-nkybGi5zJlNYDqNN1c0OCri6vV4rR35sFa9u3eAJ8VKCqSp7FYjLq79cP4rD43ir1-yYBFmjE61M0Os88sI_R3z5KVeSBdXnKBg55aBMmm8fup6O3p1lgx8TF612ZlAfdPNbvekGsGV]
  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFXiIkOn9XkXbrtTP_Jw9Ong6Hf-ZYD4bVVIqSGPeAP2MO1-I3aJ1d1jhuzMQ0nRv6y4ZO6revxU-W3WR24UAzFjZs6p6a_PqPIz3G0Fz0QRlTjC6MGtLVg9ud6WehGdsMOCfR28b-NsbhKo00TbYjCpYqjLDiHGTxevPjXVHz9HLwrpXJT1PSx-hwKpwPBiw7YrdWQzxUiN05zc_xxds=]
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjx7QhResBxaZr4cWX7p_qJDDOtKtqHGBVlbI6ZjhGjWAv62GuF2q_5-kd8jgyGbVvc9NvD9bMpvyWqL5A9Kj_FsNZGbynhL3srlAp09U0lSu8_aVaWY6tv97PYqnlPN5CmgzYS9yJOuYq17yekDeMp9ehmkbBc4yTURxuCjShnvjNwC15kh48OZogv7pC7O_cefwh-ZsRQe6_EA1aZFRBUBRzQ2dDHmdnTzxIfVpiwREFSA==]
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyrL7apJ1mvZh5nOAkqt1OHnWz8CjJfypnbNIcFnpKjWK5m89Jm8SzcB0InuY4ypyiF-yPt3Os0vGy3Bix-U-4WCmfSfZAtgJQDTIqq4vcJVecpoEFUKeloR4Dx9XWZSei0hpU]
  • Recrystallization. (n.d.). University of Massachusetts Lowell - Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaKrCyKu7dojUE2HyYi4NTGuH9O-0P_mh0yDrWmoRQVqnWur2V0Cqg2SB50B6G2MT5Wt1QJ3L_YJRQ7kXuoDissxB6A4-C0MWRenrkYi7bVnXp0sxfecUR7BujNhIj0wdB6se5tKd4EgQuEGjkaPUrJdgeLzQy7sGvHFqnRfSn0cJVRnQzznSRq_iRqJn2tobrc5hDMb5LGn44Q2H]
  • Recrystallization. (2021). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE65HwMpdh0hKZOHynGy-8gk7_CGjcVkw9ABii20FX11VMA42ib44ti77XC8eW_uR050iHnMwSOgRhGOh-lKMvpvGpaE3Y0ueN5P9RGI1Z2VUjcSt-Jp1xYCM7olwrH43yKTxIzMCkEOvDG7qZZhKX4L7-q1Zxv4GldRQ_oeerWqtDUFqvMCXBEXkVYE73BYRfNtwCajxu0CTY6eH6f8HCA6mLSl25QJ9enV9N6OYZ16-SRAHiP3H6ndzlF2zhmx6qIvB4t6FbQe0x31V89ZYS0P7p7Lw3vL9YX5b_rnnXfvaHMScvtz_6ymuHwvn4JJJsnmMgLmiZ5K9iCkq3DsA==]
  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibX-h0p44KbP7ZYVwiIHtHEV9pjBwvtiau2aduaYARYfb6LC9JAucxlNXoBkWrBnYdLEebaPYbyW17MIRtyUKU7fitlGMAPsKAHFWKByXqUfKDHHkcEAL3AJAKGthP4ucwJJfw6m2x7YwqfxM]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet significant challenge in modern synthesis: catalyst poisoning in reactions involving dichloropyridines. Dichloropyridines are invaluable building blocks, but their inherent electronic properties, specifically the Lewis basic nitrogen atom, present a formidable obstacle in transition-metal-catalyzed cross-coupling reactions. This guide offers troubleshooting protocols and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: From Reaction Failure to Rational Optimization

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Issue 1: Sudden or Gradual Loss of Catalytic Activity

Question: My cross-coupling reaction with a dichloropyridine substrate was initially proceeding, but it has now stalled, or the conversion is significantly lower than expected. What are the likely causes and how can I fix this?

Answer: A sudden or gradual loss of catalytic activity is a primary indicator of catalyst poisoning. In the context of dichloropyridines, the most common culprit is the strong coordination of the pyridine nitrogen's lone pair of electrons to the active metal center (e.g., Palladium).[1] This interaction effectively "poisons" the catalyst by blocking the sites required for the catalytic cycle to proceed.

Underlying Mechanism: The Pyridine Poisoning Effect

The lone pair on the pyridine nitrogen acts as a potent Lewis base, readily coordinating to the electron-deficient palladium center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[1][2] The electron-withdrawing nature of the two chlorine atoms on the pyridine ring can further influence the substrate's coordination potential and reactivity.[1]

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Active Pd(0) Catalyst Reactant Dichloropyridine + Coupling Partner Active_Catalyst->Reactant Oxidative Addition Inactive_Complex Inactive Pd-Pyridine Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Product Desired Product Reactant->Product Transmetalation & Reductive Elimination Product->Active_Catalyst Regeneration caption Fig 1. Catalyst poisoning by dichloropyridine.

Caption: Fig 1. Catalyst poisoning by dichloropyridine.

Troubleshooting Protocol
  • Analyze the Reaction Components:

    • Action: Scrutinize all starting materials, reagents, and solvents for impurities. Nitrogen-containing heterocycles are notorious catalyst poisons.[3]

    • Rationale: Even trace amounts of other nitrogenous compounds can contribute to catalyst deactivation.

  • Ligand Selection and Optimization:

    • Action: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[4][5]

    • Rationale: Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thereby protecting the active site.[5] An insufficient amount of ligand can leave the palladium center exposed and prone to poisoning or aggregation.[4]

  • Run a Control Experiment:

    • Action: Execute the reaction with a fresh batch of catalyst and highly purified reagents.

    • Rationale: If the control reaction proceeds as expected, it strongly indicates that catalyst poisoning was the issue in the original experiment.[3]

  • Consider a Pre-catalyst:

    • Action: Use a well-defined palladium pre-catalyst for more reliable activation.[1]

    • Rationale: In-situ generation of the active Pd(0) species can sometimes be inefficient, leading to lower than expected concentrations of the active catalyst.

Issue 2: Change in Product Selectivity or Formation of Byproducts

Question: My reaction is yielding an unexpected ratio of regioisomers, or I am observing significant amounts of byproducts like homocoupled starting materials or hydrodehalogenation. Can catalyst poisoning be the cause?

Answer: Yes, catalyst poisoning can significantly alter product selectivity. The adsorption of the dichloropyridine onto specific active sites can block certain reaction pathways, favoring others.[3] This can lead to changes in regioselectivity or the formation of undesired byproducts.

Common Byproducts and Their Link to Catalyst Deactivation
ByproductProbable CauseRecommended Solution
Homocoupling Often caused by the presence of oxygen, which can facilitate the oxidative coupling of coupling partners (e.g., two boronic acid molecules in a Suzuki reaction).[5]Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4]
Hydrodehalogenation Replacement of a chlorine atom with hydrogen. This can occur if the catalytic cycle is disrupted, leading to alternative reaction pathways.Optimize the ligand to accelerate the reductive elimination step. Ensure strictly anhydrous conditions.[1]
Palladium Black Formation A visual indicator of catalyst decomposition and aggregation into an inactive state.[1][4]Lower the reaction temperature, as high temperatures can accelerate catalyst decomposition.[4] Ensure an optimal ligand-to-metal ratio to stabilize the catalyst.[4]
Troubleshooting Workflow

Caption: Fig 2. A systematic workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why are dichloropyridines particularly challenging substrates in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the electronic properties and coordination potential of the dichloropyridine substrate.[1] The pyridine nitrogen's lone pair of electrons can strongly coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-withdrawing nature of the pyridine ring and the two chlorine atoms can make the oxidative addition step, which is often rate-limiting, more difficult.[1]

Q2: How do I choose the right ligand to mitigate catalyst poisoning by dichloropyridines?

A2: The choice of ligand is critical. For electron-rich and potentially coordinating substrates like dichloropyridines, bulky and electron-rich phosphine ligands are generally recommended.[5] These ligands, such as those developed by Buchwald, can create a sterically hindered environment around the palladium center, which discourages the binding of the pyridine nitrogen.[5] It is often necessary to screen a panel of different ligands to find the optimal one for a specific transformation.[4]

Q3: Can reaction conditions like base and solvent choice affect catalyst stability?

A3: Absolutely. The base and solvent play a crucial role in catalyst stability and the overall success of the reaction.[4]

  • Base Selection: The strength and solubility of the base are important. While a strong base is often required, an overly strong or poorly soluble base can lead to the degradation of sensitive substrates, which in turn can contribute to catalyst deactivation.[4]

  • Solvent Choice: The solvent affects the solubility of all reaction components, catalyst stability, and reaction kinetics.[4] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst oxidation and other side reactions.[4]

Q4: What are the best practices for setting up a reaction with dichloropyridines to minimize the risk of catalyst poisoning?

A4:

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[4] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[4]

  • Use High-Purity Reagents: Ensure all starting materials, including the dichloropyridine, coupling partner, base, and solvent, are of the highest possible purity to avoid introducing extraneous catalyst poisons.

  • Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial to ensure the palladium center remains stabilized. However, a large excess can sometimes inhibit the reaction.[4]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the catalyst.[4]

General Experimental Protocol for a Suzuki-Miyaura Coupling with Dichloropyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser, add the dichloropyridine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a finely powdered base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).[6]

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the appropriate ligand (e.g., SPhos, 2.2-4.4 mol%).[4]

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

By understanding the mechanisms of catalyst poisoning and adopting a systematic approach to troubleshooting, the challenges associated with dichloropyridine substrates can be effectively overcome, enabling their successful application in the synthesis of complex molecules for research and drug development.

References
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies. Benchchem.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. PlumX.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ScienceDirect.
  • Catalyst poisoning. Wikipedia.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem.

Sources

Avoiding decomposition of 1-(2,6-Dichloropyridin-4-YL)ethanone during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(2,6-dichloropyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls, particularly the decomposition of the molecule during synthetic transformations.

Understanding the Molecule: Key Stability Considerations

This compound is a valuable intermediate due to its multiple reactive sites: the acetyl group and the two chloro-substituents on the electron-deficient pyridine ring. However, this reactivity also presents challenges. The electron-withdrawing nature of the dichloropyridine ring makes the acetyl group's alpha-protons acidic and susceptible to enolization and subsequent side reactions under basic conditions. The chlorine atoms, particularly the one at the 2-position, are prone to nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Unidentified Side Products or Low Yield in Base-Catalyzed Reactions

Scenario: You are attempting a reaction that requires a base (e.g., aldol condensation, alkylation of the acetyl group) but are observing a complex mixture of products and a low yield of the desired compound.

Probable Cause: The primary cause is often the competing reactivity of the molecule. Strong bases can lead to several decomposition pathways:

  • Enolization and Self-Condensation: The acidic alpha-protons of the acetyl group can be abstracted by the base, leading to enolate formation and subsequent self-condensation reactions.

  • Nucleophilic Aromatic Substitution (SNAr): If the base is also a nucleophile (e.g., hydroxide, alkoxides), it can attack the electron-deficient pyridine ring, displacing one of the chloro substituents. The C2 and C6 positions on the pyridine ring are activated for nucleophilic attack.

Solutions:

  • Protect the Ketone: The most robust solution is to protect the acetyl group as a ketal. Acetals are stable to a wide range of basic and nucleophilic conditions.[1][2]

  • Use a Non-Nucleophilic Base: If protecting the ketone is not feasible, consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures to favor enolization without promoting SNAr.

  • Careful Control of Stoichiometry and Temperature: Use the minimum required amount of base and maintain low reaction temperatures (e.g., -78 °C) to minimize side reactions.

This protocol describes the formation of a cyclic acetal using ethylene glycol, which is stable under basic conditions and can be removed with aqueous acid.[1][3]

Materials:

  • This compound

  • Ethylene glycol (2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ketone.

Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions

Scenario: You are performing a Suzuki, Stille, or Buchwald-Hartwig coupling to functionalize the pyridine ring, but you observe significant decomposition of your starting material or low yields.

Probable Cause: While palladium-catalyzed cross-coupling reactions are powerful tools, several factors can lead to decomposition:

  • High Temperatures: Prolonged heating can cause thermal degradation of the starting material or product.

  • Strongly Basic Conditions: Many cross-coupling reactions require a base, which can lead to the side reactions mentioned in Issue 1.

  • Ligand Choice: The choice of phosphine ligand can influence the reaction's efficiency and selectivity, with inappropriate ligands leading to side reactions or catalyst deactivation.[4]

Solutions:

  • Optimize Reaction Temperature: Screen different temperatures to find the lowest possible temperature at which the reaction proceeds efficiently.

  • Select a Milder Base: Use a weaker base like potassium carbonate or cesium carbonate instead of stronger bases like sodium or potassium hydroxide.

  • Protect the Ketone: As before, protecting the acetyl group as a ketal will prevent base-mediated side reactions.[1]

  • Ligand Screening: The reactivity of the C-Cl bonds can be influenced by the choice of ligand. For dichloropyridines, sterically hindered phosphine ligands are often effective.[5][6]

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start This compound Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) low_yield Low Yield or Decomposition start->low_yield If reaction fails protect Protect Ketone (e.g., Ketal formation) low_yield->protect Address base sensitivity temp Lower Reaction Temperature low_yield->temp Address thermal instability base Screen Milder Bases (e.g., Cs2CO3, K3PO4) low_yield->base Mitigate side reactions ligand Screen Ligands (e.g., SPhos, XPhos) low_yield->ligand Improve catalytic cycle success Successful Cross-Coupling protect->success temp->success base->success ligand->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This will minimize potential degradation from moisture, light, and air.

Q2: Is this compound sensitive to acidic conditions?

A2: The pyridine nitrogen can be protonated under strongly acidic conditions, which can alter its reactivity. The acetyl group is generally stable to moderately acidic conditions. However, if a ketal protecting group has been used, it will be cleaved by aqueous acid to regenerate the ketone.[3]

Q3: Can I selectively functionalize one of the chloro-substituents?

A3: Due to the symmetrical nature of the 2- and 6-positions, achieving selective mono-substitution can be challenging. However, subtle differences in reactivity can sometimes be exploited. In nucleophilic aromatic substitution reactions, after the first substitution, the ring is generally deactivated towards a second substitution.[7] In some palladium-catalyzed cross-couplings, careful control of stoichiometry and reaction conditions may allow for mono-functionalization.

Q4: What is the expected regioselectivity in nucleophilic aromatic substitution reactions?

A4: For dichloropyridines, the positions ortho and para to the nitrogen are activated for nucleophilic attack. In the case of 2,6-dichloropyridine, both chloro-substituents are at activated positions. The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions.

G cluster_basic Basic Conditions cluster_nucleophilic Nucleophilic Conditions cluster_pd Pd-Catalyzed Cross-Coupling start This compound enolate Enolate Formation start->enolate Base (e.g., LDA) snar_base SNAr with Basic Nucleophile start->snar_base Nucleophilic Base (e.g., NaOMe) snar_nu SNAr with Nucleophile start->snar_nu Nucleophile (e.g., R-NH2) cross_coupling Cross-Coupling at C2/C6 start->cross_coupling Pd(0), Ligand, Base Side Products (e.g., Aldol) Side Products (e.g., Aldol) enolate->Side Products (e.g., Aldol) Substituted Pyridine Substituted Pyridine snar_base->Substituted Pyridine snar_nu->Substituted Pyridine Functionalized Pyridine Functionalized Pyridine cross_coupling->Functionalized Pyridine

Caption: Potential reaction pathways for the subject molecule.

Condition Potential Issue Recommended Action
Strong Base Enolization, self-condensation, SNArProtect the ketone; use a non-nucleophilic base; low temperatures.
High Temperature Thermal decompositionOptimize for the lowest effective temperature.
Acidic Conditions Ketal deprotectionAvoid if the ketal needs to be retained.
Photochemical Potential for radical reactionsProtect from light unless a photochemical reaction is intended.[8][9]

References

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Protecting groups. UCL. [Link]

  • This compound | C7H5Cl2NO | CID 22119446. PubChem. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Protecting Groups. Chemistry LibreTexts. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Protecting group. Wikipedia. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrum Analysis of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(2,6-Dichloropyridin-4-YL)ethanone, a key intermediate in pharmaceutical research. We will objectively compare its expected fragmentation patterns with those of its core structural motifs—acetophenone and 2,6-dichloropyridine—to provide a robust framework for structural validation. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous molecular identification.

Introduction: The Analytical Imperative

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This compound (Molecular Formula: C₇H₅Cl₂NO, Monoisotopic Mass: 188.97 Da) presents a unique analytical challenge due to its combination of a halogenated aromatic system and a ketone functional group.[1] Electron Ionization Mass Spectrometry (EI-MS) is an exceptionally powerful tool for this purpose, as it induces reproducible and predictable fragmentation, creating a molecular "fingerprint."[2] This guide explains the causal logic behind predicting this fingerprint, offering a self-validating system for researchers to confirm the successful synthesis of the target compound.

Theoretical Fragmentation Analysis: A Predictive Comparison

The fragmentation of this compound under EI-MS can be logically predicted by dissecting the molecule into its constituent parts and applying established fragmentation principles.[3] We will compare its expected behavior to that of acetophenone and 2,6-dichloropyridine.

The Isotopic Signature: The Chlorine Fingerprint

A hallmark of chlorine-containing compounds in mass spectrometry is the distinct isotopic pattern caused by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio.[2] For a molecule with two chlorine atoms, such as our target compound and 2,6-dichloropyridine, the molecular ion region will display a characteristic cluster of three peaks:

  • M⁺: Contains two ³⁵Cl atoms.

  • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing an immediate and definitive confirmation of the presence of two chlorine atoms.[2]

Primary Fragmentation Pathways: Ketone vs. Pyridine

The initial fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.[4]

  • Comparison with Acetophenone: Acetophenone is known to undergo a primary α-cleavage, losing a methyl radical (•CH₃) to form a highly stable benzoyl cation (m/z 105), which is often the base peak.[5][6][7] A secondary fragmentation involves the loss of carbon monoxide (CO) from the benzoyl cation to yield a phenyl cation (m/z 77).[5]

  • Prediction for this compound: We anticipate an analogous α-cleavage as the most favorable initial fragmentation step. The loss of a methyl radical (15 Da) from the molecular ion (m/z 189) will produce the 2,6-dichloro-4-pyridinylcarbonyl cation (m/z 174). Due to the high stability of this acylium ion, this fragment is predicted to be the base peak in the spectrum.

The following diagram illustrates the primary predicted fragmentation pathways.

G cluster_main Predicted Fragmentation of this compound mol Molecular Ion (M⁺) m/z 189, 191, 193 frag1 [M - CH₃]⁺ (Base Peak) 2,6-dichloro-4-pyridinylcarbonyl cation m/z 174, 176, 178 mol->frag1 - •CH₃ (15 Da) α-Cleavage frag3 [CH₃CO]⁺ Acetyl cation m/z 43 mol->frag3 - •C₅H₂Cl₂NCO α-Cleavage frag2 [M - CH₃ - CO]⁺ 2,6-dichloropyridinyl cation m/z 146, 148, 150 frag1->frag2 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathways for the target molecule.

Summary of Predicted vs. Comparative Fragments

The table below summarizes the expected key ions for our target compound and compares them with the known fragments of its structural analogues.

m/z (Mass-to-Charge Ratio)Proposed Ion Structure / IdentityPredicted Relative AbundanceSupporting Rationale & Comparison
189, 191, 193 Molecular Ion [C₇H₅Cl₂NO]⁺ ModerateConfirms molecular weight. The 9:6:1 isotopic cluster is definitive for two Cl atoms, similar to the pattern for 2,6-dichloropyridine (m/z 147, 149, 151).[8][9]
174, 176, 178 [M - CH₃]⁺ High (Base Peak)Result of α-cleavage losing a methyl radical. Analogous to the formation of the benzoyl ion (m/z 105) from acetophenone, this is expected to be the most stable fragment.[5][7]
146, 148, 150 [M - CH₃ - CO]⁺ ModerateSubsequent loss of neutral CO from the base peak. This mirrors the loss of CO from the benzoyl ion to form the phenyl cation (m/z 77) in acetophenone's spectrum.[5]
43 [CH₃CO]⁺ Moderate to HighResult of alternative α-cleavage, forming the stable acetyl cation. This peak is diagnostic for a methyl ketone functional group, as seen in acetophenone.[5][10]

Experimental Protocol: Acquiring High-Fidelity Data

This protocol describes a self-validating workflow for obtaining the EI-MS spectrum of this compound.

Sample Preparation
  • Purity Confirmation: Ensure the sample is of high purity (>98%) using a primary technique like NMR or HPLC to avoid misleading data from impurities.

  • Solution Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of ~10-50 µg/mL. The optimal concentration prevents detector saturation while ensuring a strong signal.

Mass Spectrometer Configuration (Typical EI-MS)
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides sufficient energy for reproducible fragmentation and allows for comparison with standard mass spectral libraries like NIST.[8]

  • Ion Source Temperature: 200-250 °C. This temperature ensures complete volatilization of the sample without causing thermal degradation.

  • Mass Range: Scan from m/z 40 to 250. This range will cover the diagnostic acetyl cation, the molecular ion cluster, and all predicted major fragments.

  • Introduction Method: Use a direct insertion probe (for solid samples) or a GC inlet (for the prepared solution) to introduce the sample into the high-vacuum source.

The following diagram outlines the complete experimental and analytical workflow.

G cluster_workflow Analytical Workflow A Sample Prep (Purity Check, Dilution) B MS Acquisition (EI, 70 eV) A->B C Data Processing (Spectrum Generation) B->C D Data Interpretation C->D E Structural Confirmation D->E

Caption: A streamlined workflow for mass spectrometric analysis.

Data Interpretation: A Self-Validating System

A successful structural validation rests on matching the acquired experimental data to the theoretically predicted pattern.

  • Verify the Molecular Ion: The first check is for the presence of the isotopic cluster at m/z 189, 191, and 193. Confirm that the peak intensities approximate a 9:6:1 ratio. This validates the elemental formula's inclusion of two chlorine atoms.

  • Identify the Base Peak: The tallest peak in the spectrum should correspond to the [M - CH₃]⁺ fragment at m/z 174 (and its isotopic partners at 176 and 178). This confirms the expected primary fragmentation pathway.

  • Confirm Key Fragments: Locate the peak for the acetyl cation at m/z 43, confirming the methyl ketone moiety. Also, identify the dichloropyridinyl cation cluster around m/z 146, which supports the secondary loss of CO.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of fragmentation can be used for robust structural elucidation. By comparing its predicted fragmentation to the well-understood patterns of acetophenone and 2,6-dichloropyridine, we can establish a highly reliable analytical protocol. The characteristic isotopic signature of the two chlorine atoms, combined with the predictable α-cleavage of the ketone, provides a unique and easily identifiable molecular fingerprint. This guide equips researchers with the theoretical foundation and practical steps to confidently validate their synthetic products.

References

  • Dantus, M., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry.
  • StudyRaid.
  • NIST. Pyridine, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. ResearchGate. [Link]

  • University of Arizona.
  • NIST. Pyridine, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Dichloropyridine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2,6-Dichloropyridine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NIST. Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation. [Link]

Sources

A Comparative Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone and Other Pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics.[3][4] This guide provides an in-depth comparison of 1-(2,6-dichloropyridin-4-yl)ethanone with other key pyridine derivatives, offering insights into their chemical reactivity, structure-activity relationships (SAR), and applications, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic and therapeutic programs.

Profiling this compound: A Versatile Synthetic Intermediate

This compound is a substituted pyridine derivative featuring a central pyridine ring functionalized with an acetyl group at the 4-position and two chlorine atoms at the 2- and 6-positions.[5] This substitution pattern imparts a unique combination of chemical reactivity and potential for biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO[5]
Molecular Weight190.02 g/mol [5]
IUPAC Name1-(2,6-dichloro-4-pyridinyl)ethanone[5]
CAS Number185319-20-4[5]
Synthetic Accessibility and Reactivity

The presence of two chlorine atoms on the pyridine ring makes this compound a valuable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of a wide range of substituents at the 2- and 6-positions, enabling the synthesis of diverse compound libraries for drug discovery. The acetyl group at the 4-position can also be further modified, providing an additional handle for structural diversification.

Comparative Analysis with Other Pyridine Derivatives

To understand the potential of this compound in drug discovery, it is essential to compare it with other pyridine derivatives that have established biological activities, particularly as kinase inhibitors.

Structural Analogs and Their Biological Activities

The following table provides a comparative overview of the biological activities of various pyridine derivatives, with a focus on their anticancer and kinase inhibitory properties. While specific biological data for this compound is not extensively available in the public domain, we can infer its potential by examining structurally related compounds.

CompoundStructureBiological Target/ActivityIC₅₀Reference
Compound 12 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivativePIM-1 Kinase14.3 nM[8]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24 µM[3]
Pyridine-urea 8e Pyridine-urea derivativeVEGFR-23.93 µM[9]
Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine derivativeNek2(nM range)[4]

Note: The IC₅₀ values are presented to illustrate the potency of these pyridine derivatives against their respective targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1] For instance, a review of pyridine derivatives with antiproliferative activity revealed that the presence of groups like -OMe, -OH, -C=O, and -NH₂ can enhance activity, while halogen atoms or bulky groups may decrease it.[1][2]

The 2,6-dichloro substitution pattern in this compound is of particular interest. While halogens can sometimes decrease antiproliferative activity, they also provide crucial anchor points for further chemical modification through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize for potency and selectivity against a desired biological target. The acetyl group at the 4-position, being an electron-withdrawing group, can also influence the electronic properties of the pyridine ring and its interactions with biological macromolecules.

Experimental Protocols

To facilitate the use of this compound and related compounds in research, the following experimental protocols are provided.

Synthesis of this compound

Hypothetical Synthetic Protocol (Friedel-Crafts Acylation Approach):

  • Reaction Setup: To a solution of 2,6-dichloropyridine in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the reaction mixture in an ice bath and slowly add acetyl chloride or acetic anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto ice-water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the functionalization of the 2- and 6-positions of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using an aqueous solvent system)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the boronic acid (typically 1.1-1.5 equivalents per chlorine to be substituted), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizing Molecular Relationships and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

G General Suzuki-Miyaura Coupling Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product This compound This compound Reaction Reaction This compound->Reaction Boronic Acid Boronic Acid Boronic Acid->Reaction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Functionalized Pyridine Derivative Functionalized Pyridine Derivative Purification->Functionalized Pyridine Derivative

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

SAR Key Structural Features for Kinase Inhibitory Activity Pyridine Core Pyridine Core Kinase Inhibitory Activity Kinase Inhibitory Activity Pyridine Core->Kinase Inhibitory Activity Scaffold for interaction Substituent at C4 Substituent at C4 Substituent at C4->Kinase Inhibitory Activity Modulates electronics & binding Substituents at C2 & C6 Substituents at C2 & C6 Substituents at C2 & C6->Substituent at C4 Substituents at C2 & C6->Kinase Inhibitory Activity Fine-tunes potency & selectivity

Caption: Relationship of structural features to kinase inhibitory activity.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of novel pyridine derivatives with potential applications in drug discovery. Its strategic substitution pattern allows for extensive chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. By comparing its structural features with those of known biologically active pyridine derivatives, researchers can gain valuable insights to guide the design of next-generation therapeutics, particularly in the field of kinase inhibition. The experimental protocols provided herein offer a starting point for the synthesis and functionalization of this and related compounds, facilitating their integration into drug discovery pipelines.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Center for Biotechnology Information. Available from: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. Available from: [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available from: [Link]

  • IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. Available from: [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR. International Journal of Engineering, Science and Mathematics. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Cenmed Enterprises. Available from: [Link]

  • 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. Lead Sciences. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • 4-Acetylpyridine. PubChem. Available from: [Link]

  • 4-Acetylpyridine (CAS 1122-54-9): A Key Pyridine Derivative for Organic Synthesis & Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Center for Biotechnology Information. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis method of 2,6-dichloropyridine. Google Patents.
  • The Suzuki Reaction. University of California, Berkeley. Available from: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. Available from: [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(2,6-Dichloropyridin-4-YL)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of the biological activities of analogs derived from 1-(2,6-Dichloropyridin-4-YL)ethanone, with a particular focus on their potential as anticancer agents. We will explore the synthesis of these analogs, delve into their structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Introduction: The Potential of the 2,6-Dichloropyridine Scaffold

The this compound core presents a unique starting point for drug discovery. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring significantly influences the molecule's electronic properties and can enhance its binding affinity to various biological targets. The ethanone group at the 4-position provides a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of biological activity.

This guide will focus on a prominent class of analogs derived from this scaffold: chalcones . Chalcones, characterized by an α,β-unsaturated ketone system, are well-established pharmacophores known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] By condensing this compound with various aromatic aldehydes, a library of chalcone analogs can be generated, each with unique structural features and potentially distinct biological profiles.

Synthesis of this compound Chalcone Analogs

The primary synthetic route to obtaining chalcone analogs from this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde.[5][6]

Experimental Protocol: General Procedure for the Synthesis of 1-(2,6-Dichloropyridin-4-YL)-3-(aryl)prop-2-en-1-one Analogs

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a suitable base, such as potassium hydroxide or sodium hydroxide, dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours until completion.

  • Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone analog.[7]

Synthesis_Workflow Ketone This compound Reaction Claisen-Schmidt Condensation Ketone->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Chalcone Analog Reaction->Product

Caption: Synthetic workflow for chalcone analogs.

Comparative Biological Activity: Anticancer Potential

The anticancer activity of chalcone analogs is a subject of intense research. These compounds can induce apoptosis, inhibit cell proliferation, and target various signaling pathways involved in cancer progression.[8][9] The following table summarizes the expected anticancer activity of hypothetical this compound chalcone analogs based on structure-activity relationship (SAR) studies of similar pyridine-based chalcones.[8][10] The data presented are illustrative and aim to guide the design of future analogs.

Analog Aromatic Aldehyde Substituent (R) Predicted Anticancer Activity (IC50) Rationale based on SAR of similar compounds
1 Unsubstituted PhenylModerateThe basic chalcone scaffold often exhibits baseline activity.[3]
2 4-Methoxy PhenylHighElectron-donating groups like methoxy at the para position can enhance anticancer activity.[8]
3 4-Chloro PhenylHighElectron-withdrawing groups such as halogens at the para position are often associated with increased potency.[10]
4 2,4-Dichloro PhenylVery HighMultiple electron-withdrawing substituents can further enhance cytotoxic effects.[7]
5 4-Nitro PhenylModerate to HighThe nitro group is a strong electron-withdrawing group that can contribute to cytotoxicity.
6 2-PyridylHighThe presence of an additional nitrogen atom in a heterocyclic ring can lead to improved interactions with biological targets.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of these chalcone analogs is intricately linked to their chemical structure. Key SAR observations from related pyridine-based chalcones suggest the following:

  • The α,β-Unsaturated Ketone Moiety: This Michael acceptor is crucial for the biological activity of many chalcones, allowing for covalent interactions with nucleophilic residues in target proteins, such as the cysteine residues in tubulin or key kinases.[4]

  • Substitution on the Aromatic Ring (derived from the aldehyde):

    • Electronic Effects: Both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -NO2) groups can enhance anticancer activity. The optimal electronic nature often depends on the specific biological target.[2][8]

    • Positional Effects: The position of the substituent on the aromatic ring is critical. Para-substitution is often favored for enhanced activity.[8]

  • The 2,6-Dichloropyridine Ring: The two chlorine atoms create a distinct electronic environment and steric profile, which can influence the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein.

Caption: Key structural features influencing biological activity.

Experimental Methodologies for Biological Evaluation

To assess the anticancer potential of the synthesized chalcone analogs, a standard in vitro cytotoxicity assay, such as the MTT assay, is commonly employed.[10]

Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone analogs (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of novel chalcone analogs with potent anticancer activity. The synthetic accessibility via the Claisen-Schmidt condensation allows for the creation of a diverse library of compounds. Structure-activity relationship studies on analogous pyridine-based chalcones suggest that strategic substitution on the aromatic ring can significantly modulate their cytotoxic effects.

Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound chalcone analogs. Investigating their mechanism of action, such as their effects on specific signaling pathways or their ability to induce apoptosis, will be crucial for identifying promising lead compounds for further preclinical development.

References

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Source URL not available]
  • New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. PubMed[Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Bentham Science Publisher[Link]

  • Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents. PubMed[Link]

  • Synthesis of Chalcones with Anticancer Activities. ResearchGate[Link]

  • Synthesis of 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. [Source URL not available]
  • A REVIEW ON CHALCONES SYNTHESIS AND THEIR BIOLOGICAL ACTIVITY. Pharmatutor[Link]

  • Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed[Link]

  • Structure-Activity Relationships of Chalcone Derivatives. ResearchGate[Link]

  • Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine deriv
  • Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS[Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI[Link]

  • Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents. Semantic Scholar[Link]

  • Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents. [Source URL not available]
  • Structure–activity relationship studies on chalcone derivatives. ResearchGate[Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica[Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PubMed Central[Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters[Link]

  • New Chalcone Incorporated Structurally Modified Pyridine-Pyrimidine Derivatives as Anticancer Agents: Their Design, Synthesis, and in-vitro Evaluation. PubMed[Link]

  • (PDF) Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents: Design, Synthesis, Biological Activity and Docking Study. ResearchGate[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PubMed Central[Link]

  • Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed[Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. PubMed[Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-(2,6-Dichloropyridin-4-YL)ethanone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative purity assessment of synthesized 1-(2,6-Dichloropyridin-4-YL)ethanone. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document details two distinct reversed-phase HPLC (RP-HPLC) methods, presenting supporting experimental data and validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6] The objective is to equip researchers and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategy for their specific requirements.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted pyridine derivative with the chemical formula C₇H₅Cl₂NO.[7] Its structural features make it a valuable building block in the synthesis of various pharmaceutical compounds. The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a significant impact on the downstream manufacturing process and the final drug product's safety profile.[1][3] Therefore, a robust and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and specificity.[3][8][9]

This guide will compare two RP-HPLC methods for the purity analysis of this compound:

  • Method A: Isocratic Elution with a Conventional C18 Column

  • Method B: Gradient Elution with a Phenyl-Hexyl Column

The performance of each method will be evaluated based on key chromatographic parameters and validation data, providing a clear basis for method selection.

Causality in Method Selection: Why HPLC?

HPLC is the chosen analytical technique due to its unparalleled ability to separate, identify, and quantify components within a mixture.[2][8] For a compound like this compound, which contains a chromophore, UV detection provides excellent sensitivity and linearity.[10] The versatility of reversed-phase chromatography allows for the separation of a wide range of non-polar and moderately polar compounds, making it ideal for analyzing the target compound and its potential impurities.[11][12]

Experimental Workflow and Methodologies

The following sections detail the step-by-step protocols for the two HPLC methods. The rationale behind the selection of specific columns and mobile phases is also discussed to provide a deeper understanding of the chromatographic principles at play.

Overall Experimental Workflow

The general workflow for the purity assessment is depicted in the diagram below. This process ensures a systematic and reproducible approach to the analysis.

Overall Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solution HPLC_System HPLC System with UV Detector Standard_Prep->HPLC_System Inject Standard Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Inject Sample Method_A Method A: Isocratic C18 HPLC_System->Method_A Method_B Method B: Gradient Phenyl-Hexyl HPLC_System->Method_B Data_Acquisition Chromatogram Acquisition Method_A->Data_Acquisition Method_B->Data_Acquisition Peak_Integration Peak Integration & Area Calculation Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Chromatographic Separation Comparison cluster_A Method A: Isocratic C18 cluster_B Method B: Gradient Phenyl-Hexyl A_Main Main Peak A_Imp1 Impurity 1 A_Imp2 Impurity 2 (Co-eluting) A_Imp1->A_Imp2 Poor Resolution B_Main Main Peak B_Imp1 Impurity 1 B_Imp2 Impurity 2 (Resolved) B_Imp1->B_Imp2 Good Resolution

Sources

Comparative study of reactivity between 2,6-dichloropyridines and 2,6-dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

<-3a2.02e_29="" 5e="" a="" core="" a-4.5="" a-z="" about="" absolute="" academic="" access="" accessibility="" ache="" accomplishments="" acs="" across="" action="" activation=""activator="" addition="" adn="" ads="" advances="" advertising="" advice="" affiliated="" affiliates="" agencies="" agents="" agreement="" agrochemicals="" aims="" al="" alcohols="" alert="" alerts="" all="" allows="" almost="" also="" although="" am="" amination="" among="" an="" analysis="" and="" another="" any="" applications="" apply="" are="" arenes="" a-z.="" b="" be="" been="" benefit="" between="" biaryl="" biological="" blocks="" bond="" bonds="" boronic="" both="" br="" br="" br.="" br="" br.="" bromides="" bromo-="" bromopyridines="" buchwald-hartwig="" building="" but="" by="" c-br="" c-c="" c-cl="" c-cl.="" c-cn="" c-f="" c-h="" c-i="" c-n="" c-o="" can="" carbon-bromine="" carbon-chlorine="" carbon-iodine="" catalysis="" catalyst="" catalytic="" catalyzed="" c-br="" c-cl="" c-i="" challenges="" challenging="" charge="" chem.="" chemical="" chemistry="" choice="" chlorides="" chloro-="" citation="" cite="" cl="" cl.="" classic="" classes="" click="" com="" communications="" comparative="" compared="" comparison="" complex="" compounds="" comprehensive="" conditions="" conduct="" connecting="" consensus="" consider="" consisting="" content="" continues="" convenient="" conventional="" coordination="" cost-effective="" could="" coupling="" couplings="" cross-coupling="" crucial="" csf="" cu-catalyzed="" current="" custom="" cycle="" d="" data="" de="" deactivating="" demonstrates="" detailed="" development="" differences="" different="" difficult="" dihalopyridines="" di-substituted="" direct="" directly="" discovery="" display="" dissociation="" diverse="" do="" document="" does="" doi="" donating="" drug="" due="" during="" e.g.="" ease="" editorial="" effective="" effectively="" efficiency="" efficient="" efficiently="" electronic="" energies="" energy="" engage="" engineering="" enhanced="" especially="" esters="" et="" even="" every="" everything="" evidence="" examples="" excellent="" exceptional="" exchange="" experimental="" expertise="" explains="" explore="" extending="" extensive="" external="" facile="" factors="" faqs="" favor="" features="" field="" find="" first="" focus="" for="" formation="" forming="" foundational="" from="" functionalization="" further="" future="" g="" general="" generally="" gives="" global="" guide="" guide.="" halogen="" has="" have="" having="" help="" hence="" here="" heteroaromatic="" heterocycles="" high="" higher="" highly="" historical="" however="" i="" i.="" i="">Br>Cl[1]. This trend is a direct consequence of the carbon-halogen bond dissociation energies (C-Br vs. C-Cl)[2][3]. The weaker C-Br bond more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity

In contrast to palladium-catalyzed reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr). For SNAr reactions on pyridines, the positions ortho (C2/C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack[4][5][6]. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction[6][7].

For 2,6-dihalopyridines, 2,6-dichloropyridine is generally more reactive than 2,6-dibromopyridine in SNAr. This reversal is attributed to the higher electronegativity of chlorine compared to bromine. The more electron-withdrawing chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom at the 2- and 6-positions more electrophilic and thus more susceptible to nucleophilic attack. While C-F bonds are even more polarized, the exceptional strength of the C-F bond often makes fluoride a poor leaving group, complicating direct comparisons[8].

Metalation: A Tool for Regioselective Functionalization

Directed ortho-metalation and halogen-metal exchange are powerful strategies for the functionalization of pyridine rings[9]. The choice between 2,6-dichloro- and 2,6-dibromopyridine can influence the outcome of these reactions.

Halogen-metal exchange with organolithium reagents is typically faster for bromides than for chlorides. This allows for the selective metalation of bromopyridines in the presence of chloro-substituents. However, the use of strong bases like n-butyllithium with 2,6-dichloropyridine can be complex, sometimes leading to addition to the pyridine ring rather than deprotonation or halogen exchange[10]. The development of specialized bases, such as TMPMgCl·LiCl, has enabled regioselective metalation of 2,6-dichloropyridine at the 4-position[9].

Comparative Performance in Key Transformations

To provide a clearer picture of their relative performance, this section details experimental data from key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. As predicted by the general reactivity trend, 2,6-dibromopyridine is more reactive than 2,6-dichloropyridine. However, with the advent of highly active catalyst systems, excellent yields can be achieved with both substrates.

A study on the exhaustive Suzuki-Miyaura reaction with alkyl boronic pinacol esters demonstrated that under optimized conditions, both 2,6-dichloro- and 2,6-dibromopyridine react with similar efficiency to produce the dialkylated product in high yield[11]. However, a key difference was observed: 2,6-dibromopyridine almost exclusively gave the exhaustively coupled product even when the boronic ester was the limiting reagent. In contrast, with 2,6-dichloropyridine, an excess of the boronic ester was required to drive the reaction to completion[11]. This suggests that the palladium catalyst may dissociate from the 2-chloro-6-alkylpyridine intermediate more readily than from its bromo-analogue, a consequence of the higher barrier to oxidative addition for aryl chlorides[11].

Table 1: Performance in Suzuki-Miyaura Dialkylation

EntryReactant 1Reactant 2 (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
12,6-DichloropyridineHeptyl boronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10094[11][12]
22,6-DibromopyridineHeptyl boronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)100~95[11]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation[13][14]. Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides. However, modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have made the amination of aryl chlorides highly efficient[15].

For 2,6-dihalopyridines, mono-amination of 2,6-dichloropyridine is readily achievable[4]. The introduction of the first amino group deactivates the ring, making the second amination more challenging[7]. Selective mono- or di-amination of 2,6-dibromopyridine has been demonstrated using microwave irradiation in water, with the choice of catalyst and base being crucial for controlling the outcome[16][17].

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of I > Br > Cl is also observed in this reaction[1]. Consequently, 2,6-dichloropyridine often requires more forcing conditions compared to its bromo- counterpart[1][12]. However, its di-functionality allows for sequential or double couplings, providing access to complex molecular architectures[12][18][19]. The use of copper-free conditions with a palladium catalyst and a base like TBAF has been shown to be effective for the Sonogashira coupling of various aryl halides, including chlorides[20].

Experimental Protocols

Representative Suzuki-Miyaura Coupling of 2,6-Dichloropyridine

This protocol is a starting point for the Suzuki-Miyaura coupling of 2,6-dichloropyridine with an arylboronic acid[21][22].

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (10:1 v/v)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small portion of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or via freeze-pump-thaw cycles.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Generalized Workflow for Buchwald-Hartwig Amination

This generalized workflow can be adapted for both 2,6-dichloro- and 2,6-dibromopyridine[12][23][24].

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk flask with aryl halide, amine, base, Pd precatalyst, and ligand. B Add degassed solvent (e.g., Toluene, THF). A->B Degas C Heat reaction mixture under inert atmosphere. B->C Heat D Monitor reaction progress (TLC, GC/LC-MS). C->D Sample E Cool to room temperature and quench. D->E Completion F Extract with organic solvent. E->F G Dry, concentrate, and purify. F->G

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Conclusion

Conversely, in nucleophilic aromatic substitution reactions, 2,6-dichloropyridine is typically more reactive due to the greater electrophilicity of the carbon atoms attached to the more electronegative chlorine. The distinct reactivity profiles of these two classes of compounds, coupled with their potential for selective mono- or di-functionalization, provide chemists with a powerful toolkit for the synthesis of complex pyridine-containing molecules.

References

  • BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
  • Thomas, D. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 1(4), 358-362. [Link]

  • BenchChem. (2025). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
  • Littke, A. F., & Fu, G. C. (2000). Heck Endowed: A Primer on Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(21), 6980-6991.
  • BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions.
  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 8(26), 6003-6006. [Link]

  • Hartwig, J. F. (2008). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Organometallics, 27(15), 3696-3703.
  • Wang, D., et al. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters, 19(8), 1970-1973. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • Knochel, P., & Krasovskiy, A. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]

  • BenchChem. (2025).
  • Hartwig, J. F., & Shekhar, S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • MacMillan, D. W. C., & Perfetti, M. T. (2017). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 139(30), 10414-10417. [Link]

  • ResearchGate. (2007). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11218-11235. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Budzelaar, P. H. M., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(18), 3629-3635. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Riera, A., & Verdaguer, X. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. The Journal of Organic Chemistry, 75(6), 1837-1845. [Link]

  • Chisholm, M. H., & Patmore, N. J. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Inorganica Chimica Acta, 449, 11-17. [Link]

  • ResearchGate. (2015). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]

  • Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 49(7), 1435-1445. [Link]

  • ChemRxiv. (2021). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi. [Link]

  • ResearchGate. (2015). Concentration-Dependent Chemo and Regioselective Metalation of 6,6′-Dibromo-2,2′-bipyridine. [Link]

  • Hartwig, J. F., & Eisenstein, O. (2015). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 137(24), 7858-7871. [Link]

  • ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Royal Society of Chemistry. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Collum, D. B., & Lucht, B. L. (2000). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. Journal of the American Chemical Society, 122(30), 7244-7250. [Link]

  • Buncel, E., & Um, I.-H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Tetrahedron, 60(36), 7801-7825. [Link]

  • Holland, P. L., & Smith, J. M. (2011). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Inorganic chemistry, 50(1), 353-363. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • gchem. (n.d.). Covalent Bond Energies. [Link]

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]

  • Darwent, B. deB. (1970). Bond dissociation energies in simple molecules. National Bureau of Standards. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

  • ACS Omega. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • ChemRxiv. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. [Link]

  • Wikipedia. (2023). Palladium-catalysed coupling reactions. [Link]

Sources

A Comparative Guide to the Elemental Analysis of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Drug Development

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. 1-(2,6-Dichloropyridin-4-YL)ethanone, a key building block in the synthesis of various kinase inhibitors, demands rigorous analytical scrutiny to ensure its purity, identity, and consistency.[1][2] Elemental analysis serves as a fundamental tool in this process, providing a quantitative measure of the constituent elements within the molecule. This guide will explore and compare three principal techniques for the elemental analysis of this halogenated pyridine derivative: Carbon, Hydrogen, and Nitrogen (CHN) Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurities, and Single Crystal X-ray Diffraction for definitive structural elucidation.

Chemical Profile of this compound

A thorough understanding of the target molecule's properties is the foundation of any analytical endeavor.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NOPubChem
Molecular Weight 190.02 g/mol PubChem
IUPAC Name This compoundPubChem

Based on its molecular formula, the theoretical elemental composition of this compound is presented below. This theoretical data serves as the benchmark against which experimental results are compared.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011784.07744.25%
HydrogenH1.00855.0402.65%
ChlorineCl35.453270.90637.31%
NitrogenN14.007114.0077.37%
OxygenO15.999115.9998.42%
Total 190.029 100.00%

Comparative Analysis of Elemental Analysis Techniques

This section details the experimental methodologies for three key analytical techniques, providing a comparative framework for their application to this compound.

CHN Combustion Analysis: The Workhorse for Purity Assessment

Combustion analysis is a robust and widely used technique for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound.[3] Its speed and cost-effectiveness make it an indispensable tool for routine purity checks.

Causality Behind Experimental Choices: The presence of halogens in this compound necessitates specific considerations in the combustion process. Halogens can interfere with the detection of other elements and can be corrosive to the instrument. Therefore, the protocol includes scrubbers and reagents to trap these interfering elements.

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the dried and homogenized this compound sample into a tin capsule.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Instrument Setup:

    • Utilize a CHN elemental analyzer equipped with a combustion tube packed with chromium(III) oxide and silver tungstate on magnesium oxide to facilitate complete combustion and capture interfering halogens and sulfur.

    • The reduction tube should contain high-purity copper to reduce nitrogen oxides to N₂.

  • Analysis:

    • The sample is dropped into a furnace at approximately 1000°C in a pure oxygen environment.[3]

    • The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a helium stream through the reduction tube and then to a gas chromatography column for separation.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

  • Data Interpretation:

    • The instrument's software calculates the percentage of C, H, and N based on the TCD signals and the initial sample weight.

    • These experimental values are then compared to the theoretical percentages to assess the purity of the compound.

Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3 mg of This compound encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion at 1000°C in Oxygen Atmosphere encapsulate->combustion reduction Reduction of NOx to N2 over Copper combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection by TCD separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare with Theoretical Values calculation->comparison

Caption: Workflow for CHN elemental analysis of this compound.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Unveiling Trace Impurities

While CHN analysis is excellent for bulk elemental composition, it cannot detect trace metallic impurities that may be present from synthetic steps (e.g., residual catalysts). ICP-MS offers unparalleled sensitivity for detecting and quantifying a wide range of elements at parts-per-billion (ppb) levels.

Causality Behind Experimental Choices: The organic matrix of the sample must be destroyed to prevent interference in the plasma and to ensure that all trace elements are introduced into the instrument in a measurable form. Microwave-assisted acid digestion is a rapid and efficient method for this purpose. The choice of acids is critical to ensure complete digestion without introducing contaminants.

  • Sample Preparation (Microwave-Assisted Acid Digestion):

    • Accurately weigh approximately 50-100 mg of this compound into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 2 mL).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to approximately 200°C and hold for 20-30 minutes to ensure complete digestion.[4]

    • After cooling, dilute the digestate to a final volume (e.g., 50 mL) with deionized water.

  • Instrument Setup:

    • Use an ICP-MS instrument calibrated with multi-element standards.

    • Employ a collision/reaction cell to minimize polyatomic interferences, which can be significant in complex matrices.

  • Analysis:

    • Introduce the diluted sample solution into the ICP-MS.

    • The high-temperature argon plasma atomizes and ionizes the elements in the sample.

    • The ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected.

  • Data Interpretation:

    • The instrument software quantifies the concentration of each element based on the detector signal and the calibration curve.

    • Results are typically reported in ppb or ppm.

Workflow for ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 50-100 mg of Sample digest Microwave-Assisted Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute nebulize Nebulization and Introduction into Plasma dilute->nebulize ionize Atomization and Ionization in Argon Plasma nebulize->ionize separate Mass Separation (Quadrupole) ionize->separate detect Detection separate->detect quantify Quantify Elemental Concentrations detect->quantify report Report in ppb or ppm quantify->report

Caption: Workflow for ICP-MS analysis of trace metals in this compound.

Single Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

For an unambiguous determination of the molecular structure, single-crystal X-ray diffraction is the definitive technique. It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state.

Causality Behind Experimental Choices: The primary challenge in this technique is obtaining a high-quality single crystal suitable for diffraction. The choice of solvent and crystallization conditions are critical and often require empirical optimization.

  • Crystallization:

    • Dissolve a small amount of highly purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with a less polar solvent like hexane).

    • Employ a slow evaporation or vapor diffusion technique to promote the growth of single crystals.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

  • Data Interpretation:

    • The refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.

    • The crystallographic data can be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Logical Relationship in X-ray Crystallography

Xray_Logic cluster_exp Experimental cluster_analysis Computational Analysis cluster_output Structural Information crystal High-Quality Single Crystal diffraction Diffraction Pattern crystal->diffraction xray X-ray Beam xray->diffraction electron_density Electron Density Map diffraction->electron_density model Atomic Model electron_density->model refinement Structural Refinement model->refinement structure 3D Molecular Structure (Bond Lengths, Angles) refinement->structure

Caption: Logical flow from experiment to structure in X-ray crystallography.

Comparative Data Summary

The following table presents a hypothetical comparison of elemental analysis data for this compound and a potential structural analogue, 1-(4-Chloro-6-methylpyridin-2-yl)ethanone.[1] The experimental data for the target compound is illustrative, as publicly available certified data is limited.

ParameterThis compound1-(4-Chloro-6-methylpyridin-2-yl)ethanone
Molecular Formula C₇H₅Cl₂NOC₈H₈ClNO
Molecular Weight 190.02 g/mol 169.61 g/mol
Theoretical %C 44.25%56.65%
Hypothetical Experimental %C 44.18 ± 0.05%56.59 ± 0.04%
Theoretical %H 2.65%4.75%
Hypothetical Experimental %H 2.68 ± 0.03%4.71 ± 0.05%
Theoretical %N 7.37%8.26%
Hypothetical Experimental %N 7.31 ± 0.04%8.22 ± 0.03%
Hypothetical Trace Metals (ICP-MS) Pd: < 5 ppm; Cu: < 10 ppmPd: < 5 ppm; Cu: < 10 ppm

Conclusion: A Multi-faceted Approach to Elemental Characterization

The comprehensive elemental analysis of this compound necessitates a multi-technique approach. CHN analysis provides a rapid and reliable assessment of bulk purity, while ICP-MS is essential for ensuring the absence of detrimental trace metal impurities. For an unequivocal confirmation of its molecular structure, single-crystal X-ray diffraction remains the gold standard. By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby underpinning the development of safe and effective kinase inhibitors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. 2008. [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • Agilent Technologies. An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. 2014. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72217782, 1-(4-Amino-6-methoxypyridin-3-YL)ethanone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19864231, (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Drawell. ICP-MS Sample Preparation - What You Need to Know. 2024. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, procedure-driven framework for the proper disposal of 1-(2,6-Dichloropyridin-4-YL)ethanone, a halogenated pyridine derivative. Our objective is to ensure the safety of laboratory personnel and maintain strict environmental compliance, reinforcing the trust you place in our commitment to comprehensive scientific support.

Hazard Profile and Immediate Safety Imperatives

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a solid organic compound whose structure necessitates a specific set of handling precautions.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₇H₅Cl₂NOPubChem[1]
Molecular Weight 190.02 g/mol PubChem[1]
Physical State SolidSigma-Aldrich[2]
Appearance Off-white solidThermo Fisher Scientific
Melting Point 83 - 86 °CSigma-Aldrich[2]

Known Hazards and Required Personal Protective Equipment (PPE)

Based on Safety Data Sheets (SDS) for this compound and structurally similar dichloropyridines, the primary hazards are contact-based.

  • Skin Irritation: Causes skin irritation (Category 2).[2]

  • Eye Irritation: Causes serious eye irritation (Category 2/2A).[2]

  • Respiratory Irritation: May cause respiratory irritation.

  • Toxicity: Some related compounds are classified as toxic if swallowed.[2]

Therefore, the following PPE is mandatory when handling this compound in any form (pure solid, solutions, or as waste):

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance.[3]

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes or airborne dust.[3]

  • Skin and Body Protection: A lab coat is essential to prevent skin contact.[3]

Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[4] Ensure that safety showers and eyewash stations are readily accessible.

Waste Classification: The Regulatory Imperative

Proper disposal begins with correct classification. Due to its chemical structure, this compound falls into a specific, highly regulated category of chemical waste.

Classification: Halogenated Organic Waste

The presence of two chlorine atoms on the pyridine ring definitively classifies this compound as a halogenated organic compound .[5] The U.S. Environmental Protection Agency (EPA) and similar regulatory bodies worldwide have stringent rules for the disposal of halogenated organics because their improper treatment (e.g., low-temperature burning) can generate highly toxic and persistent byproducts like dioxins.

This classification dictates the cardinal rule of disposal for this compound: never mix halogenated organic waste with non-halogenated waste .[4][5] Co-mingling these waste streams leads to the entire container being treated as halogenated waste, a process that is significantly more complex and costly. It also violates fundamental principles of laboratory safety and waste management.[6]

On-Site Management and Segregation Protocol

This section outlines the step-by-step procedure for handling waste from the moment of its generation at the lab bench.

Step 1: Designate a Waste Container

  • Container Type: Use a clearly marked, dedicated hazardous waste container. Plastic (e.g., high-density polyethylene) or glass containers are appropriate, provided they have a secure, screw-top cap to prevent leaks and evaporation.[3][7][8] The container must be compatible with all waste constituents.

  • Waste Stream: This container must be designated exclusively for "Halogenated Organic Waste."

Step 2: Collect and Segregate Waste

  • Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated halogenated solid waste container.[4]

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is classified by its most hazardous component.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the solution is collected in a "Halogenated Organic Liquid Waste" container.[5]

    • If dissolved in a non-halogenated solvent (e.g., ethanol, acetone, ethyl acetate), the resulting mixture is still considered halogenated waste due to the presence of this compound. It must be collected in the "Halogenated Organic Liquid Waste" container.

  • Incompatible Mixtures: Never mix this waste with acids, bases, or oxidizers.[6] Such mixing can cause violent reactions or the generation of toxic gases.

Step 3: Proper Labeling

Accurate labeling is a critical safety and compliance requirement. Your institution's Environmental Health & Safety (EH&S) office will provide specific tags, but they must include:

  • The words "Hazardous Waste" .[9]

  • The full, unabbreviated chemical name: "this compound" .[7]

  • A complete list of all other components in the container (e.g., solvents) with their respective percentages or volumes.

  • The date the first drop of waste was added to the container.

  • Your name, lab location (building and room number), and contact information.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Generated waste must be stored in a designated SAA, which must be at or near the point of generation.[6][7] You cannot generate waste in one lab and store it in another.

  • The waste container must be kept closed at all times except when you are actively adding waste.[7][9] This is a common and serious regulatory violation.

  • Store the container in secondary containment (e.g., a spill tray) to capture any potential leaks.[8][9]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7] Once a container is full, it must be removed by EH&S within three days.[6]

Disposal Workflow: From Benchtop to Final Treatment

The following diagram illustrates the complete lifecycle for the proper disposal of this compound waste.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EH&S) cluster_final External Vendor Responsibility gen Waste Generation (Pure solid, solution, or contaminated material) seg Segregation (Isolate as Halogenated Waste) gen->seg cont Containerization & Labeling (Use correct, closed, and fully labeled container) seg->cont store SAA Storage (Store in designated, secondary containment area) cont->store pickup Scheduled EH&S Pickup (Request pickup for full container) store->pickup transport Transport to Certified Facility pickup->transport dispose Final Disposal (High-Temperature Incineration) transport->dispose

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Contaminated Labware

  • Grossly Contaminated Items: Materials heavily contaminated with the solid compound (e.g., weigh boats, spatulas) should be decontaminated with a suitable solvent (like acetone), with the rinsate being collected as halogenated liquid waste. If decontamination is not feasible, the item itself must be disposed of as solid halogenated waste.

  • Minimally Contaminated Disposables: Items like gloves, wipes, and pipette tips used for handling the chemical should be collected in a container for solid hazardous waste, clearly labeled as "Contaminated Debris" with the chemical name listed.[4]

Spill Response

In the event of a spill, prioritize safety.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: If the spill is large or produces significant dust, evacuate the area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill: For a solid spill, carefully sweep it up to avoid creating dust and place it into a labeled hazardous waste container. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[3][10]

  • Collect and Dispose: Transfer the absorbent material into a sealed, labeled container for disposal as halogenated waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EH&S office, following local protocols.

Final Disposal Pathway: Why Segregation Matters

Once collected by your EH&S department, halogenated organic waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally appropriate disposal method for this waste category is high-temperature incineration .[11][12] This process operates at temperatures sufficient to ensure the complete destruction of the carbon-halogen bonds, preventing the formation of toxic atmospheric pollutants. This final step underscores the critical importance of the meticulous segregation and labeling you perform in the lab.

By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental stewardship and regulatory compliance.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Amino-2,6-dichloropyridine.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,6-Dichloropyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22119446, this compound.
  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: Pyridine, 2,6-dichloro-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (2,6-Dichloropyridin-3-yl)(morpholino)methanone.
  • Fisher Scientific Company. (2025, December 18). Safety Data Sheet: 2,6-Dichloropyridine.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Org. Synth. 2024, 101, 524–541.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,6-Dichloropyridin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 1-(2,6-Dichloropyridin-4-YL)ethanone. As drug development professionals, our primary directive is to advance science without compromising safety. The protocols herein are designed not as a mere checklist, but as a self-validating system of operations rooted in a deep understanding of chemical causality. Adherence to these procedures is non-negotiable for ensuring personnel safety and data integrity.

Hazard Assessment: Understanding the Adversary

While comprehensive toxicological data for this compound may be limited, its structure—a chlorinated pyridine derivative—provides a clear indication of its potential hazards. Structurally related compounds, such as 2,6-Dichloropyridine, are classified as toxic if swallowed and cause significant skin and eye irritation.[1] Therefore, we must operate under the assumption that this compound presents similar risks.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.

  • Acute Oral Toxicity: May be harmful or toxic if swallowed.[1]

Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create redundant safeguards against exposure.[2] The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification & Rationale
Eye & Face Protection Safety Goggles or Safety Glasses with side shields. A Face Shield is required for splash-risk operations.Rationale: Protects against splashes and airborne particles. Standard safety glasses are insufficient; full-seal goggles or glasses with side shields are the minimum requirement.[2][3] A face shield provides a secondary barrier for the entire face during bulk transfers or reactions under pressure.
Hand Protection Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves. Double-gloving is recommended.Rationale: The pyridine functional group necessitates careful glove selection. While nitrile gloves offer broad resistance, some sources explicitly advise against them for pyridines, recommending butyl rubber or PVA for superior protection.[4] Always inspect gloves for degradation and change them frequently.[2]
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned). Consider a flame-retardant coat.Rationale: Protects skin and personal clothing from contamination. A fully buttoned coat provides a continuous barrier.[2][4] For procedures involving flammable solvents, a flame-retardant material is a critical additional safeguard.[5]
Respiratory Protection Certified Chemical Fume Hood.Rationale: This is the primary engineering control to prevent inhalation of dust or aerosols.[2][4] All weighing and handling of the solid compound and its solutions must occur within a properly functioning fume hood.
Emergency Respiratory NIOSH-Approved Respirator with Organic Vapor Cartridge.Rationale: For emergency situations such as a major spill or failure of the primary fume hood, a respirator is essential.[1][2] Personnel must be medically cleared and fit-tested to use a respirator.[4]

Operational Plan: From Preparation to Disposal

Safe handling is a complete workflow. The following diagram and protocols outline the procedural steps that must be followed without deviation.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_waste Waste Management prep_assess 1. Risk Assessment (Review SDS) prep_ppe 2. Select & Inspect PPE prep_assess->prep_ppe prep_don 3. Don PPE (Correct Sequence) prep_ppe->prep_don handle_hood 4. Work in Fume Hood prep_don->handle_hood handle_ops 5. Perform Experiment handle_hood->handle_ops handle_contain 6. Secure Compound handle_ops->handle_contain waste_collect 10. Collect Waste (Labeled Container) handle_ops->waste_collect clean_decon 7. Decontaminate Workspace handle_contain->clean_decon clean_doff 8. Doff PPE (Correct Sequence) clean_decon->clean_doff clean_wash 9. Wash Hands clean_doff->clean_wash waste_dispose 11. Dispose via EHS clean_wash->waste_dispose waste_collect->waste_dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.